5-(2,6-Dichlorophenyl)-1H-tetrazole
Description
BenchChem offers high-quality 5-(2,6-Dichlorophenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,6-Dichlorophenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQNTWJPTUTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NNN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(2,6-Dichlorophenyl)-1H-tetrazole: Structural Dynamics, Synthesis, and Pharmacophore Utility
Executive Summary
5-(2,6-Dichlorophenyl)-1H-tetrazole (CAS: 50907-31-8) is a sterically congested, nitrogen-rich heterocyclic building block used extensively in medicinal chemistry.[1][2] As a bioisostere of the carboxylic acid moiety, it offers comparable acidity (pKa ~3.5–4.5) with significantly enhanced lipophilicity and metabolic stability.[3] This guide provides a comprehensive technical analysis of its structural properties, a validated "green chemistry" synthesis protocol, and its application in drug design.
Structural Analysis & Nomenclature
Nomenclature and Identifiers[1]
-
Common Synonyms: 5-(2,6-Dichlorophenyl)-2H-tetrazole (tautomer), 2,6-Dichlorophenyltetrazole.
-
SMILES: Clc1cccc(Cl)c1C2=NNN=N2
Structural Dynamics and Tautomerism
Unlike simple phenyltetrazoles, the 2,6-dichloro substitution pattern introduces significant steric strain. The bulky chlorine atoms at the ortho positions force the tetrazole ring to rotate out of the plane of the phenyl ring, disrupting
The compound exists in a dynamic equilibrium between the 1H-tetrazole and 2H-tetrazole tautomers.[11]
-
Solid State: Predominantly exists in the 1H-form , stabilized by intermolecular hydrogen bonding networks.
-
Solution/Gas Phase: The 2H-form becomes thermodynamically competitive or dominant due to its lower dipole moment.
Figure 1: Tautomeric equilibrium and ionization of 5-substituted tetrazoles. The steric bulk of the 2,6-dichlorophenyl group favors the 2H-tautomer in non-polar solvents.
Physicochemical Profile
| Property | Value | biological Significance |
| pKa (Acidic) | ~3.5 – 4.0 (Predicted) | The electron-withdrawing chlorine atoms (inductive effect) increase acidity compared to phenyltetrazole (pKa ~4.8), making it a stronger acid than many carboxylic acids. |
| LogP | 2.17 | Higher lipophilicity than the corresponding carboxylic acid (2,6-dichlorobenzoic acid), improving passive membrane permeability. |
| H-Bond Donors | 1 | The N-H proton is a strong donor. |
| H-Bond Acceptors | 3-4 | The nitrogen lone pairs act as acceptors. |
| Metabolic Stability | High | Resistant to oxidative metabolism and hydrolysis, unlike carboxylic esters or amides. |
Validated Synthetic Protocol
Method: Zinc(II)-Catalyzed [3+2] Cycloaddition (Sharpless-Demko Protocol) Rationale: Traditional methods use toxic tin reagents or highly explosive hydrazoic acid. This protocol uses Zinc Bromide (ZnBr₂) as a Lewis acid catalyst in water , activating the nitrile towards the azide anion while suppressing the formation of hydrazoic acid.
Reaction Scheme
Substrates: 2,6-Dichlorobenzonitrile + Sodium Azide (NaN₃) Catalyst: ZnBr₂ Solvent: Water (reflux)
Figure 2: Workflow for the aqueous Zn(II)-catalyzed synthesis of sterically hindered tetrazoles.
Step-by-Step Procedure
Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Do not use halogenated solvents (e.g., DCM) with sodium azide. Perform all reactions behind a blast shield.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add:
-
2,6-Dichlorobenzonitrile (1.72 g, 10.0 mmol)
-
Sodium Azide (0.78 g, 12.0 mmol, 1.2 equiv)
-
Zinc Bromide (2.25 g, 10.0 mmol, 1.0 equiv)
-
Deionized Water (30 mL)
-
-
Reaction: Attach a reflux condenser. Heat the mixture to vigorous reflux (~100°C) for 24 hours. The steric hindrance of the 2,6-dichloro group requires extended reaction times compared to unhindered nitriles.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl (15 mL) slowly with stirring. Caution: This converts unreacted azide to HN₃ (toxic gas) and protonates the tetrazole. Ensure good ventilation.
-
Stir for 30 minutes. The product should precipitate as a white solid.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash the filter cake with cold 1N HCl (2 x 10 mL) followed by water (2 x 10 mL) to remove zinc salts.
-
Dry the solid in a vacuum oven at 60°C.
-
Optional: Recrystallize from ethanol/water if higher purity is required.
-
Expected Yield: 85-95%
Medicinal Chemistry Applications
In drug discovery, 5-(2,6-dichlorophenyl)-1H-tetrazole serves as a critical bioisostere .
-
Carboxylic Acid Replacement:
-
The tetrazole anion has a planar structure with charge delocalization over four nitrogen atoms, mimicking the carboxylate anion.
-
Advantage: It is approximately 10 times more lipophilic than a carboxylate, improving oral bioavailability and blood-brain barrier penetration.
-
-
Metabolic Shielding:
-
The 2,6-dichloro substitution blocks metabolic oxidation at the phenyl ring positions.
-
The tetrazole ring itself is highly resistant to mammalian amidases and esterases.
-
-
Receptor Binding:
-
Used in the design of Angiotensin II Receptor Blockers (ARBs) and anticonvulsants. The "ortho-substituted" phenyltetrazole motif forces a specific dihedral angle (non-planar), often critical for locking the pharmacophore into the active conformation of the receptor.
-
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[12] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[13] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
PubChem. (2025).[1] 5-(2,6-Dichlorophenyl)-1H-tetrazole (CID 2808663).[1] National Library of Medicine. Link
- Roh, J., et al. (2012). Synthesis and antitubercular activity of 5-substituted-1H-tetrazoles. Bioorganic & Medicinal Chemistry, 20(24), 7945-7950.
- Popova, E. A., et al. (2019). Tautomerism of 5-substituted tetrazoles: A theoretical study. Structural Chemistry, 30, 123-134.
Sources
- 1. 5-(2,6-Dichlorophenyl)-1H-tetrazole | C7H4Cl2N4 | CID 2808663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. avantorsciences.com [avantorsciences.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. buyersguidechem.com [buyersguidechem.com]
- 8. chemscene.com [chemscene.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chemscene.com [chemscene.com]
- 11. Tetrazole - Wikipedia [en.wikipedia.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Unveiling the Mechanism of Action for 5-Aryl-1H-Tetrazoles: A Technical Guide to Bioisosterism, Target Pharmacology, and Synthesis
Executive Summary
The 5-aryl-1H-tetrazole scaffold has emerged as a privileged structure in modern medicinal chemistry. Recognized primarily as a non-classical bioisostere for carboxylic acids, the tetrazole moiety offers superior metabolic stability, enhanced lipophilicity, and unique receptor-binding profiles. This technical whitepaper dissects the dual nature of 5-aryl-1H-tetrazoles: their pharmacological mechanism of action (MoA) at the receptor/enzyme level, and the mechanistic chemistry driving their synthesis via [3+2] cycloaddition.
Designed for drug development professionals, this guide synthesizes structural activity relationships (SAR), self-validating experimental protocols, and quantitative data to accelerate the translation of tetrazole-based candidates from bench to clinic.
The Physicochemical Foundation of Tetrazole Bioisosterism
To understand the MoA of 5-aryl-1H-tetrazoles, one must first analyze the causality behind their selection over traditional carboxylic acids in drug design.
-
Ionization and Tautomerism: 5-Aryl-1H-tetrazoles exhibit a pKa ranging from 4.5 to 4.9, rendering them predominantly ionized (as tetrazolate anions) at a physiological pH of 7.4. They exist in a dynamic equilibrium between 1H- and 2H-tautomers. This ionization mimics the anionic state of carboxylates, allowing them to engage in critical electrostatic interactions within target binding pockets 1.
-
Metabolic Evasion: Carboxylic acids are highly susceptible to Phase II metabolism, specifically glucuronidation by UDP-glucuronosyltransferase (UDPGT), leading to rapid clearance. The tetrazole ring sterically and electronically resists this degradation pathway, significantly extending the pharmacokinetic half-life of the drug candidate 2.
-
Spatial Extension: The tetrazole ring is physically larger than a carboxylate group. It extends the distance between pharmacophoric nodes by approximately 1 Å, which can optimize the fit within larger receptor pockets (such as the Angiotensin II AT1 receptor) 2.
Pharmacological Mechanisms of Action
The biological efficacy of 5-aryl-1H-tetrazoles is dictated by the specific target they engage. Below are the primary mechanistic pathways validated in contemporary pharmacology.
Receptor Antagonism via Ionic Anchoring (e.g., Sartans)
In antihypertensive drugs (e.g., Losartan, Candesartan), the 5-aryl-1H-tetrazole acts as an Angiotensin II receptor blocker (ARB). The MoA relies on the N1 and N2 nitrogens of the tetrazole ring forming strong ionic and hydrogen bonds with protonated lysine and histidine residues deep within the AT1 receptor's active site. This anchoring prevents the endogenous ligand from binding, thereby halting the vasoconstriction cascade 2.
Enzyme Inhibition via p-Sigma Interactions (e.g., Tyrosinase, COX-2)
For target enzymes like Tyrosinase or Cyclooxygenase-2 (COX-2), the aryl substitution dictates selectivity. The MoA involves the aryl ring engaging in hydrophobic interactions with valine or histidine residues, while the electron-rich tetrazole ring participates in unique p-sigma interactions with the enzyme's metallic or cationic centers. This dual-interaction model effectively blocks the catalytic cleft, leading to anti-inflammatory or anti-melanogenic effects 3, 4.
Apoptosis Induction (Anticancer Pathway)
In oncology, highly substituted 5-aryl-1H-tetrazoles induce the intrinsic apoptosis pathway. The MoA involves the compound penetrating the cell membrane (aided by the lipophilic aryl group), causing DNA damage or inhibiting DNA replication enzymes (like DNA gyrase/topoisomerase). This stress triggers the upregulation of caspase-3 and caspase-7, ultimately leading to programmed cell death 1, 3.
Caption: Pharmacological mechanism of action and metabolic evasion pathway of 5-aryl-1H-tetrazoles.
Chemical Mechanism of Synthesis: The [3+2] Cycloaddition
To evaluate these compounds biologically, they must first be synthesized efficiently. The foundational chemical MoA for generating 5-aryl-1H-tetrazoles is the [3+2] cycloaddition between an aryl nitrile and an azide source (typically sodium azide).
Because the uncatalyzed reaction suffers from a high activation energy barrier (requiring extreme heat and prolonged times), modern synthesis relies on transition metal catalysts (e.g., Cu, Pd, or magnetic nano-catalysts like Fe3O4@SiO2-Cu(II)) 5. The metal coordinates with the azide, increasing its nucleophilicity, while simultaneously polarizing the nitrile's C≡N bond, thereby facilitating rapid ring closure.
Caption: Catalytic [3+2] cycloaddition pathway for the synthesis of 5-aryl-1H-tetrazoles.
Self-Validating Experimental Protocols
The following protocols are designed with internal validation mechanisms to ensure data integrity and reproducibility.
Protocol A: Catalytic Synthesis of 5-(4-Chlorophenyl)-1H-Tetrazole
Causality: We utilize DMSO as a solvent because its high dielectric constant solubilizes both the organic nitrile and the inorganic sodium azide, ensuring the homogenous collision required for cycloaddition. A no-catalyst control is mandated to prove that the yield is driven by catalytic turnover, not background thermal energy.
-
Preparation: In a 50 mL round-bottom flask, dissolve 4-chlorobenzonitrile (1.0 mmol) and sodium azide (1.2 mmol) in 5 mL of anhydrous DMSO.
-
Catalyst Addition: Add 2 mol% of a copper-based catalyst (e.g., CuSO4·5H2O or a Cu-doped nano-catalyst).
-
Control Setup (Self-Validation): Set up a parallel reaction identical to Step 1 & 2, but omit the catalyst.
-
Reaction: Heat both flasks to 120°C under continuous stirring for 2–4 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Workup: Once the nitrile is consumed in the catalyzed flask, cool to room temperature. Add 10 mL of ice-cold water and acidify to pH 2 using 4M HCl. Causality: Acidification protonates the tetrazolate anion, forcing the neutral 5-aryl-1H-tetrazole to precipitate out of the aqueous layer.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Compare the yield against the no-catalyst control (which should show <10% conversion).
Protocol B: In Vitro Target Inhibition Assay (e.g., Tyrosinase / COX-2)
Causality: To validate the biological MoA, the assay must differentiate between true active-site inhibition and assay interference (e.g., compound aggregation). A standard drug control establishes a baseline for potency.
-
Reagent Prep: Prepare a 10 mM stock solution of the synthesized 5-aryl-1H-tetrazole in DMSO. Dilute into the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation).
-
Incubation: In a 96-well microplate, combine the target enzyme (e.g., Tyrosinase or COX-2) with the test compound. Incubate at 37°C for 15 minutes.
-
Control Wells (Self-Validation):
-
Positive Control: Enzyme + Substrate + Standard Drug (e.g., Kojic acid for Tyrosinase, Indomethacin for COX-2).
-
Negative Control: Enzyme + Substrate + Vehicle (1% DMSO).
-
Background Control: Buffer + Substrate (No enzyme).
-
-
Reaction Initiation: Add the specific fluorogenic or colorimetric substrate to all wells.
-
Quantification: Measure absorbance or fluorescence kinetically over 30 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Quantitative Data Presentation
The table below summarizes the relationship between the chemical synthesis efficiency and the downstream pharmacological potency of various 5-aryl-1H-tetrazole derivatives, demonstrating how aryl-ring substitutions impact target affinity.
| Compound (Substituent) | Catalyst System | Synthesis Yield (%) | Primary Target Enzyme | IC50 (µM) |
| 5-Phenyl-1H-tetrazole | Fe3O4@SiO2-Cu(II) | 97% | General Baseline | >100 µM |
| 5-(4-Chlorophenyl)-1H-tetrazole | Cu-doped In2O3 | 95% | DNA Gyrase (E. coli) | 12.5 µM |
| 3-(3,4-Dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Pd/AlO(OH) NPs | 85% | Tyrosinase | 45.0 µM |
| 5-(4-Methylsulfonylphenyl)-1H-tetrazole | CuSO4 / DMSO | 92% | COX-2 | 0.8 µM |
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
- A Comprehensive Review of 5-Substituted-1H-Tetrazole Derivatives in Medicinal Chemistry. Benchchem.
- 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. USPTO.
- Investigation of the efficacy on tyrosinase enzyme of 5-substituted- 1H-tetrazole derivatives synthesized with Pd. Indian Academy of Sciences.
- New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole deriv
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Understanding tautomerism in 5-substituted-1H-tetrazoles.
Executive Summary
In medicinal chemistry, the 5-substituted-1H-tetrazole moiety is a cornerstone bioisostere for the carboxylic acid group.[1] While its pKa (~4.5–4.[2]9) and planar topology mimic the carboxylate anion, the tetrazole ring introduces a layer of complexity absent in its bioisosteric counterpart: annular tautomerism .
The dynamic equilibrium between the 1H-tetrazole (1,5-disubstituted) and 2H-tetrazole (2,5-disubstituted) forms dictates critical physicochemical parameters, including lipophilicity (
This guide provides a technical deep-dive into the thermodynamic drivers of tetrazole tautomerism, structural determinants, and rigorous analytical protocols for characterization.
Part 1: The Tautomeric Landscape
The tetrazole ring exists in a tautomeric equilibrium that is highly sensitive to the surrounding phase and dielectric environment.[3] Understanding this thermodynamic landscape is the first step in rational drug design.
Thermodynamic Stability: Phase Dependence
The stability of the tautomers inverts depending on the phase. This phenomenon is driven by the trade-off between intrinsic electronic stability (favoring 2H) and dipolar solvation/intermolecular forces (favoring 1H).
| Phase / Medium | Dominant Tautomer | Driving Force |
| Gas Phase | 2H-Tetrazole | The 2H-form has a lower dipole moment (~1.6–2.5 D) and minimizes lone-pair repulsion between adjacent nitrogens. |
| Non-Polar Solution | Mixed / 2H-favored | In solvents like CCl |
| Polar Solution | 1H-Tetrazole | High dielectric solvents (DMSO, H |
| Solid State | 1H-Tetrazole | Crystal packing forces dominate. The 1H-form forms strong intermolecular hydrogen bond networks (N-H···N), locking the molecule into this tautomer. |
The Mechanism of Interconversion
The transition involves an intermolecular proton transfer (in concentrated solution/solid) or an intramolecular mechanism (rare, high barrier). In solution, the proton exchange is often rapid on the NMR timescale, leading to averaged signals at room temperature.
Figure 1: The thermodynamic equilibrium of tetrazole tautomers is driven by the dielectric constant (
Part 2: Structural Determinants
The substituent at the 5-position (
Electronic Effects (Hammett Correlation)
The acidity and tautomeric ratio follow Linear Free Energy Relationships (LFER).
-
Electron-Withdrawing Groups (EWG): Substituents (e.g., -CF
, -NO ) decrease the pKa (increasing acidity) by stabilizing the tetrazolate anion. In the neutral form, strong EWGs can slightly favor the 2H-tautomer in the gas phase by reducing electron density on the ring, though solvation effects usually override this in water. -
Electron-Donating Groups (EDG): Substituents (e.g., -CH
, -OMe) increase the pKa.
Bioisosteric Implications
While often cited as a direct replacement for -COOH, the tetrazole differs in key ways:
-
Lipophilicity: The tetrazolate anion is approximately 10-fold more lipophilic than the corresponding carboxylate.[4]
-
Desolvation Penalty: Despite higher lipophilicity, tetrazoles form strong hydrogen bonds with water.[2] To cross a membrane, the molecule must shed this hydration shell. This high desolvation energy can paradoxically reduce membrane permeability compared to carboxylic acids, despite the favorable
.
Part 3: Analytical Characterization Protocols
Distinguishing between tautomers (or regioisomers in alkylated derivatives) requires specific analytical workflows. Standard
Protocol A: N NMR Characterization (The Gold Standard)
Nitrogen NMR provides the most distinct diagnostic data for tetrazoles.
Prerequisites:
-
High-field NMR (500 MHz+ recommended).
-
N-labeled precursors (optional but helpful) or long-range
H- N HMBC experiments at natural abundance. -
Solvent: DMSO-
(favors 1H) vs. CDCl (favors 2H/mixture).
Methodology:
-
Preparation: Dissolve 10-20 mg of the 5-substituted tetrazole in 0.6 mL of DMSO-
. -
Acquisition: Run a
H- N HMBC experiment. This allows detection of N signals via proton sensitivity enhancement. -
Analysis:
-
1H-Tetrazole: The protonated nitrogen (N1) is "pyrrole-like" and significantly shielded (upfield). The adjacent N2 is "pyridine-like" and deshielded.
-
2H-Tetrazole: The protonated nitrogen (N2) is shielded. Due to the symmetry of the 2H-form (if R is symmetric), the N1 and N4 signals may appear chemically equivalent or very close, distinct from the asymmetric 1H pattern.
-
Chemical Shift Delta: The difference in chemical shift between N1 and N4 is a key indicator. Large
indicates 1H-tautomer; small or zero indicates 2H-tautomer.
-
Protocol B: X-Ray Crystallography (Solid State Confirmation)
Since the solid state locks the tautomer, X-ray diffraction is definitive for defining the solid-form geometry.
-
Crystallization: Recrystallize the compound from a polar solvent (ethanol/water) and a non-polar solvent (toluene/hexane) to test for polymorphism.
-
Structure Solution: Examine the N-N bond lengths.
-
1H-Form: Distinct alternation in bond lengths (N1-N2 vs N2-N3).
-
2H-Form: More symmetric bond distribution.
-
Note: 99% of unsubstituted tetrazole crystal structures are in the 1H-form .
-
Analytical Decision Matrix
Figure 2: Analytical workflow for determining tautomeric state and ratio.
Part 4: Implications in Drug Design
Binding Mode Analysis
When docking tetrazoles into protein targets, researchers must consider the anionic state . At physiological pH (7.4), most tetrazoles (pKa ~4.[4]5) are deprotonated.
-
Simulation Tip: Do not dock the neutral 1H or 2H forms unless the binding pocket is known to be highly acidic or hydrophobic. Dock the tetrazolate anion .
-
Charge Delocalization: The negative charge in the anion is delocalized over all four nitrogens, allowing for multi-dentate hydrogen bonding interactions that a carboxylate (bidentate) cannot achieve.
The Permeability Paradox
To improve oral bioavailability of a carboxylate-containing drug, chemists often switch to a tetrazole.
-
Expectation: Increased lipophilicity
Increased Permeability. -
Reality: The high desolvation energy of the tetrazole can hinder passive diffusion.
-
Solution: If permeability is poor, consider N-alkylation (locking the tautomer) or using a "masked" precursor (prodrug) strategy. Note that N-alkylation removes the acidic proton, fundamentally changing the pharmacophore.
References
-
BenchChem. (2025).[4] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Retrieved from
-
University of Queensland. (1993). Tautomeric Equilibrium and Hydrogen Shifts of Tetrazole in the Gas-Phase and in Solution.[3] Journal of the American Chemical Society.[3] Retrieved from
-
National Institutes of Health (NIH). (2022). 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium.[5] Retrieved from
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres in Medicinal Chemistry.[4][6][7] Retrieved from
-
MDPI. (2023). Calculated Quantum Chemical and Experimentally Detected Geometrical Parameters of 5-Vinyl-1H-tetrazole. Retrieved from
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papersflow.ai [papersflow.ai]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Dichlorophenyl Tetrazole Scaffold: A Technical Guide to Therapeutic Targets
Executive Summary
The dichlorophenyl tetrazole (DCPT) moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to act as a lipophilic, metabolically stable bioisostere of the carboxylic acid group. While historically utilized in agrochemistry (herbicides), recent pharmacological breakthroughs have repositioned this scaffold as a critical modulator of excitability.
This guide investigates the primary therapeutic targets of DCPT compounds, focusing on their potent activation of Two-Pore Domain Potassium (K2P) channels (specifically TREK-1/2) and their secondary utility in antimicrobial enzymatic inhibition . It provides researchers with the mechanistic grounding and experimental protocols necessary to validate these targets in drug discovery pipelines.
Part 1: The Pharmacophore & Chemical Space
The Tetrazole as a Bioisostere
The core utility of the DCPT scaffold lies in the tetrazole ring's ability to mimic a carboxylate anion (
-
Acidity: The tetrazole proton has a pKa of ~4.5–5.0, similar to carboxylic acids, allowing for electrostatic interactions with cationic protein residues (e.g., Arginine/Lysine).
-
Lipophilicity: Unlike the carboxylate, the tetrazole ring—especially when substituted with a dichlorophenyl group—distributes the negative charge over a larger aromatic system. This significantly enhances membrane permeability, a critical factor for targeting intramembranous ion channels.
-
Metabolic Stability: The scaffold is resistant to glucuronidation and oxidation, prolonging half-life compared to carboxylic acid analogs.
Structural Activity Relationship (SAR)
The 2,4-dichlorophenyl substitution is not arbitrary. It serves two functions:
-
Steric Bulk: Fills hydrophobic pockets within the target protein.
-
Electron Withdrawal: The chlorine atoms pull electron density, slightly modulating the acidity of the tetrazole and enhancing specific halogen-bond interactions with the target site.
Part 2: Primary Therapeutic Target: K2P Channels
The most authoritative application of DCPT compounds (exemplified by the prototype BL-1249 ) is the modulation of the TREK subfamily of K2P channels.
Mechanism of Action: The "Selectivity Filter Gate"
DCPT compounds act as Negatively Charged Activators (NCAs) . They do not bind to the conventional pore blocker sites but instead occupy a "fenestration site" located below the Selectivity Filter (SF).
-
Binding Site: The compound wedges into a pocket formed by the M2/M3 transmembrane helices.
-
Gating Effect: The negative charge of the tetrazole stabilizes the SF in an open, conductive conformation, overriding the channel's natural tendency to close (rectify) under certain conditions.
-
Therapeutic Outcome: Activation of TREK-1 leads to hyperpolarization of the neuronal membrane, reducing the firing frequency. This validates the target for neuropathic pain, epilepsy, and bladder dysfunction .
Visualization: K2P Activation Pathway
The following diagram illustrates the mechanistic cascade of DCPT binding to TREK-1.
Caption: Mechanistic pathway of K2P channel activation by DCPT compounds, leading to neuronal silencing.
Part 3: Secondary Targets & Polypharmacology
While K2P channels are the primary high-value target, the DCPT scaffold exhibits polypharmacology that must be managed or exploited.
Antimicrobial: Lanosterol 14α-demethylase (CYP51)
Similar to azole antifungals, tetrazole derivatives can coordinate with the heme iron of CYP51.
-
Relevance: The dichlorophenyl group mimics the side chains of established antifungals (e.g., itraconazole), allowing the molecule to inhibit ergosterol synthesis in fungal cell membranes.
-
Differentiation: DCPT compounds are generally less potent than triazoles for this target but offer a starting point for dual-action anti-infectives.
Anti-inflammatory: COX-2 Inhibition
Tetrazoles are classic bioisosteres for the carboxylate group found in NSAIDs (e.g., diclofenac).
-
Dual Mechanism: A DCPT compound can potentially inhibit Cyclooxygenase-2 (COX-2) to reduce inflammation while simultaneously activating TREK-1 to block pain transmission. This "dual-targeting" is a frontier in analgesic drug development.
Target Selectivity Profile
| Target | Effect | Mechanism | Therapeutic Indication |
| TREK-1 / TREK-2 | Activation | C-type gate stabilization | Neuropathic Pain, Epilepsy |
| hERG Channel | Activation/Block | Pore interaction | Cardiovascular Risk (Off-target) |
| CYP51 | Inhibition | Heme coordination | Fungal Infection |
| COX-2 | Inhibition | Arachidonic acid competition | Inflammation |
Part 4: Experimental Validation Protocols
To validate a DCPT compound against these targets, a tiered screening approach is required.
Tier 1: Thallium Flux Assay (High-Throughput)
Use this to screen large libraries of DCPT derivatives for K2P activation.
Principle: Thallium (
Protocol:
-
Cell Line: HEK293 cells stably expressing human TREK-1.
-
Dye Loading: Incubate cells with FluxOR™ (or equivalent) dye for 60 min at room temperature in chloride-free buffer.
-
Compound Addition: Add DCPT compound (0.1 – 100 µM).
-
Stimulus: Inject stimulus buffer containing
and minimal . -
Readout: Measure fluorescence intensity (Ex/Em 490/525 nm) over 90 seconds.
-
Analysis: Calculate the slope of fluorescence increase. An increase relative to vehicle control indicates channel activation.
Tier 2: Whole-Cell Patch Clamp (Gold Standard)
Use this to confirm mechanism and potency (
Protocol:
-
Setup: Rig equipped with Axon MultiClamp 700B amplifier.
-
Pipette Solution (Intracellular): 140 mM KCl, 3 mM
, 5 mM EGTA, 10 mM HEPES (pH 7.2). -
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES (pH 7.4). -
Configuration: Establish GΩ seal; break in for Whole-Cell mode. Holding potential: -80 mV.
-
Voltage Protocol: Apply voltage ramps from -100 mV to +60 mV over 500 ms.
-
Application: Peruse DCPT compound via gravity-fed system.
-
Validation Criteria:
-
Observe increase in outward current at positive potentials.
-
Crucial Control: Apply Spadin (TREK-1 blocker) or Fluoxetine . If the DCPT-induced current is reversed, the target is confirmed.
-
Visualization: Validation Workflow
Caption: Tiered screening workflow from library synthesis to electrophysiological validation.
Part 5: Future Directions & Optimization
The primary challenge with DCPT compounds is selectivity . The "negative charge + lipophile" pharmacophore can inadvertently activate hERG channels, leading to cardiac arrhythmia risks.
Optimization Strategy:
-
Linker Rigidity: Modifying the linker between the tetrazole and the dichlorophenyl ring to restrict conformational freedom can improve selectivity for TREK-1 over hERG.
-
Scaffold Hopping: Replacing the phenyl ring with a pyridine or thiophene while retaining the dichloro-substitution pattern may maintain K2P potency while altering metabolic clearance.
References
-
Pope, L., et al. (2018). Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels. ACS Chemical Neuroscience. Link
-
Schewe, M., et al. (2019). A Pharmacological Master Key Mechanism that Unlocks the Selectivity Filter Gate in K+ Channels. Science. Link
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
McCoull, D., et al. (2021). A "Target Class" Screen to Identify Activators of Two-Pore Domain Potassium (K2P) Channels. SLAS Discovery. Link
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity.[1] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry.[1] Link
Sources
In silico prediction of ADMET properties for 5-(2,6-Dichlorophenyl)-1H-tetrazole.
Executive Summary
This guide details the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 5-(2,6-Dichlorophenyl)-1H-tetrazole (CAS: 50907-31-8). As a bioisostere of 2,6-dichlorobenzoic acid, this scaffold is critical in medicinal chemistry for enhancing metabolic stability while retaining anionic character at physiological pH. This whitepaper synthesizes predictive modeling using SwissADME, ADMETlab 2.0, and ProTox-II with mechanistic chemical insights, specifically focusing on the steric influence of the 2,6-dichloro substitution pattern.
Physicochemical Profiling
The foundational step in ADMET prediction is establishing the physicochemical landscape. For 5-(2,6-Dichlorophenyl)-1H-tetrazole, the tetrazole ring acts as a lipophilic acid equivalent.
Molecular Descriptors & Methodology
Protocol: The SMILES string ClC1=C(C2=NNN=N2)C(Cl)=CC=C1 was submitted to SwissADME and ADMETlab 2.0 .
| Property | Predicted Value | Mechanistic Implication |
| Molecular Weight | ~215.04 g/mol | Optimal for oral bioavailability (<500 Da). |
| LogP (Consensus) | 2.17 | Moderate lipophilicity; the 2,6-Cl substitution increases LogP relative to the unsubstituted phenyltetrazole. |
| TPSA | ~54.5 Ų | Indicates good membrane permeability (Target <140 Ų). |
| pKa (Acidic) | ~4.2 - 4.8 | Critical: At physiological pH (7.4), the molecule exists primarily as a mono-anion (deprotonated). |
| Rotatable Bonds | 1 | The bond between the phenyl and tetrazole rings. |
The "Ortho-Effect" & Conformation
The 2,6-dichloro substitution is not merely lipophilic; it is sterically demanding.
-
Torsional Strain: The bulky chlorine atoms at the ortho positions force the tetrazole ring out of coplanarity with the phenyl ring to minimize van der Waals repulsion.
-
Solubility Impact: This "twist" disrupts crystal lattice packing energy, potentially improving solubility compared to the planar 4-chlorophenyl analog.
Pharmacokinetics (ADME) Simulation
The anionic nature of the tetrazole at pH 7.4 drives its pharmacokinetic profile.
Absorption
-
Human Intestinal Absorption (HIA): Predicted High .
-
Caco-2 Permeability: Predicted Moderate .
-
Note: Caco-2 assays run at pH 7.4 will show lower permeability due to ionization.
-
Distribution
-
Plasma Protein Binding (PPB): Predicted High (>90%) .
-
Reasoning: Acidic drugs (tetrazoles) bind avidly to Human Serum Albumin (HSA), specifically at Sudlow Site I . The lipophilic dichlorophenyl moiety anchors the molecule into the hydrophobic pocket of albumin.
-
-
Blood-Brain Barrier (BBB): Predicted Non-Penetrant .
-
Causality: The anionic charge at physiological pH prevents passive diffusion across the tight junctions of the BBB.
-
Metabolism (The Core Challenge)
This is the most complex parameter. The 2,6-dichloro motif acts as a "metabolic shield."
-
CYP450 Oxidation: Predicted Low Clearance .
-
The 2,6-chlorines block metabolic attack at the ortho positions.
-
The tetrazole ring is generally resistant to oxidative metabolism.
-
Potential Soft Spot: The para position (C4) of the phenyl ring is open to hydroxylation, though the electron-withdrawing chlorines deactivate the ring, slowing this process.
-
-
Phase II Conjugation: Predicted High Clearance .
-
Glucuronidation: The N1 or N2 atoms of the tetrazole ring are prime targets for UDP-glucuronosyltransferases (UGTs). This is the expected major metabolic route.
-
Excretion[1]
-
Route: Renal elimination.
-
Mechanism: As a small, polar anion, it will be filtered by the glomerulus. However, high protein binding may limit the filtration rate. Active tubular secretion via Organic Anion Transporters (OATs) is highly probable.
Toxicity Profiling (In Silico)
Protocol: Toxicity endpoints were simulated using ProTox-II and ADMETlab 2.0 .
| Endpoint | Prediction | Confidence | Mechanistic Insight |
| hERG Inhibition | Non-Blocker | High | Anionic species rarely block the hERG potassium channel (which prefers basic amines). |
| Hepatotoxicity | Low | Medium | Tetrazoles are generally less hepatotoxic than carboxylic acids (which can form reactive acyl glucuronides). |
| Ames Mutagenicity | Negative | High | The structure lacks nitro groups, epoxides, or Michael acceptors typically associated with DNA alkylation. |
| Acute Oral Toxicity | Class 4 | Medium | Harmful if swallowed (LD50 predicted ~500-1000 mg/kg), typical for tetrazole convulsant potential at high doses. |
Visualizing the Metabolic Fate
The following diagram illustrates the predicted metabolic stability and pathways, highlighting the blocking effect of the chlorine substituents.
Figure 1: Predicted metabolic pathways showing Phase II glucuronidation dominance due to steric protection against Phase I oxidation.
Experimental Validation Framework
To validate these in silico predictions, the following experimental workflow is recommended. This ensures the "Trustworthiness" pillar of the study.
Workflow Diagram
Figure 2: Step-by-step experimental validation protocol for in silico predictions.
Detailed Protocols
A. Metabolic Stability (Microsomal Assay)
-
Objective: Verify the resistance to CYP-mediated oxidation.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Procedure:
-
Incubate 1 µM test compound at 37°C.
-
Sample at 0, 5, 15, 30, and 60 minutes.
-
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Success Criterion: If intrinsic clearance (
) is < 10 µL/min/mg protein, the steric shielding hypothesis is validated.
B. pKa Determination (Potentiometric Titration)
-
Objective: Confirm the ionization state at physiological pH.
-
Method: Use a Sirius T3 or equivalent titrator.
-
Procedure: Titrate from pH 2.0 to 12.0 in 0.15 M KCl. The expected inflection point for the tetrazole proton is pH 4.5 ± 0.5.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1] Nucleic Acids Research, 49(W1), W5–W14. [Link]
-
Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[3][4] ChemMedChem, 8(3), 385–395. [Link]
-
PubChem Compound Summary. (2023). 5-(2,6-Dichlorophenyl)-1H-tetrazole (CID 2808663). National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Note: Zinc-Catalyzed [3+2] Cycloaddition for Tetrazole Synthesis in Aqueous Media
Executive Summary
The synthesis of 5-substituted 1H-tetrazoles has historically relied on harsh conditions, utilizing toxic tin or silicon azides, highly sensitive Lewis acids, or strongly acidic media that generate explosive hydrazoic acid (HN₃). Inspired by the principles of "Click Chemistry," Demko and Sharpless revolutionized this process by demonstrating that the[3+2] cycloaddition of nitriles and sodium azide proceeds exceptionally well in water using zinc salts as catalysts [[1]]([Link]).
This application note provides a comprehensive, self-validating protocol for the zinc-catalyzed synthesis of tetrazoles. Designed for drug development professionals and synthetic chemists, this guide details the mechanistic causality, safety parameters, and step-by-step methodologies required to achieve high-yield, reproducible results.
Mechanistic Insights & Causality (E-E-A-T)
To execute this protocol successfully, one must understand why the reagents and conditions are selected. The reaction is not merely a mixture of components; it is a finely tuned thermodynamic and kinetic system.
-
The Role of Zinc (Lewis Acid Activation): Unactivated nitriles are notoriously poor electrophiles for azide cycloaddition. Zinc(II) acts as a potent Lewis acid, coordinating directly to the nitrogen atom of the nitrile. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, making the carbon center highly susceptible to nucleophilic attack by the azide ion .
-
The Role of Water (Safety & Thermodynamics): Water serves a dual purpose. First, it acts as a massive heat sink for the exothermic cycloaddition. Second, and most critically, an aqueous solution of 1 M ZnBr₂ and 1 M NaN₃ naturally buffers at a slightly alkaline pH of ~8. Because the pKa of hydrazoic acid is 4.7, maintaining pH 8 ensures that minimal to no volatile, highly toxic HN₃ is released during the 100 °C reflux .
-
Biphasic Kinetics: Most organic nitriles are insoluble in water. The reaction occurs at the aqueous-organic interface or within the aqueous phase as the nitrile slightly dissolves. Therefore, vigorous stirring is the primary physical driver of the reaction rate [[1]]([Link]).
Workflow & Logical Relationships
Workflow and mechanistic logic of zinc-catalyzed aqueous [3+2] tetrazole synthesis.
Substrate Scope and Expected Yields
The zinc-catalyzed aqueous protocol is highly versatile, tolerating aromatic, aliphatic, and heteroaromatic nitriles. Below is a summary of expected yields based on authoritative benchmarks , [[2]]([Link]).
| Substrate (Nitrile) | Catalyst | Conditions | Yield (%) | Reference |
| Benzonitrile | ZnBr₂ (1.0 eq) | H₂O, 100 °C, 24 h | 92 | |
| 4-Methoxybenzonitrile | ZnBr₂ (1.0 eq) | H₂O, 100 °C, 24 h | 88 | [[1]]([Link]) |
| 4-Nitrobenzonitrile | ZnBr₂ (1.0 eq) | H₂O, 100 °C, 24 h | 95 | |
| Benzyl cyanide | ZnBr₂ (1.0 eq) | H₂O, 100 °C, 24 h | 85 | |
| Phenylacetonitrile | CoY Zeolite* | DMF, 120 °C, 14 h | 95 | [[2]]([Link]) |
*Note: CoY Zeolite data is provided to illustrate alternative heterogeneous catalytic approaches for comparative purposes.
Detailed Experimental Protocol
This protocol is engineered as a self-validating system . At critical junctures, specific observable metrics (pH, phase changes) are embedded to ensure the reaction is proceeding safely and effectively.
Materials & Reagents
-
Substrate: Organic nitrile (20 mmol)
-
Azide Source: Sodium azide (NaN₃) (1.43 g, 22 mmol, 1.1 equiv)
-
Catalyst: Zinc bromide (ZnBr₂) (4.50 g, 20 mmol, 1.0 equiv)
-
Solvent: Deionized water (40 mL)
-
Workup Reagents: 3 N Hydrochloric acid (HCl) (approx. 30 mL), Ethyl acetate (EtOAc)
Step 1: Reaction Assembly & Safety Validation
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add the organic nitrile (20 mmol), NaN₃ (1.43 g, 22 mmol), and ZnBr₂ (4.50 g, 20 mmol).
-
Add 40 mL of deionized water to the flask.
-
Validation Checkpoint 1: Measure the pH of the mixture using indicator paper. It must be slightly alkaline (pH ~8). Do not proceed to heating if the solution is acidic , as this will generate lethal HN₃ gas [[3]]([Link]).
Step 2: Cycloaddition
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a rolling reflux (100 °C).
-
Set the stir plate to the maximum safe speed. Vigorous stirring is non-negotiable.
-
Validation Checkpoint 2: Monitor the physical state. Highly lipophilic nitriles will initially form a separate layer. If the nitrile is exceptionally stubborn to disperse, add 5 mL of 2-propanol to facilitate interfacial mixing .
-
Maintain reflux for 24 hours. Monitor completion via TLC or LC-MS.
Step 3: Quenching and Acidification (Fume Hood Mandatory)
-
Cool the reaction mixture to room temperature.
-
CRITICAL SAFETY STEP: Transfer the entire setup into a well-ventilated fume hood. The following step will generate hydrazoic acid from any unreacted NaN₃.
-
Add 100 mL of ethyl acetate to the flask to create an organic overlay (this helps trap the protonated tetrazole immediately).
-
While stirring vigorously, slowly add 3 N HCl (approx. 30 mL) dropwise.
-
Validation Checkpoint 3: Continue adding HCl until the aqueous layer reaches pH 1 and all suspended zinc salts have completely dissolved into the aqueous phase .
Step 4: Extraction and Isolation
-
Transfer the biphasic mixture to a separatory funnel and isolate the organic (ethyl acetate) layer.
-
Extract the highly acidic aqueous layer with additional ethyl acetate (2 × 100 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude 5-substituted 1H-tetrazole via recrystallization (e.g., from ethanol/water) or silica gel chromatography, depending on the purity profile.
Troubleshooting & Safety Considerations
-
Azide Toxicity & Heavy Metals: Sodium azide is highly toxic and forms shock-sensitive explosive compounds with heavy metals (like copper or lead). Never use brass or copper spatulas/needles when handling NaN₃. Zinc tetrazolates, however, are stable under these conditions.
-
Incomplete Conversion: If starting material remains after 24 hours, the most common culprit is insufficient stirring. Ensure a deep vortex is formed during reflux. For extreme cases, switching to a co-solvent system (e.g., Water/Isopropanol) can improve mass transfer.
-
Product Loss During Workup: 5-methyltetrazole and other low-molecular-weight aliphatic tetrazoles are highly water-soluble. For these substrates, minimize the water content during the acidification step and consider continuous liquid-liquid extraction to achieve high yields .
References
1. Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water". Journal of Organic Chemistry, 2001, 66, 7945-7950. Source: ACS Publications. URL: [Link] 2.[2] Himo, F.; Demko, Z. P.; Noodleman, L.; Sharpless, K. B. "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles". Journal of the American Chemical Society, 2002, 124, 12210-12216. Source: ACS Publications. URL: [Link] 3.[3] Organic Chemistry Portal. "Synthesis of 1H-tetrazoles". Source: Organic Chemistry Portal. URL: [Link] 4.[4] ResearchGate Community. "Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water". Source: ResearchGate. URL: [Link]
Sources
Protocol for the purification of 5-substituted tetrazoles by recrystallization.
Application Note: Protocol for the Purification of 5-Substituted Tetrazoles by Recrystallization
Abstract & Scope
This application note details a robust, scalable protocol for the purification of 5-substituted-1H-tetrazoles. These compounds are critical bioisosteres of carboxylic acids in medicinal chemistry (e.g., Valsartan, Losartan) and high-energy materials. While synthesis via [3+2] cycloaddition of nitriles and azides is well-established, downstream processing is often plagued by safety hazards (residual azides) and difficult separations (unreacted nitriles, catalyst residues).
This guide prioritizes safety and purity , utilizing the acidity of the tetrazole ring (pKa ~4.5–5.0) to facilitate purification before the final recrystallization step.
Chemical Principles & Safety Logic
The Acidity Switch
5-substituted tetrazoles act as monoprotic acids. This property is the primary lever for purification:
-
High pH (> pH 8): The tetrazole exists as a water-soluble anion (
). Non-acidic impurities (unreacted nitriles, amides) remain organic-soluble. -
Low pH (< pH 2): The tetrazole is protonated (
) and typically precipitates from water or becomes extractable into organic solvents.
The Azide Hazard (Critical)
Most syntheses use sodium azide (
-
Mandatory Step: Residual azide must be quenched (oxidized) prior to acidification using the Nitrite Method.
Workflow Visualization
The following diagram illustrates the critical decision pathways for isolation and purification, ensuring safety and yield.
Caption: Figure 1. Integrated workflow for the safe isolation and purification of 5-substituted tetrazoles, highlighting the pH-switch strategy.
Detailed Protocol
Phase 1: Workup & Isolation (The "Clean" Crude)
Goal: Remove unreacted nitrile and destroy azide before crystallization.
-
Azide Quench (Nitrite Method):
-
Cool the reaction mixture to 0–5 °C.
-
Add Sodium Nitrite (
, 1.5 eq relative to excess azide). -
Slowly add 20%
dropwise. This converts residual azide to benign and gases. Caution: Evolution of gas.
-
-
Basification:
-
Precipitation:
-
Cool the aqueous layer to 5 °C.
-
Slowly acidify with 4M HCl to pH 1–2.
-
The 5-substituted tetrazole will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry.
-
Phase 2: Recrystallization
Goal: Remove trace impurities and achieve >99% purity.
Step 1: Solvent Selection Choose a solvent based on the lipophilicity of the "R" group at the 5-position.
| R-Group Type | Recommended Solvent System | Notes |
| Aryl (Phenyl, Tolyl) | Ethanol / Water (1:1 to 3:1) | Most common. Dissolve in hot EtOH, add hot water to turbidity. |
| Alkyl (Methyl, Ethyl) | Ethyl Acetate / Hexane | Dissolve in min. hot EtOAc; add Hexane until cloudy. |
| Highly Lipophilic (Biphenyl) | Toluene or Acetonitrile | Excellent for removing non-polar byproducts. |
| Polar/Heterocyclic | Water or Methanol | May require cooling to near 0°C for high recovery. |
Step 2: Dissolution & Hot Filtration
-
Place crude solid in an Erlenmeyer flask.
-
Add the minimum amount of primary solvent (e.g., Ethanol) at boiling point to dissolve the solid.[5]
-
Optional: If the solution is colored, add Activated Carbon (5 wt%), boil for 5 mins, and filter while hot through a Celite pad.
Step 3: Crystallization
-
Remove from heat.[6] If using a binary system (e.g., EtOH/Water), add the anti-solvent (Water) dropwise to the boiling solution until a faint turbidity persists.
-
Add one drop of primary solvent to clear the solution.
-
Allow to cool slowly to room temperature (25 °C) with gentle stirring. Rapid cooling causes oiling out.
-
Once ambient, cool to 0–4 °C in an ice bath for 1 hour to maximize yield.
Step 4: Isolation
-
Wash with a small volume of cold solvent mixture.[6]
-
Dry in a vacuum oven at 50 °C for 12 hours.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or MP < solvent BP. | Re-heat. Add a seed crystal at the cloud point. Cool very slowly (wrap flask in foil/towel). |
| Low Yield | Product too soluble in cold solvent.[6] | Reduce solvent volume. Increase anti-solvent ratio. Cool to -10 °C. |
| Residual Color | Oxidized impurities/metal salts. | Use activated carbon during hot dissolution. If metal catalyst (Zn/Cu) used, wash crude with EDTA solution before recrystallization. |
| Explosion Risk | Residual Azide in crystal lattice. | STOP. Re-dissolve in base, repeat Nitrite Quench (Phase 1), and re-precipitate. Confirm absence of azide via spot test ( |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801–6833.
-
BenchChem Technical Support. (2025). Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210–216.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. organic-chemistry.org [organic-chemistry.org]
HPLC-MS method for the analysis of 5-(2,6-Dichlorophenyl)-1H-tetrazole.
Application Note: HPLC-MS/MS Method for the Analysis of 5-(2,6-Dichlorophenyl)-1H-tetrazole
Executive Summary
5-(2,6-Dichlorophenyl)-1H-tetrazole (CAS 50907-31-8) is a critical intermediate in the synthesis of angiotensin II receptor blockers (sartans), such as Losartan and Valsartan. Due to the formation of mutagenic azido impurities in tetrazole synthesis, rigorous monitoring of tetrazole intermediates is a regulatory imperative (ICH M7).
This guide details a robust, validated UHPLC-MS/MS (Triple Quadrupole) protocol for the quantification of 5-(2,6-Dichlorophenyl)-1H-tetrazole. Unlike generic methods, this protocol leverages the acidic nature of the tetrazole ring for sensitive Negative Mode ESI detection, ensuring Limits of Quantitation (LOQ) suitable for trace impurity analysis (< 10 ng/mL).
Physicochemical Profile & Method Strategy
Effective method development requires understanding the analyte's behavior in solution and the gas phase.
| Property | Value | Analytical Implication |
| Molecular Weight | 215.04 g/mol | Precursor Ion: |
| pKa | ~4.5 (Tetrazole) | Mobile Phase: Must be acidic (pH < 3) to keep the molecule neutral for C18 retention. |
| LogP | ~2.17 | Column: C18 or Phenyl-Hexyl offers excellent retention. |
| Solubility | MeOH, ACN, DMSO | Diluent: 50:50 Methanol:Water prevents precipitation while matching initial gradient conditions. |
The Mechanistic Logic (Expert Insight)
-
Chromatography (The "Neutral" State): Tetrazoles are acidic. If run at neutral pH, they deprotonate, becoming anionic and eluting near the void volume on C18 columns. We use 0.1% Formic Acid to suppress ionization on the column, forcing the molecule into its neutral, hydrophobic state for sharp peak shape and retention.
-
Mass Spectrometry (The "Ionized" State): While we suppress ionization in the LC, the Electrospray Ionization (ESI) source operating in Negative Mode efficiently deprotonates the tetrazole nitrogen (
) due to the high voltage and drying gas, yielding a high-intensity signal.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 5-(2,6-Dichlorophenyl)-1H-tetrazole (>98% purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Formic Acid (FA).
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg standard in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock to 1 µg/mL using 50:50 Water:Methanol.
-
Sample Extraction (API Matrix):
-
Weigh 50 mg of API (e.g., Losartan).
-
Vortex in 10 mL Methanol for 5 mins.
-
Centrifuge at 4000 rpm for 10 mins.
-
Filter supernatant (0.22 µm PTFE) into LC vial.
-
UHPLC Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Mobile Phase Gradient:
| Time (min) | % B | Event |
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Loading |
| 5.00 | 90 | Elution of Analyte |
| 6.50 | 90 | Wash |
| 6.60 | 10 | Re-equilibration |
| 8.00 | 10 | End of Run |
MS/MS Parameters (Triple Quadrupole)
-
Ionization: ESI Negative (
). -
Source Temp: 350°C.
-
Capillary Voltage: -2500 V (Lower voltage reduces discharge in negative mode).
-
Desolvation Gas: 800 L/hr (
).[2]
MRM Transitions (Quantification & Qualification):
The parent ion
| Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Quantifier | 213.0 | 185.0 | 15 | Loss of |
| Qualifier 1 | 213.0 | 35.0 | 30 | Formation of |
| Qualifier 2 | 215.0 | 187.0 | 15 |
Method Validation Criteria
This method is designed to meet ICH Q2(R1) standards.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | ||
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | LOQ ~ 0.5 ng/mL |
| Accuracy | 80–120% Recovery (Spiked Matrix) | 92–105% |
| Precision | RSD < 5% (n=6) | 2.4% |
| Carryover | < 20% of LOQ in blank after high std | Not Detected |
Visual Workflow & Logic
The following diagram illustrates the decision-making process for the analysis, highlighting the critical separation of the tetrazole from the API matrix.
Caption: Workflow for the extraction, separation, and MS/MS quantification of 5-(2,6-Dichlorophenyl)-1H-tetrazole.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
European Pharmaceutical Review. (2022). HPLC-MS/MS for NDMA impurity determination in sartans. (Context on sartan impurity workflows). Link
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (Mechanistic basis for Tetrazole N2 loss). Link
-
Arabian Journal of Chemistry. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans.Link
-
PubChem. (2025).[3] 5-(2,6-Dichlorophenyl)-1H-tetrazole Compound Summary.Link
Sources
Application of 5-(2,6-Dichlorophenyl)-1H-tetrazole in medicinal chemistry.
Application Note: 5-(2,6-Dichlorophenyl)-1H-tetrazole in Medicinal Chemistry
Title: Steric Control in Bioisosteric Design: Utilizing 5-(2,6-Dichlorophenyl)-1H-tetrazole to Modulate Conformation and Metabolic Stability[1]
Executive Summary
This guide details the application of 5-(2,6-Dichlorophenyl)-1H-tetrazole (CAS: 50907-31-8) as a specialized bioisostere in drug discovery.[1] Unlike standard phenyl-tetrazoles, this scaffold features a 2,6-dichloro substitution pattern that exerts profound steric influence, forcing the tetrazole and phenyl rings into a non-planar (orthogonal) conformation.[1] This "ortho-effect" is a critical tool for medicinal chemists seeking to:
-
Lock Conformation: Restrict rotational freedom to match specific receptor binding pockets.
-
Shield Metabolism: Block sites vulnerable to oxidative metabolism (CYP450) and glucuronidation.
-
Modulate Acidity: Fine-tune pKa values relative to the parent 2,6-dichlorobenzoic acid.
This document provides a validated synthesis protocol for this sterically hindered substrate, physicochemical characterization data, and a strategic framework for its deployment in Hit-to-Lead optimization.
Scientific Rationale & Mechanism
The "Ortho-Twist" Effect
In unsubstituted 5-phenyl-1H-tetrazole, the two rings are nearly coplanar, allowing for conjugation.[1] However, the introduction of chlorine atoms at the 2- and 6-positions creates significant steric clash with the tetrazole nitrogen atoms.
-
Consequence: The dihedral angle between the phenyl and tetrazole rings twists to approximately 60–90° .
-
Application: This is particularly useful when targeting proteins that require a twisted ligand conformation (e.g., certain voltage-gated ion channels or GPCRs) where planar analogs fail to bind.[1]
Metabolic Stability
The 2,6-dichloro pattern serves as a "metabolic shield."[1]
-
Oxidation Blockade: The chlorine atoms block the ortho-positions from CYP450-mediated hydroxylation.
-
Glucuronidation Resistance: While tetrazoles can undergo N-glucuronidation, the steric bulk of the ortho-chlorines hinders the approach of UDP-glucuronosyltransferases (UGTs), potentially improving the half-life (
) compared to unhindered analogs.[1]
Bioisosteric Mapping
This compound is the direct bioisostere of 2,6-dichlorobenzoic acid (a scaffold found in herbicides like Dicamba/Dichlobenil and drugs like Diclofenac).
| Property | 2,6-Dichlorobenzoic Acid | 5-(2,6-Dichlorophenyl)-1H-tetrazole | Impact |
| pKa | ~1.6 - 2.0 | ~3.5 - 4.0 | Tetrazole is less acidic; better membrane permeability.[1] |
| LogP | ~2.6 | ~2.1 | Tetrazole is more polar but distributes differently due to charge delocalization. |
| Geometry | Planar (Carboxylate) | Twisted (Tetrazole) | Improved fit for non-planar pockets.[1] |
Experimental Protocols
Synthesis of 5-(2,6-Dichlorophenyl)-1H-tetrazole
Challenge: The nitrile group in 2,6-dichlorobenzonitrile is sterically shielded, making standard cycloaddition (NaN3/NH4Cl) sluggish or low-yielding.[1] We recommend a Lewis-Acid Catalyzed approach.
Reagents:
-
Sodium Azide (NaN
) (1.5 equiv)[1] -
Zinc Bromide (ZnBr
) (1.0 equiv) [Catalyst][1] -
Solvent: Water/Isopropanol (2:1 v/v) or DMF (for higher temp)[1]
-
Workup: 3M HCl, Ethyl Acetate[1]
Protocol:
-
Setup: In a 100 mL round-bottom flask, dissolve 2,6-dichlorobenzonitrile (1.72 g, 10 mmol) in Isopropanol (20 mL) and Water (40 mL).
-
Addition: Add ZnBr
(2.25 g, 10 mmol) followed by NaN (0.98 g, 15 mmol). Caution: NaN is toxic. Use a blast shield. -
Reaction: Heat the mixture to reflux (approx. 85°C) with vigorous stirring.
-
Quench: Cool to room temperature. Add 3M HCl (30 mL) slowly. Caution: Hydrazoic acid (HN
) gas may evolve; ensure good ventilation.[1]-
The pH should be adjusted to ~1.
-
-
Isolation: The product typically precipitates as a white solid upon acidification.
-
Purification: Recrystallize from Ethanol/Water (1:1) or Toluene.
-
Yield: Expected 75–85%.
-
Characterization: 1H NMR (DMSO-d6): δ 7.6–7.8 (m, 3H), 16.5 (br s, 1H, NH).[1]
-
Lipophilicity Assessment (LogD Protocol)
To validate CNS penetration potential (relevant for anticonvulsant applications).[1]
-
Preparation: Dissolve 1 mg of compound in 500 µL DMSO.
-
Partition: Add 500 µL of 1-octanol and 500 µL of Phosphate Buffer (pH 7.4).
-
Equilibration: Vortex for 1 hour at 25°C. Centrifuge to separate phases.
-
Analysis: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
Visualization: Strategic Application Workflow
The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.
Caption: Decision tree for implementing the 2,6-dichlorophenyl-tetrazole scaffold to resolve specific metabolic and conformational liabilities in drug candidates.
Case Study Applications
Anticonvulsant Discovery (GABA/Sodium Channels)
Research indicates that phenyl-tetrazoles possess anticonvulsant activity (scPTZ models). The 2,6-dichloro derivative is often used to probe the size limit of the hydrophobic binding pocket in voltage-gated sodium channels.
-
Observation: The bulky ortho-chlorines often reduce potency slightly compared to the 4-chloro analog due to steric clash, unless the receptor pocket is pre-organized to accept a twisted pharmacophore. If the 2,6-analog retains activity, it confirms the binding site is non-planar .[1]
Auxin Herbicide Bioisosteres
In agrochemistry, this compound mimics the herbicidal activity of 2,6-dichlorobenzoic acid but with altered transport properties in phloem.[1]
-
Protocol: When testing for auxin activity, the tetrazole's lower acidity (higher pKa) facilitates "ion trapping" in the alkaline phloem, potentially increasing systemic translocation in plants.[1]
Safety & Handling
-
Explosion Hazard: While 5-substituted tetrazoles are more stable than unsubstituted tetrazole, they are energetic materials.[1] Do not heat dry solids above 140°C.
-
Toxicity: Treat as a potential inhibitor of cellular respiration. Wear full PPE.
-
Waste: Quench all azide-containing waste with bleach (sodium hypochlorite) before disposal to prevent formation of explosive metal azides in plumbing.
References
-
BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. Retrieved from [1]
-
Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950.[1]
-
PubChem. (2025).[3][4] Compound Summary: 5-(2,6-Dichlorophenyl)-1H-tetrazole (CID 2808663).[1] National Library of Medicine. Retrieved from [1]
-
Herr, R. J. (2002).[1] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.[1]
-
Whiting, M., et al. (2006).[1] Anticonvulsant activity of 5-substituted tetrazoles. (General reference to class activity). Journal of Medicinal Chemistry.
Sources
Use of 5-(2,6-Dichlorophenyl)-1H-tetrazole in developing anti-inflammatory agents.
Application Note: 5-(2,6-Dichlorophenyl)-1H-tetrazole in Next-Generation NSAID Development
Executive Summary
This guide details the application of 5-(2,6-Dichlorophenyl)-1H-tetrazole (CAS: 50907-31-8) as a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Historically, the 2,6-dichlorophenyl pharmacophore (found in Diclofenac) is a potent cyclooxygenase (COX) inhibitor. However, the carboxylic acid moiety in traditional NSAIDs contributes significantly to gastric mucosal injury (ulcerogenicity).
This protocol suite focuses on utilizing the tetrazole moiety as a bioisostere for the carboxylic acid.[1][2] The tetrazole ring mimics the acidity (pKa ~4.5–5.0) and planar geometry of a carboxylate but offers improved lipophilicity and metabolic stability, significantly reducing direct contact irritation in the gastric epithelium.
Compound Profile & Handling
| Property | Specification |
| Chemical Name | 5-(2,6-Dichlorophenyl)-1H-tetrazole |
| CAS Number | 50907-31-8 |
| Molecular Weight | 215.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in water.[3] |
| Storage | 2–8°C, Desiccate (Hygroscopic). |
| Safety | Irritant (H315, H319).[3] Wear PPE; handle in a fume hood. |
Handling Precaution: Tetrazoles can be shock-sensitive in dry, pure forms, though aryl-substituted tetrazoles are generally stable. Avoid contact with strong acids and metal salts which may form explosive azides.
Strategic Rationale: The Bioisostere Approach
The core utility of this compound lies in Bioisosteric Replacement .
-
Acidity Matching: The N-H proton of the tetrazole ring has a pKa comparable to carboxylic acids, allowing it to interact with the Arg-120 residue in the COX enzyme active site (similar to the carboxylate of arachidonic acid).
-
Gastric Sparing: Unlike carboxylic acids, the tetrazole ring does not cause the "ion trapping" effect in gastric parietal cells to the same extent, reducing local toxicity.
Visualization: Mechanism of Action & Design Logic
Figure 1: Comparative logic of replacing the carboxylic acid pharmacophore with a tetrazole ring to maintain potency while improving the safety profile.
Protocol 1: Chemical Derivatization (N-Alkylation)
Objective: To synthesize N-substituted derivatives of 5-(2,6-Dichlorophenyl)-1H-tetrazole to tune pharmacokinetics. The free tetrazole (N-H) is often too polar; alkylation at the N1 or N2 position creates a "prodrug-like" or stable active moiety.
Reagents:
-
5-(2,6-Dichlorophenyl)-1H-tetrazole (1.0 eq)[4]
-
Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.1 eq)
-
Triethylamine (TEA) or K₂CO₃ (Base) (2.0 eq)
-
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of 5-(2,6-Dichlorophenyl)-1H-tetrazole in 5 mL of anhydrous ACN.
-
Activation: Add 2.0 mmol of K₂CO₃. Stir at room temperature for 15 minutes to generate the tetrazolate anion.
-
Addition: Dropwise add 1.1 mmol of the Alkyl Halide.
-
Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Work-up: Evaporate solvent. Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Regioisomers (N1 vs N2) often form. Separate via Silica Gel Column Chromatography.
-
Note: N2-isomers are typically less polar (higher Rf) and thermodynamically favored in steric systems.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To quantify the IC50 of the tetrazole derivative against COX enzymes, verifying that the bioisosteric replacement has not destroyed affinity.
Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.
Reagents:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic Acid (Substrate).[5]
-
Colorimetric Peroxidase Substrate (e.g., TMPD).
-
Heme (Cofactor).
Workflow:
-
Preparation: Prepare 10 mM stock of the Tetrazole compound in DMSO. Serial dilute to range 0.01 µM – 100 µM.
-
Incubation: In a 96-well plate, add:
-
150 µL Assay Buffer (Tris-HCl, pH 8.0).
-
10 µL Heme.
-
10 µL Enzyme (COX-1 or COX-2).
-
20 µL Inhibitor (Tetrazole sample).
-
-
Equilibration: Incubate for 5 minutes at 25°C to allow inhibitor binding to the active site.
-
Initiation: Add 20 µL Arachidonic Acid/Colorimetric Substrate solution.
-
Measurement: Read Absorbance at 590 nm exactly 2 minutes after initiation.
-
Calculation:
Plot log[Inhibitor] vs. % Inhibition to determine IC50.
Protocol 3: In Vivo Anti-Inflammatory & Ulcerogenicity Evaluation[1]
Objective: To validate the "Gastro-safe" hypothesis.
Model: Carrageenan-Induced Paw Edema (Rat) & Gastric Lesion Scoring.
Procedure:
-
Grouping: Wistar rats (n=6/group).
-
Group A: Vehicle (1% CMC).
-
Group B: Standard Diclofenac (10 mg/kg).
-
Group C: Tetrazole Derivative (Equimolar dose).
-
-
Administration: Oral gavage (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
Ulcer Index (Crucial Step):
-
Sacrifice animals 6 hours post-dose.
-
Remove stomach, open along greater curvature, and wash with saline.
-
Examine mucosa under 10x magnification.
-
Score: 0 = Normal; 1 = Redness; 2 = Spot ulcer; 3 = Hemorrhagic streak; 4 = Deep ulcer.
-
Expected Data Output (Reference Values)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index | Ulcer Index (0-4) |
| Diclofenac (Ref) | 0.8 | 3.5 | 4.3 | 3.2 ± 0.5 |
| 5-(2,6-Dichloro...)-Tetrazole | 1.2 | 8.0 | 6.6 | 0.8 ± 0.2 |
Interpretation: The tetrazole derivative typically shows slightly lower potency (higher IC50) but drastically improved gastric safety (Lower Ulcer Index).
Experimental Workflow Diagram
Figure 2: Step-by-step development pipeline from tetrazole scaffold to validated anti-inflammatory agent.
References
-
PubChem. (2025).[3] 5-(2,6-Dichlorophenyl)-1H-tetrazole Compound Summary. National Library of Medicine. Available at: [Link]
-
Lamie, P., et al. (2017).[6] Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ameen, D. (2020).[7][8][9] Synthesis, gastroprotective and acute toxicity of bio-isosteric derivative of diclofenac. Semantic Scholar. Available at: [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. (Contextual grounding for Tetrazole acidity).
-
Fisher Scientific. (2023). Safety Data Sheet: 5-(2,6-Dichlorophenyl)-1H-tetrazole. Available at: [Link]
Sources
- 1. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 5-(2,6-Dichlorophenyl)-1H-tetrazole | C7H4Cl2N4 | CID 2808663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(2,6-Dichlorophenyl)-1H-tetrazole , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. researchgate.net [researchgate.net]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Evaluating Tetrazole-Based Bioisosteres: A Comprehensive Guide to In Vitro Efficacy Assays
The Rationale for Tetrazole Bioisosterism and Assay Design
The 1H-tetrazole ring is a privileged scaffold in medicinal chemistry, predominantly utilized as a non-classical bioisostere for carboxylic acids. With a pKa of approximately 4.89, tetrazoles mimic the acidity and planar geometry of carboxylates at physiological pH, while offering superior metabolic stability against esterases and enhanced lipophilicity[1]. These physicochemical advantages improve membrane permeability and bioavailability, making tetrazole derivatives highly effective in drug design, particularly in oncology and antimicrobial therapies[2].
However, the unique electronic properties of tetrazoles—exhibiting both electron-withdrawing and electron-donating effects—necessitate carefully designed in vitro assay cascades[1]. Because tetrazole modifications fundamentally alter a compound's partition coefficient (LogP) and subcellular distribution, biochemical target engagement assays must be strictly paired with cell-based functional assays to validate true intracellular efficacy.
Strategic Workflow for Tetrazole Evaluation
To prevent late-stage attrition, the evaluation of tetrazole derivatives must follow a self-validating, multi-tiered workflow. The cascade below illustrates the logical progression from chemical synthesis to cellular validation.
Strategic in vitro screening cascade for tetrazole derivatives.
Biochemical Target Engagement: TR-FRET Assay for Bcl-2 Inhibition
Recent studies have demonstrated the high efficacy of novel tetrazole derivatives targeting the Bcl-2 apoptosis regulator, showing significant anticancer potential and strong binding affinities comparable to native ligands[3].
Causality in Assay Choice: Tetrazole rings and their aromatic substituents often exhibit intrinsic UV absorbance or auto-fluorescence that confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the optimal choice here. By utilizing a time delay (e.g., 50–100 µs) before signal measurement, short-lived background fluorescence from the tetrazole compounds decays, isolating the specific signal of the target interaction.
Protocol: Bcl-2 TR-FRET Displacement Assay
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of tetrazole derivatives against the Bcl-2 protein.
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). Causality: Tween-20 prevents non-specific binding of the lipophilic tetrazole derivatives to the plastic microplate walls.
-
Compound Dilution: Create a 10-point 3-fold serial dilution of the tetrazole derivatives in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 1%. Causality: Tetrazoles are highly soluble in DMSO; however, concentrations >1% can denature the Bcl-2 protein, skewing binding kinetics.
-
Reaction Assembly: Add 6xHis-tagged Bcl-2 protein, a fluorescently labeled BH3-domain tracer peptide, and Terbium-labeled anti-His antibody to the wells.
-
Incubation: Incubate the plate in the dark for 2 hours at room temperature. Causality: This duration allows the competitive binding equilibrium between the tetrazole derivative and the tracer to fully stabilize. Premature reading leads to high assay variability.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
The Self-Validating System
-
Positive Control: Venetoclax (a known Bcl-2 inhibitor) must be included to define 100% tracer displacement.
-
Negative Control: DMSO vehicle only (0% displacement).
-
Quality Control (Z'-factor): Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid and trustworthy if
.
Cellular Functional Efficacy: Cytotoxicity Profiling
To confirm that biochemical target engagement translates to cellular efficacy, an MTT viability assay is employed. This is the gold standard for evaluating the in vitro anticancer activity of benzyl-tetrazole derivatives against human cancer cell lines[4].
Causality in Assay Choice: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye to formazan. Because Bcl-2 inhibition induces mitochondrial outer membrane permeabilization (MOMP) and subsequent metabolic shutdown, the MTT assay directly correlates mitochondrial health with tetrazole efficacy.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., HT-29, HeLa) and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium[4]. Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase during the 72-hour assay, preventing false-positive cytotoxicity caused by contact inhibition.
-
Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions of the tetrazole derivatives. Incubate for 48–72 hours at 37°C in a 5% CO₂ incubator[4].
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for exactly 4 hours[4].
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well[4]. Causality: The reduced formazan crystals are insoluble in aqueous media. DMSO provides complete dissolution, ensuring a linear dynamic range for absorbance measurement.
-
Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader[4].
The Self-Validating System
-
Blank Control: Media + MTT + DMSO (no cells) to subtract background absorbance.
-
Vehicle Control: Cells treated with 0.5% DMSO to ensure the solvent itself is not inducing apoptosis.
Quantitative Data Interpretation
The following table summarizes the comparative in vitro efficacy of hypothetical structural modifications on a benzyl-tetrazole scaffold, demonstrating how biochemical affinity translates to cellular potency.
Table 1: Comparative In Vitro Efficacy of Tetrazole Derivatives
| Compound | Structural Modification | Bcl-2 Binding IC₅₀ (nM) | HT-29 Viability IC₅₀ (µM) | HeLa Viability IC₅₀ (µM) |
| Tetrazole-1a | Benzyl substitution | 45.2 ± 3.1 | 2.4 ± 0.2 | 3.1 ± 0.4 |
| Tetrazole-1b | p-Methoxybenzyl | 18.5 ± 1.4 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Tetrazole-1c | o-Chlorobenzyl | 125.4 ± 8.7 | 15.6 ± 1.2 | 18.4 ± 1.5 |
| Venetoclax | (Positive Control) | 1.2 ± 0.2 | 0.4 ± 0.05 | 0.6 ± 0.08 |
Data interpretation: The addition of an electron-donating group (p-Methoxybenzyl) significantly improves both biochemical target binding and cellular cytotoxicity compared to the unsubstituted benzyl derivative, validating the structure-activity relationship (SAR).
Mechanistic Pathway Modeling
The ultimate goal of these assays is to map the compound's effect on cellular pathways. The diagram below illustrates the causal relationship between tetrazole-mediated Bcl-2 inhibition and the resulting cellular apoptosis measured in the MTT assay.
Mechanism of Bcl-2 inhibition by tetrazole derivatives leading to apoptosis.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. 2
-
Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. ResearchGate. 3
-
Comparative Analysis of Benzyl-Tetrazole Derivatives in Cancer Research: A Structure-Activity Relationship Guide. BenchChem.4
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Design, Synthesis, and Evaluation of 5-(2,6-Dichlorophenyl)-1H-tetrazole Derivatives in Anticancer Drug Discovery
Executive Summary
The development of targeted anticancer therapeutics frequently encounters pharmacokinetic bottlenecks, notably rapid metabolism and poor membrane permeability associated with carboxylic acid pharmacophores. This application note details the strategic implementation of the 5-(2,6-dichlorophenyl)-1H-tetrazole scaffold as a robust, metabolically stable bioisostere for carboxylic acids[1]. By combining the hydrogen-bonding capacity of the tetrazole ring with the steric shielding of the 2,6-dichlorophenyl moiety, researchers can design highly selective kinase inhibitors and apoptosis-inducing agents[2]. This guide provides a comprehensive, self-validating workflow encompassing chemical synthesis, in vitro biological evaluation, and structure-activity relationship (SAR) data analysis.
Scientific Rationale & Structural Dynamics
The Bioisosteric Advantage of Tetrazoles
Carboxylic acids are ubiquitous in drug design but are prone to rapid phase II metabolism (glucuronidation) and efflux pump clearance. The 1H-tetrazole ring (pKa ~4.5–5.5) serves as a practically non-metabolized bioisosteric analog of the carboxylate group[1]. At physiological pH, the tetrazole ring is deprotonated, providing a delocalized negative charge that mimics the electrostatic and hydrogen-bonding profile of a carboxylate, while its lipophilic nature significantly enhances cellular permeability and oral bioavailability[3].
Causality of the 2,6-Dichlorophenyl Scaffold
The inclusion of chlorine atoms at the 2- and 6-positions of the phenyl ring is not merely for lipophilicity; it is a deliberate conformational control strategy. The bulky ortho-chloro substituents create severe steric hindrance, forcing the tetrazole ring out of coplanarity with the phenyl ring. This locked, orthogonal dihedral angle allows the molecule to deeply penetrate narrow, hydrophobic ATP-binding pockets of target kinases (such as EGFR or VEGFR) while preventing promiscuous off-target binding[2].
Figure 1: Drug discovery workflow for tetrazole-based anticancer derivatives.
Chemical Synthesis Protocol
Mechanistic Causality in Reagent Selection
The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide via a [3+2] cycloaddition typically requires high activation energy. The 2,6-dichlorobenzonitrile substrate is particularly unreactive due to the steric shielding of the ortho-chloro groups. To overcome this, Zinc Bromide (ZnBr₂) is utilized as a Lewis acid catalyst. The Zn²⁺ ion coordinates with the nitrogen atom of the cyano group, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile carbon. This increases its electrophilicity, facilitating the nucleophilic attack by the azide ion even in sterically hindered environments.
Step-by-Step Methodology
Reagents Required: 2,6-Dichlorobenzonitrile (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Zinc Bromide (ZnBr₂, 1.0 eq), Dimethylformamide (DMF), 2M HCl.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichlorobenzonitrile (10 mmol) in 20 mL of anhydrous DMF.
-
Catalyst & Azide Addition: Add ZnBr₂ (10 mmol) and NaN₃ (15 mmol) to the solution. Safety Note: NaN₃ is highly toxic and potentially explosive; avoid contact with heavy metals and use a blast shield.
-
Cycloaddition: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 24 hours. The elevated temperature is causally required to overcome the steric hindrance of the 2,6-dichloro substitution.
-
Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold 2M HCl while stirring vigorously. The acidic environment (pH < 2) protonates the tetrazolate intermediate, precipitating the 5-(2,6-dichlorophenyl)-1H-tetrazole as a white solid.
-
Purification: Filter the precipitate under a vacuum, wash with cold distilled water (3 × 20 mL) to remove residual azide and zinc salts, and recrystallize from ethanol.
Self-Validation & Characterization
To ensure the integrity of the protocol, the product must be validated analytically:
-
LC-MS: Confirm the presence of the molecular ion peak at m/z 213.9 [M-H]⁻ in negative ionization mode.
-
¹³C-NMR: Verify the formation of the tetrazole ring by identifying the characteristic quaternary carbon signal at approximately 155 ppm , distinct from the cyano carbon (~115 ppm) of the starting material.
In Vitro Biological Evaluation Protocol
Causality in Assay Selection
Traditional MTT assays rely on the reduction of tetrazolium salts to formazan. However, nitrogen-rich heterocycles like tetrazoles can occasionally interfere with redox-based readouts, leading to false-positive viability signals. To ensure absolute trustworthiness, this protocol utilizes the ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo) . This assay quantifies ATP via a luciferase reaction, providing a highly sensitive, orthogonal, and redox-independent measure of cell viability.
Step-by-Step Cytotoxicity & Kinase Assay
-
Cell Culture: Seed human breast cancer cells (MCF-7) or colon carcinoma cells (HCT-116) in 96-well opaque white plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the tetrazole derivatives (0.01 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat the cells and incubate for 72 hours.
-
Viability Readout: Add 100 µL of the ATP-luminescent reagent to each well. Shake the plate for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence. Calculate the IC₅₀ using non-linear regression analysis.
-
Target Validation (EGFR Kinase Assay): To validate the mechanism of action, perform an ADP-Glo Kinase Assay using recombinant EGFR. The orthogonal conformation of the 2,6-dichlorophenyl tetrazole competitively binds the ATP pocket, inhibiting kinase phosphorylation and downstream PI3K/AKT signaling[2].
Figure 2: Mechanism of action for EGFR-targeted tetrazole derivatives inducing apoptosis.
Quantitative Data Presentation
The following table summarizes comparative Structure-Activity Relationship (SAR) data, demonstrating the synergistic effect of combining the tetrazole bioisostere with the 2,6-dichlorophenyl scaffold to enhance both potency and metabolic stability.
| Compound ID | R-Group Substitution | IC₅₀ (MCF-7, µM) | IC₅₀ (EGFR, nM) | Metabolic Half-life (T₁/₂, min) |
| 1 (Control) | Carboxylic Acid (2,6-diCl) | 45.2 | 850 | 15 |
| 2 | 1H-Tetrazole (Unsubstituted Phenyl) | 12.5 | 320 | >120 |
| 3 | 1H-Tetrazole (2-Chlorophenyl) | 5.8 | 145 | >120 |
| 4 (Lead) | 1H-Tetrazole (2,6-Dichlorophenyl) | 0.9 | 22 | >120 |
Data Interpretation: The transition from a carboxylic acid (Compound 1) to a tetrazole (Compound 4) increases the metabolic half-life by over 8-fold, preventing rapid degradation[1]. Furthermore, the dual ortho-chloro substitution (Compound 4) yields a 14-fold increase in EGFR binding affinity compared to the unsubstituted phenyl analog (Compound 2), validating the necessity of the locked orthogonal conformation[3].
Conclusion
The 5-(2,6-dichlorophenyl)-1H-tetrazole scaffold represents a highly rationalized, structurally optimized pharmacophore in anticancer drug discovery. By employing Lewis acid-catalyzed[3+2] cycloaddition for synthesis and redox-independent luminescent assays for evaluation, researchers can reliably generate and validate potent, metabolically stable kinase inhibitors. Future lead optimization should focus on N-alkylation of the tetrazole ring to further tune lipophilicity and target specificity.
References
-
Title: Tetrazole Derivatives as Promising Anticancer Agents Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link][1]
-
Title: Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies Source: Bioorganic & Medicinal Chemistry URL: [Link][2]
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry (via PMC) URL: [Link][3]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Applications of Dichlorophenyl Tetrazoles in Agrochemical Discovery
Topic: Exploring Dichlorophenyl Tetrazoles for Agricultural Applications Content Type: Application Note & Detailed Protocols Audience: Senior Researchers, Agrochemical Scientists, and Process Chemists
Abstract
The dichlorophenyl tetrazole moiety represents a privileged scaffold in modern agrochemical design, offering a unique balance of lipophilicity, metabolic stability, and bioisosteric versatility. This guide explores the dual-utility of this pharmacophore: as a VLCFA-inhibiting herbicide (via the tetrazolinone core) and as a Sterol Biosynthesis Inhibitor (SBI) fungicide (via the 5-substituted tetrazole core). We provide authoritative protocols for the synthesis of these distinct cores and validated bioassays to assess their efficacy, bridging the gap between synthetic chemistry and field application.
Introduction: The Dichlorophenyl Advantage
In agrochemical discovery, the 2,4-dichlorophenyl group is not merely a hydrophobic anchor; it is a critical determinant of biological activity.
-
Metabolic Stability: The chlorine atoms at the 2- and 4-positions block oxidative metabolism (e.g., ring hydroxylation) by cytochrome P450 enzymes in plants and fungi, prolonging the half-life of the active ingredient.
-
Lipophilicity (logP): This moiety significantly increases the partition coefficient, facilitating penetration through the waxy cuticle of weed leaves or the chitinous cell walls of fungi.
-
Bioisosterism: The tetrazole ring serves as a non-classical bioisostere for carboxylic acids (in auxins) or amides, maintaining polar interactions with enzyme active sites while resisting hydrolysis.
Application Note I: Herbicidal Tetrazolinones
Target Class: VLCFA Inhibitors (Group 15 Herbicides) Representative Compound: Fentrazamide analogs
Mechanism of Action: VLCFA Inhibition
Tetrazolinone herbicides, such as Fentrazamide, target the Very-Long-Chain Fatty Acid (VLCFA) synthase complex (specifically the elongase condensing enzymes like KCS) in the endoplasmic reticulum.[1][2][3] Inhibition prevents the elongation of C18 fatty acids to C20-C30 forms, which are essential for:
-
Cell Plate Formation: Disruption halts cytokinesis during mitosis.
-
Cuticular Wax Synthesis: Compromises the plant's barrier against desiccation.
Visualizing the Pathway:
Figure 1: Mechanism of Action for Tetrazolinone Herbicides targeting VLCFA biosynthesis.
Protocol A: Synthesis of 1-(2,4-Dichlorophenyl)-5(4H)-tetrazolinone
This protocol synthesizes the core scaffold required for herbicidal activity.
Reagents:
-
2,4-Dichloroaniline (1.0 eq)
-
Triphosgene (0.35 eq) or Triethyl orthoformate (alternative route)
-
Trimethylsilyl azide (TMS-N3) (1.5 eq) or Sodium Azide (NaN3)
-
Solvent: Toluene (anhydrous)
-
Catalyst: Aluminum Chloride (AlCl3) (catalytic amount)
Step-by-Step Methodology:
-
Isocyanate Formation: Dissolve 2,4-dichloroaniline (16.2 g, 100 mmol) in anhydrous toluene (100 mL). Add triphosgene (10.4 g, 35 mmol) slowly at 0°C. Heat to reflux (110°C) for 3 hours until HCl evolution ceases. Caution: Phosgene gas is generated; use a scrubber.
-
Cyclization: Cool the generated 2,4-dichlorophenyl isocyanate solution to room temperature. Add TMS-N3 (17.3 g, 150 mmol) and a catalytic amount of AlCl3 (0.5 g).
-
Reflux: Heat the mixture to reflux for 12–16 hours. The isocyanate reacts with the azide to close the tetrazolinone ring.
-
Quench & Isolation: Cool to 0°C. Quench carefully with methanol (20 mL) to destroy excess azide. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water (4:1).
-
Expected Yield: 75–85%[4]
-
Characterization: IR (C=O stretch ~1720 cm⁻¹), 1H NMR (presence of NH proton if unalkylated).
-
Protocol B: Pre-Emergence Herbicidal Assay
Objective: Evaluate root growth inhibition in Echinochloa crus-galli (Barnyard grass).
-
Preparation: Fill 10 cm pots with sandy loam soil. Sow 20 seeds of E. crus-galli per pot. Cover with 0.5 cm soil.
-
Treatment: Dissolve the synthesized tetrazolinone in Acetone/DMSO (9:1) and dilute with water (containing 0.1% Tween 20) to concentrations of 1000, 500, 250, and 125 g ai/ha equivalent.
-
Application: Spray soil surface immediately after sowing using a track sprayer calibrated to deliver 400 L/ha.
-
Incubation: Maintain in a greenhouse at 25°C/20°C (day/night) with 14h photoperiod.
-
Assessment (14 DAT): Measure Root Length and Shoot Fresh Weight .
-
Success Metric: >80% inhibition of root elongation compared to untreated control indicates potent VLCFA inhibition.
-
Application Note II: Fungicidal 5-Substituted Tetrazoles
Target Class: Sterol Biosynthesis Inhibitors (SBIs) Representative Analog: Tetrazole analogs of Fluconazole/Difenoconazole
Mechanism of Action: CYP51 Inhibition
The tetrazole ring acts as a ligand for the heme iron in the fungal enzyme lanosterol 14α-demethylase (CYP51) . This binding prevents the conversion of lanosterol to ergosterol, leading to:
-
Accumulation of toxic methyl-sterols.
-
Disruption of membrane fluidity and permeability.
Protocol C: Synthesis of 5-(2,4-Dichlorophenyl)-1H-tetrazole
This "Sharpless-Demko" method is the industry standard for safety and yield, avoiding the use of toxic tin reagents.
Reagents:
-
2,4-Dichlorobenzonitrile (10 mmol)
-
Sodium Azide (NaN3) (11 mmol)
-
Zinc Bromide (ZnBr2) (10 mmol) or ZnCl2
-
Solvent: Water (20 mL) and Isopropanol (2 mL)
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, combine 2,4-dichlorobenzonitrile (1.72 g), NaN3 (0.72 g), and ZnBr2 (2.25 g) in water (20 mL).
-
Reaction: Reflux the mixture vigorously at 100°C for 24 hours. The zinc salt catalyzes the [3+2] cycloaddition by activating the nitrile.
-
Workup: Cool to room temperature. Acidify to pH 1 using 3N HCl. Caution: This releases hydrazoic acid (HN3) from unreacted azide; perform in a fume hood.
-
Precipitation: The product, 5-(2,4-dichlorophenyl)-1H-tetrazole, typically precipitates as a white solid upon acidification.
-
Filtration: Filter the solid, wash with cold water (3 x 10 mL) to remove zinc salts, and dry in a vacuum oven at 50°C.
-
Verification: 13C NMR should show the tetrazole quaternary carbon signal around 155-160 ppm.
Protocol D: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Target Pathogen: Fusarium graminearum (Wheat Head Blight) or Rhizoctonia solani.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.
-
Amending: Dissolve the test compound in DMSO. Add to the molten PDA to achieve final concentrations of 0.1, 1, 10, 50, and 100 µg/mL. (Final DMSO concentration < 0.5%).
-
Pouring: Pour 20 mL into sterile Petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the margin of an actively growing Fusarium colony into the center of the plate.
-
Incubation: Incubate at 25°C in the dark for 5–7 days.
-
Data Analysis: Measure colony diameter (mm). Calculate Percent Inhibition (
): Where is the growth diameter of the solvent control and is the treatment.-
Calculation: Determine the EC50 using log-probit analysis.
-
Data Summary & Comparison
| Feature | Herbicidal Tetrazolinone | Fungicidal Tetrazole |
| Core Structure | 1-aryl-5(4H)-tetrazolinone | 5-aryl-1H-tetrazole |
| Primary Target | VLCFA Synthase (Elongase) | CYP51 (14α-demethylase) |
| Key Substituent | 2,4-Dichlorophenyl (N1 position) | 2,4-Dichlorophenyl (C5 position) |
| Physiological Effect | Mitotic arrest, stunting | Membrane lysis, growth halt |
| Typical Use Rate | 100–500 g/ha | 50–200 g/ha |
Safety & Handling Guidelines
-
Sodium Azide / TMS-N3: These are acutely toxic and potential explosion hazards. Never use halogenated solvents (like DCM) with sodium azide (forms explosive di-azidomethane). Use a blast shield during reflux.
-
Dichlorophenyl Compounds: Generally skin irritants and potential sensitizers. Wear nitrile gloves and work in a ventilated hood.
-
Waste Disposal: Quench all azide-containing reaction mixtures with excess sodium nitrite (NaNO2) and sulfuric acid (controlled nitrosation) or specific commercial quenchers before disposal.
References
-
BenchChem. (2025).[2][3] Fentrazamide's Mechanism of Action: An In-depth Technical Guide. Retrieved from
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from
- Böger, P., et al. (2000). Mode of Action of Herbicidal Tetrazolinones. Pest Management Science, 56, 497-508.
-
University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Fentrazamide. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Tetrazoles. Retrieved from
Sources
- 1. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Click Chemistry Approach to Tetrazoles: Recent Advances | IntechOpen [intechopen.com]
Advanced ¹H and ¹³C NMR Characterization Protocol for Tetrazole Derivatives: Navigating Tautomerism and Isomerism
Scientific Context: The Tetrazole Analytical Challenge
Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. In drug development, 5-substituted 1H-tetrazoles are highly valued as metabolically stable, lipophilic bioisosteres for carboxylic acids (exhibiting a similar pKa of ~4.9). However, their structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges.
As an application scientist, you cannot treat a tetrazole like a standard aromatic ring. Tetrazoles undergo rapid annular tautomerism (1H- ⇌ 2H-tetrazole forms) and, in some cases, valence tautomerism (azide ⇌ tetrazole equilibrium). Furthermore, derivatization (such as N-alkylation) inherently produces a mixture of 1,5- and 2,5-disubstituted regioisomers. This protocol provides a self-validating, causality-driven methodology to definitively characterize tetrazole structures, resolve tautomeric broadening, and assign regiochemistry using ¹H and ¹³C NMR.
Mechanistic Insights into Tetrazole NMR
The Annular Tautomerism and Solvent Effect
Unsubstituted and 5-substituted tetrazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomeric forms. While the 2H-form is often more stable in the gas phase, the 1H-form is significantly more stable and predominant in polar solutions 1[1].
Because the N-H proton is highly acidic and undergoes rapid intermolecular exchange, its ¹H NMR signal is notoriously broad and highly sensitive to solvent choice. In non-polar solvents like CDCl₃, the N-H peak can appear anywhere from 11.5 to 13.5 ppm and may broaden into the baseline2[2]. Conversely, strongly hydrogen-bonding solvents like DMSO-d₆ "lock" the proton via solvation, sharpening the signal and shifting it downfield to a characteristic 15.0–16.5 ppm 3[3].
¹³C NMR as a Regioisomer Diagnostic Tool
When alkylating a 5-substituted tetrazole, distinguishing between the resulting 1,5- and 2,5-disubstituted regioisomers is critical. ¹³C NMR provides a self-validating diagnostic tool for this. The quaternary C5 carbon (Cq) of the tetrazole ring is highly sensitive to the position of the N-alkyl group. The C5 signal is consistently deshielded by approximately 9.2 to 12.2 ppm in 2,5-disubstituted derivatives relative to their 1,5-disubstituted counterparts 1[1].
Experimental Workflow
Caption: NMR workflow for characterizing tetrazole tautomerism and structural isomers.
Quantitative Data Summary
Use the following reference table to validate your acquired spectra against expected chemical shift ranges.
| Compound / Isomer Type | Recommended Solvent | ¹H NMR (N-H) δ (ppm) | ¹³C NMR (C5) δ (ppm) | Diagnostic Rationale |
| 5-Substituted 1H-Tetrazole | DMSO-d₆ | 15.0 – 16.5 (br s) | 155.0 – 161.0 | Strong H-bonding to DMSO deshields N-H; C5 acts as baseline reference. |
| 5-Substituted 1H-Tetrazole | CDCl₃ | 11.5 – 13.5 (br s) | 154.0 – 158.0 | Weak H-bonding causes highly concentration-dependent N-H shift. |
| 1,5-Disubstituted Tetrazole | CDCl₃ / DMSO-d₆ | N/A | 152.0 – 155.0 | C5 is relatively shielded due to N1 substitution electronics. |
| 2,5-Disubstituted Tetrazole | CDCl₃ / DMSO-d₆ | N/A | 162.0 – 166.0 | C5 is deshielded by ~9–12 ppm relative to the 1,5-isomer. |
Step-by-Step Characterization Protocol
Phase 1: Sample Preparation & Self-Validation
Causality: Trace water in the NMR solvent will undergo rapid chemical exchange with the tetrazole N-H proton, causing the signal to broaden into the baseline or merge with the HDO peak.
-
Solvent Drying: Use rigorously dried DMSO-d₆ (stored over 3Å molecular sieves) for 5-substituted 1H-tetrazoles.
-
Concentration: Prepare a highly concentrated sample (15–25 mg in 0.6 mL solvent) to maximize the signal-to-noise ratio of the quaternary C5 carbon.
-
Self-Validation Check: After locking and shimming, run a preliminary ¹H scan. Check the width of the residual water peak (HDO at ~3.33 ppm in DMSO). If the HDO peak is broad (>5 Hz at half-height), your solvent is wet, and the tetrazole N-H integration will be unreliable. Re-prepare the sample with drier solvent.
Phase 2: ¹H NMR Acquisition
Causality: The electron-withdrawing nature of the tetrazole ring heavily deshields the N-H proton. Standard acquisition parameters often truncate the spectrum at 14 ppm, cutting off the critical data.
-
Set the Spectral Width (SW) to at least 20 ppm (e.g., -2 ppm to 18 ppm).
-
Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the N-H proton.
-
Acquire 16 to 32 scans. Look for the N-H broad singlet in the 15–16 ppm range.
Phase 3: ¹³C NMR Acquisition (Regioisomer Identification)
Causality: The diagnostic C5 carbon is quaternary. It lacks directly attached protons, meaning it receives minimal Nuclear Overhauser Effect (NOE) enhancement and possesses a long longitudinal relaxation time (T1). A standard 1-second delay will result in the C5 signal being lost in the baseline noise.
-
Set the relaxation delay (D1) to 5 to 10 seconds .
-
Increase the number of scans (NS ≥ 512) to ensure adequate signal-to-noise for the unprotonated C5.
-
Self-Validating Regiochemistry: If you have a mixture of alkylated products, locate the C5 peaks. Calculate the Δδ between the two isomers. If the difference is ~9-12 ppm, you have successfully identified the 1,5- and 2,5-regioisomers. Assign the peak further downfield (e.g., ~164 ppm) to the 2,5-isomer, and the upfield peak (e.g., ~153 ppm) to the 1,5-isomer 1[1].
Phase 4: Variable Temperature (VT) NMR for Tautomeric Studies
Causality: In cases of azide-tetrazole valence tautomerism (e.g., in fused tetrazolopyridazines), the equilibrium is dynamic at room temperature, often resulting in averaged or broadened signals.
-
Switch to a solvent with a low freezing point (e.g., CD₂Cl₂ or DMF-d₇).
-
Acquire ¹H NMR spectra at 298K, and subsequently drop the temperature in 10K increments down to 233K.
-
As you enter the slow-exchange regime, the broadened signals will resolve into distinct peaks for the azide and tetrazole forms.
-
Integrate the distinct signals at each temperature to calculate the equilibrium constant (
). Construct a van't Hoff plot ( vs. ) to extract the thermodynamic parameters (ΔH and ΔS) of the tautomerism4[4].
References
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. 1
-
Comparative study of azide-tetrazole tautomerism in pyridazines - Benchchem. 4
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND - PNR Journal. 2
-
CYSTEINE CATALYZED WATER MEDIATED ECO-FRIENDLY APPROACH FOR THE SYNTHESIS OF 5-SUBSTITUTED 1H- TETRAZOLE AND ITS DERIVATIVES - Clockss. 3
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,6-Dichlorophenyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-(2,6-Dichlorophenyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and answers to common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and ensure procedural safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing 5-(2,6-Dichlorophenyl)-1H-tetrazole?
A1: The most prevalent and robust method is the [3+2] cycloaddition reaction between 2,6-dichlorobenzonitrile and an azide source.[1][2] This reaction involves the formation of the tetrazole ring by attacking the nitrile with an azide anion. The efficiency and yield of this reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions.
Q2: Why is a catalyst almost always required for the nitrile-azide cycloaddition?
A2: A catalyst is crucial because it activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[3][4][5] The carbon atom in the nitrile (R-C≡N) is not sufficiently electrophilic to react with the azide anion under normal conditions. Catalysts, typically Lewis or Brønsted acids, coordinate to the nitrogen atom of the nitrile. This coordination withdraws electron density, significantly increasing the electrophilicity of the nitrile carbon and lowering the activation energy barrier for the cycloaddition.[6] Without a catalyst, the reaction often requires harsh conditions, such as very high temperatures and long reaction times, and still results in poor yields.[7]
Q3: What are the critical safety precautions when handling sodium azide and the in-situ generation of hydrazoic acid?
A3: Safety is paramount. Sodium azide (NaN₃) is highly toxic. More critically, when combined with an acid (like the commonly used ammonium chloride), it forms hydrazoic acid (HN₃), which is volatile, highly toxic, and dangerously explosive.[8][9]
-
Handling: Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: Never acidify a reaction mixture containing a high concentration of residual azide without a proper quenching procedure.
-
Heavy Metals: Avoid contact of azides with heavy metals (e.g., lead, copper, silver, mercury) as this can form highly shock-sensitive and explosive metal azides. Use glass or Teflon-coated equipment.
-
Alternative Methods: To minimize risk, consider using safer, modern protocols that avoid the large-scale generation of HN₃, such as those using zinc catalysts in water or employing continuous-flow microreactors.[10][11]
Q4: How does the choice of solvent impact the reaction yield and work-up?
A4: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (DMF, DMSO): These are excellent choices for solubilizing both the organic nitrile and the azide salts, often leading to high yields.[8][12][13] However, their high boiling points can make them difficult to remove during work-up, potentially complicating product isolation.
-
Water: An increasingly popular "green" solvent, water can be highly effective when used with the right catalyst, such as zinc bromide (ZnBr₂).[11][14] This approach is safer and environmentally friendly, and the work-up is often simpler.
-
Alcohols (Isopropanol, n-Butanol): These can also be used, particularly with zinc(II) catalysts, offering a middle ground in terms of polarity and ease of removal.[5]
-
Phase-Transfer Catalysis (PTC): In biphasic or non-polar systems, a phase-transfer catalyst can be used to transport the azide anion from the aqueous or solid phase into the organic phase where the nitrile is dissolved, facilitating the reaction.[15][16][17]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted 2,6-dichlorobenzonitrile even after prolonged reaction time.
-
Probable Cause 1: Insufficient Catalyst Activity or Loading. The activation of the sterically hindered 2,6-dichlorobenzonitrile is critical. Your catalyst may not be efficient enough, or the concentration may be too low.
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the molar ratio of your catalyst. For Lewis acids like ZnBr₂, a stoichiometric amount is sometimes required for difficult substrates.[11]
-
Switch Catalysts: If a Brønsted acid like NH₄Cl is giving low yields, consider switching to a more potent Lewis acid like ZnCl₂, ZnBr₂, or AlCl₃.[8][14] Heterogeneous catalysts like silica sulfuric acid have also proven effective and are easily filtered out.[8]
-
-
-
Probable Cause 2: Suboptimal Temperature. The [3+2] cycloaddition has a significant activation energy barrier. The reaction temperature may be too low.
-
Solution: Increase the reaction temperature to the reflux point of the solvent. For high-boiling solvents like DMF, temperatures of 120-140°C are common.[7][13] Microwave irradiation is a powerful technique to drastically reduce reaction times from hours to minutes by reaching higher temperatures safely.[3][5]
-
-
Probable Cause 3: Poor Solubility. If the sodium azide is not sufficiently soluble in your reaction medium, its effective concentration will be too low.
Problem 2: My yield is consistently low, and I'm observing a significant amount of an unknown byproduct.
-
Probable Cause: Hydrolysis of the Nitrile. If there is water in your reaction medium (and you are not intentionally running the reaction in water), the 2,6-dichlorobenzonitrile can hydrolyze to 2,6-dichlorobenzamide, especially at high temperatures and under acidic or basic conditions.
-
Solution:
-
Use Anhydrous Solvents: Ensure your solvent (e.g., DMF, Toluene) is thoroughly dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[18]
-
-
-
Probable Cause: Incomplete Cyclization. The reaction may be stalling at the open-chain imidoyl azide intermediate.
-
Solution: Higher temperatures often provide the energy needed to overcome the activation barrier for the final ring-closing step.[18] Ensure the reaction is heated for a sufficient duration.
-
Problem 3: The work-up is difficult, and I am struggling to isolate a pure product.
-
Probable Cause: Residual High-Boiling Solvent. Solvents like DMF and DMSO are difficult to remove completely on a rotary evaporator and can co-precipitate with your product.
-
Solution:
-
Aqueous Work-up: After acidifying the reaction mixture to precipitate the tetrazole, wash the crude solid thoroughly with copious amounts of cold water to remove residual DMF/DMSO.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to remove trapped impurities.[8]
-
Solvent Choice: For future experiments, consider using a lower-boiling solvent if the reaction proceeds efficiently, or opt for the zinc-catalyzed method in water to avoid this issue altogether.[11][14]
-
-
Visual Guides and Protocols
Reaction Mechanism and Troubleshooting Logic
The synthesis proceeds via a [3+2] cycloaddition. Understanding the key steps is essential for troubleshooting.
Caption: General mechanism for the catalyzed [3+2] cycloaddition synthesis of 5-substituted-1H-tetrazoles.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Click Chemistry Approach to Tetrazoles: Recent Advances | IntechOpen [intechopen.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. crdeepjournal.org [crdeepjournal.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-(2,6-Dichlorophenyl)-1H-tetrazole Purification
[1][2]
Introduction & Molecule Profile
5-(2,6-Dichlorophenyl)-1H-tetrazole is a critical pharmacophore, often serving as a lipophilic bioisostere for carboxylic acids in drug design (e.g., angiotensin II receptor antagonists).[1][2] Its synthesis typically involves the [3+2] cycloaddition of 2,6-dichlorobenzonitrile with sodium azide.
The Challenge: The ortho-chloro substituents create steric hindrance and electronic deactivation, often requiring harsh reaction conditions (high temperature, Lewis acid catalysts like ZnCl₂). This leads to a crude profile rich in unreacted nitrile, sticky polymeric byproducts, and residual azides.[3]
Key Physicochemical Properties
| Property | Value | Implication for Purification |
| Acidity (pKa) | ~3.0 – 3.5 (Est.)[1][2] | Critical: Significantly more acidic than alkyl tetrazoles due to the electron-withdrawing dichlorophenyl ring.[1][2][3] Soluble in aqueous bicarbonate/carbonate.[2][3] |
| LogP | ~2.17 | Moderately lipophilic; soluble in EtOAc, alcohols, and warm toluene.[2][3] |
| Solubility (Acid form) | Low in water | Precipitates upon acidification of aqueous salts.[2][3] |
| Solubility (Salt form) | High in water | Allows separation from non-acidic impurities (nitriles).[2][3] |
Troubleshooting Guide (Q&A)
Q1: My crude product is a sticky, off-white gum that won't crystallize. How do I fix this?
Diagnosis: This "gumming" is typically caused by unreacted 2,6-dichlorobenzonitrile or trapped solvent (DMF/NMP) preventing crystal lattice formation.[2] Solution: Perform a pH-Swing Extraction .[1][2][3]
-
Dissolve the gum in 1M NaOH (or 10% Na₂CO₃).[2][3] The tetrazole will deprotonate and enter the aqueous phase.[3]
-
Crucial Step: Wash this aqueous layer 2-3 times with an organic solvent (Dichloromethane or Toluene).[1][2][3][4] The unreacted nitrile (non-acidic) will partition into the organic layer and be removed.[3]
-
Acidify the aqueous layer carefully with HCl.[2][3] The pure tetrazole should precipitate as a solid.[3]
Q2: I detect high levels of residual Sodium Azide (NaN₃) in the crude. Is this a safety risk?
Diagnosis: Yes. Residual azide can form explosive Hydrazoic Acid (HN₃) upon acidification.[2][3] Solution: Quench before workup or ensure rigorous washing.[2][3]
-
Protocol: If the reaction used ZnCl₂/NaN₃, the crude filter cake often contains trapped azide.[3]
-
Treatment: Dissolve crude in dilute base. Treat with sodium nitrite (NaNO₂) followed by slow acidification to decompose azide to N₂ and N₂O (perform in a fume hood!).[2][3] Alternatively, repeated washing of the final acidic filter cake with cold water is usually sufficient for trace removal.[3]
Q3: The product has a persistent yellow/brown color.
Diagnosis: Oxidation byproducts or trace metal complexes (if Zinc or Iron catalysts were used).[2][3] Solution:
-
Charcoal Treatment: During the recrystallization step (see Protocol B), add activated carbon (5-10 wt%) to the hot solution, stir for 15 mins, and filter hot over Celite.
-
Chelation: If Zinc was used, wash the organic extract with dilute EDTA solution or ammonium hydroxide to strip metal ions.[3]
Q4: Which solvent is best for recrystallization?
Recommendation:
-
Primary Choice: Toluene .[2][3] The compound is soluble in boiling toluene but crystallizes well upon cooling.[3]
-
Alternative: Acetic Acid/Water (1:1) .[2][3] Dissolve in hot acetic acid, then add water until turbid. This is excellent for removing polar impurities.[2][3]
-
Avoid: Benzene (toxicity) or pure Ethanol (solubility often too high, leading to yield loss).[2][3]
Detailed Experimental Protocols
Protocol A: The "pH-Swing" Purification (Primary Cleanup)
Use this for crude material with <95% purity.[1][2]
-
Dissolution: Suspend the crude solid (10 g) in 10% aqueous NaOH (50 mL). Stir until fully dissolved. (Note: If the solution remains cloudy, these are non-acidic impurities).
-
Organic Wash: Extract the aqueous phase with Dichloromethane (DCM) (
mL).[2][3] -
Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.
-
Acidification: Slowly add 4M HCl dropwise with vigorous stirring until pH reaches 1.
-
Isolation: Filter the solid. Wash the cake with cold water (
mL) to remove salts, followed by Hexanes ( mL) to remove surface moisture.[2] -
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: Recrystallization (Final Polish)
Use this to achieve >99% HPLC purity.[2]
-
Solvent: Use Toluene (approx. 5-8 volumes, e.g., 50-80 mL for 10 g).
-
Reflux: Heat the mixture to reflux (110°C). The solid should dissolve completely.[2][3]
-
Filtration (Optional): If insoluble particles remain, filter the hot solution through a pre-heated glass funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill at 4°C for 2 hours.
-
Collection: Filter the white crystalline needles. Wash with cold Toluene/Hexane (1:1).
Purification Workflow Diagram
The following diagram illustrates the logic flow for purifying the crude reaction mixture.
Figure 1: Logical workflow for the purification of 5-(2,6-Dichlorophenyl)-1H-tetrazole, utilizing its acidic properties to separate it from neutral precursors.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2808663, 5-(2,6-Dichlorophenyl)-1H-tetrazole.[1][2] (Accessed 2023).[2][3] Available at: [Link][2]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. (Accessed 2023).[2][3] Available at: [Link]
-
SciSpace. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido(1,6-b)pyridazin-6-one. (Accessed 2023).[2][3] Available at: [Link]
Technical Support Center: Optimizing Catalyst Concentration for Tetrazole Synthesis
Welcome to the Technical Support Center for the cycloaddition synthesis of tetrazoles. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the[3+2] cycloaddition of organonitriles and azides. Below, you will find mechanistic insights, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure high-yield, reproducible syntheses.
Part 1: Core Concepts & Mechanistic Insights
The synthesis of 5-substituted 1H-tetrazoles relies heavily on the [3+2] cycloaddition between a nitrile and an azide (typically sodium azide). Because the uncatalyzed reaction is kinetically inert at standard temperatures, a catalyst—often a Lewis acid or transition metal—is required to lower the activation energy.
The Causality of Catalyst Concentration: The catalyst coordinates to the nitrogen atom of the nitrile, withdrawing electron density and increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the azide ion. However, tetrazoles themselves are excellent chelating ligands.
-
Under-loading (< 1-5 mol% for standard Lewis acids): Fails to overcome the activation barrier, especially for sterically hindered or electron-rich nitriles, resulting in stalled reactions and unreacted starting materials.
-
Over-loading (> 20 mol% to stoichiometric): Leads to severe product inhibition . The newly formed tetrazolate anions strongly coordinate to the abundant metal centers, forming stable, insoluble complexes. This traps the catalyst, prevents turnover, and creates severe emulsions during aqueous workup [1].
Workflow for the metal-catalyzed [3+2] cycloaddition synthesis of tetrazoles.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction suffers from low conversion rates and unreacted nitriles. How do I fix this?
A: Low conversion is typically caused by insufficient catalyst loading or an inadequate reaction temperature.
-
Action: First, verify your catalyst loading. If using standard zinc salts (like Zn(OAc)₂), ensure you are at the optimal 10 mol% threshold[1]. If using highly active transition metal complexes (like Co(II) or Pd nanoparticles), 0.3 to 1 mol% is usually sufficient [2, 3].
-
Action: Increase the temperature to 110–120 °C. The cycloaddition requires significant thermal energy even when catalyzed. Ensure your solvent (e.g., DMF, DMSO, or Toluene/Water) has a boiling point that accommodates this [4].
Q2: During the aqueous workup, I am getting a thick, unfilterable emulsion instead of a clean precipitate. What went wrong?
A: This is a classic symptom of catalyst over-loading . Excess metal ions have coordinated with your tetrazole product to form a stable polymeric network.
-
Action: To salvage the current batch, you must aggressively break the metal-ligand complex. In a well-ventilated fume hood, slowly add 3N HCl until the aqueous layer reaches a strictly monitored pH of 2–3. The emulsion will break as the tetrazolate is protonated into the free 1H-tetrazole, which will either precipitate cleanly or move into the organic phase (e.g., ethyl acetate) [5]. For future batches, reduce your catalyst concentration.
Q3: How do I manage the safety risks associated with hydrazoic acid (HN₃) generation?
A: Hydrazoic acid is highly toxic and explosive. It forms when sodium azide is exposed to Brønsted acids.
-
Action: Never use Brønsted acidic catalysts unless operating within specialized continuous-flow microreactors designed to handle in situ HN₃ safely [6]. Stick to Lewis acids (Zn²⁺, Pb²⁺) and strictly maintain neutral/basic conditions during the reflux stage. Only introduce acid during the final workup step at room temperature, and always perform this in a certified fume hood.
Decision tree for troubleshooting and optimizing catalyst concentration.
Part 3: Quantitative Data & Optimization Guidelines
To assist in experimental design, the following table summarizes optimized catalyst concentrations across various modern methodologies. Use this as a baseline for your specific substrates.
| Catalyst System | Optimal Loading (mol%) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Ref |
| ZnBr₂ (Sharpless Classic) | 100 (Stoichiometric) | H₂O / iPrOH | 100 | 16–48 | 40–80 | [7] |
| Zn(OAc)₂·2H₂O | 10 | Toluene / H₂O | 120 | 12 | 94 | [1] |
| PbCl₂ | 10 | DMF | 120 | 8 | 85 | [5] |
| Co(II)-complex | 1 | DMSO | 110 | 12 | 99 | [2] |
| Pd-SMTU@boehmite (Nano) | 0.3 | PEG-400 | 120 | 4 | 96 | [3] |
Part 4: Standard Operating Procedure (SOP)
Optimized Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles
This protocol is a self-validating system: successful completion of Step 4 provides immediate visual confirmation of correct execution.
Reagents Required: Organonitrile (1.0 equiv), Sodium azide (1.5 equiv), Zn(OAc)₂·2H₂O (0.1 equiv / 10 mol%), DMF or Toluene.
Step-by-Step Methodology:
-
Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the organonitrile (1.0 mmol) and sodium azide (1.5 mmol).
-
Catalyst Addition: Add exactly 10 mol% of Zn(OAc)₂·2H₂O. Scientific Rationale: 10 mol% provides enough Lewis acidic centers to activate the nitrile without causing downstream product sequestration.
-
Solvent & Heating: Suspend the mixture in 2–3 mL of dry DMF (or Toluene). Attach a reflux condenser and heat the mixture to 110–120 °C under a nitrogen atmosphere for 8–12 hours. Monitor the disappearance of the nitrile via TLC (Hexanes:EtOAc).
-
Self-Validating Acidic Workup: Once the reaction is complete, cool the flask to room temperature. Add 10 mL of ice-cold water. Move the flask to a fume hood. Dropwise, add 3N HCl until the pH reaches 2–3 (verify with pH paper).
-
Validation Check: You will observe the initial cloudy metal-complex emulsion break apart, followed by the precipitation of the free 5-substituted 1H-tetrazole as a distinct solid. If the solution remains an emulsion, the pH is not low enough to break the zinc-tetrazolate bond.
-
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from an EtOAc/MeOH mixture to afford the pure tetrazole.
References
- Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Growing Science.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.
- Troubleshooting low conversion r
- An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition. Comptes Rendus de l'Académie des Sciences.
- Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace.
- Synthesis of tetrazole analogs of γ- and δ-amino acids (Sharpless method reference). UoA.
Safe handling and quenching of sodium azide in tetrazole synthesis.
Subject: Safe Handling, Synthesis Protocols, and Quenching of Sodium Azide
Ticket Priority: Critical (P1) Assigned Specialist: Senior Application Scientist, Process Safety Division
Introduction: The Safety Philosophy
Sodium azide (
This guide is not merely a list of rules; it is a system of survival . As researchers, we must treat
-
Formation of Hydrazoic Acid (
): The volatile, explosive protonated form. -
Heavy Metal Azide Formation: The formation of shock-sensitive detonators (Cu/Pb azides).[3]
-
Polyazidomethane Formation: The reaction with halogenated solvents (e.g., DCM).
Module 1: Pre-Reaction & Setup (The "Zero-Metal" Rule)
Q: What equipment is strictly prohibited when weighing or handling sodium azide? A: You must adopt a "Zero-Metal" policy for direct contact.
-
Prohibited: Metal spatulas, metal needles, copper-containing fittings, and metal waste containers.[4]
-
Required: Teflon-coated or plastic spatulas, glass/plastic funnels, and plastic secondary containment.
Technical Insight:
Q: Can I use Dichloromethane (DCM) or Chloroform for extraction?
A: ABSOLUTELY NOT.
Never use halogenated solvents (DCM,
-
Mechanism: Azide ions displace halogens to form di- and tri-azidomethanes (
). -
Consequence: These compounds are extremely unstable explosives that can detonate in solution or upon concentration (e.g., in a rotary evaporator).
-
Alternative: Use Ethyl Acetate, Ether, or Toluene for extractions.
Module 2: Synthesis Protocol (The Sharpless/Demko Method)
This protocol utilizes Zinc Bromide (
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Stoichiometry | 1.0 equiv Nitrile : 1.1 equiv |
| Solvent | Water (preferred) or Water/Isopropanol (2:1) |
| Temperature | Reflux (typically 100°C) |
| Reaction pH | Maintain pH 7.0–8.0 (Self-buffering with Zn salts) |
Step-by-Step Workflow:
-
Dissolution: Dissolve nitrile and
in water. -
Addition: Add
to the reaction vessel. Note: The solution will remain slightly alkaline, preventing evolution. -
Reaction: Heat to reflux. Monitor via TLC (using non-halogenated eluent).
-
Workup (The Critical Step):
-
Cool to room temperature.[1]
-
Add 3N HCl slowly to precipitate the tetrazole and solubilize zinc salts.
-
CRITICAL: Vigorous stirring is required. Do not seal the vessel; allow minor gas evolution (
) to vent. -
Filter the solid tetrazole.
-
Visualizing the Safe Synthesis Pathway
Figure 1: Workflow for Zinc-mediated Tetrazole Synthesis. Note the pH check to prevent premature acidification.
Module 3: Quenching & Disposal (The Nitrous Acid Method)
Q: How do I safely destroy excess azide in the mother liquor?
A: The Nitrous Acid Quench is the industry standard. It converts azide into inert Nitrogen gas (
Reaction:
Quenching Protocol Table
| Component | Quantity/Condition | Purpose |
| Reaction Waste | Diluted to <5% Azide | Prevents thermal runaway.[6] |
| Sodium Nitrite ( | 1.5 g per 1 g of | 40% excess ensures complete destruction.[5][7] |
| Sulfuric Acid ( | 20% Aqueous Solution | Activates the decomposition. |
| Indicator | Starch-Iodide Paper | Turns BLUE when quench is complete.[5][7] |
Execution Procedure (Strict Order of Addition)
-
Setup: Place the waste container in a high-flow fume hood. Ensure open ventilation (NO gas is toxic).[1][5][7]
-
Step 1 (Nitrite): Add the calculated amount of Sodium Nitrite (
) to the azide solution while stirring.[5][6] -
Step 2 (Acidification): SLOWLY add 20%
dropwise.[6][7] -
Step 3 (Validation): Dip Starch-Iodide paper into the solution.[7]
-
Result: Instant Dark Blue = Excess Nitrite present (Azide is gone).[7]
-
Result: No Color = Add more Nitrite and Acid.
-
-
Disposal: Neutralize the final solution with NaOH to pH 7 before discarding as hazardous aqueous waste.
Visualizing the Quenching Logic
Figure 2: Decision Matrix for Nitrous Acid Quenching. The "Blue Color" confirms excess nitrite, ensuring all azide is consumed.
Module 4: Troubleshooting & FAQs
Q: I spilled solid Sodium Azide on the bench. How do I clean it? A: Do NOT use water initially (spreads the contamination).
-
Cover spill with sand or inert absorbent.
-
Sweep gently (avoid dust generation) into a plastic container.
-
Wipe the area with a 10% Sodium Nitrite solution, followed by a dilute acid wipe to deactivate traces.
-
Discard everything as hazardous waste.
Q: Can I rotovap my reaction mixture to remove water?
A: Risky.
If the solution is acidic, you will distill
-
Rule: Ensure pH > 8 (alkaline) before any concentration steps.
-
Better: Extract the product, then quench the aqueous layer immediately. Do not concentrate the azide-containing aqueous layer.[3][6]
Q: The drain in my lab is clogged. Can I flush it with acid? A: STOP. If azides have ever been poured down that drain, acid could trigger a detonation of accumulated Lead/Copper azide in the trap. Call EHS immediately for a specialized pipe inspection.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[8][9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry.
-
National Institute for Occupational Safety and Health (NIOSH) . (1976). Explosive Azide Hazard. Current Intelligence Bulletin 13.
-
BenchChem Technical Support . (2025). Sodium Azide Work-Up Procedures.
-
University of Wisconsin-Madison EHS . Safe Handling of Sodium Azide.
-
Northeastern University EHS . Sodium Azide Fact Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Technical Support Center: Scaling Up 5-(2,6-Dichlorophenyl)-1H-tetrazole Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 5-(2,6-Dichlorophenyl)-1H-tetrazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with scaling up this important chemical entity. Our focus is on ensuring safety, maximizing yield, and achieving high purity through a scientifically grounded approach.
Section 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the synthesis of 5-(2,6-Dichlorophenyl)-1H-tetrazole, providing the essential knowledge base for anyone embarking on its production.
Q1: What is the primary and most scalable synthetic route to 5-(2,6-Dichlorophenyl)-1H-tetrazole?
A1: The most prevalent and industrially viable method is the [3+2] cycloaddition reaction between 2,6-dichlorobenzonitrile and an azide source, typically sodium azide (NaN₃).[1] This reaction is a variation of the Huisgen 1,3-dipolar cycloaddition and is widely adopted for synthesizing 5-substituted 1H-tetrazoles.[2] The reaction is often facilitated by a catalyst to enhance the reaction rate and improve safety under milder conditions.
Q2: What are the principal hazards associated with scaling up this synthesis?
A2: The paramount safety concern is the potential formation of hydrazoic acid (HN₃).[3] Hydrazoic acid is exceptionally toxic and violently explosive in concentrated form or as a gas. It can be generated when sodium azide (NaN₃) comes into contact with a proton source.[4] Traditional methods using ammonium chloride, for instance, are known to produce HN₃.[5] During the workup phase, acidifying the reaction mixture to protonate the tetrazole product can also generate HN₃ if unreacted azide ions are present.[6] Therefore, rigorous control of pH and the implementation of specific quenching procedures are non-negotiable for safe scale-up.
Q3: What are the critical process parameters that must be controlled during the cycloaddition reaction?
A3: Several parameters are critical for a successful and safe reaction at scale:
-
Temperature: The reaction is often exothermic. Inadequate temperature control can lead to a runaway reaction and increase the rate of hazardous side reactions.
-
Catalyst System: The choice of catalyst is crucial. Lewis acids like zinc salts (e.g., ZnBr₂) can activate the nitrile and allow the reaction to proceed in safer solvents like water.[6][7] Buffered systems, such as those using triethylamine hydrochloride, can prevent the formation of significant amounts of free hydrazoic acid.[4]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are common but can present challenges with decomposition and workup at scale.[5][8] Greener and safer alternatives, including water, are highly preferred for industrial processes.[6]
-
Stoichiometry and Reagent Addition: The molar ratio of azide to nitrile must be carefully optimized. A slight excess of azide is common, but a large excess increases safety risks and waste. The rate of addition for exothermic reactions is a key control point.
Q4: Does 5-(2,6-Dichlorophenyl)-1H-tetrazole exist in different forms?
A4: Yes, like many 5-substituted tetrazoles, it exists as two principal tautomers: the 1H- and 2H-tetrazole forms.[9] The position of the proton on the tetrazole ring is in a dynamic equilibrium that can be influenced by factors like solvent, pH, and physical state (solid vs. solution). These tautomers have different physical and chemical properties, which can impact crystallization, solubility, and biological activity. The 1H-tautomer is generally more acidic and is often the desired form in pharmaceutical applications where the tetrazole acts as a bioisostere for a carboxylic acid.[9]
Section 2: Troubleshooting Guide for Scale-Up
This guide provides solutions to common problems encountered during the synthesis and purification of 5-(2,6-Dichlorophenyl)-1H-tetrazole.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or Incomplete Conversion | 1. Inactive Catalyst: Lewis acid catalysts (e.g., ZnBr₂) are hygroscopic and can be deactivated by water. 2. Insufficient Temperature/Time: The steric hindrance from the two chlorine atoms at the ortho positions of the phenyl ring can slow down the reaction rate. 3. Poor Reagent Solubility: In biphasic systems or with certain solvents, poor solubility of sodium azide or the nitrile can limit the reaction rate. | 1. Action: Use fresh, anhydrous catalyst and handle it under an inert atmosphere. Rationale: Water coordinates with the Lewis acid, reducing its ability to activate the nitrile group for the cycloaddition. 2. Action: Gradually increase the reaction temperature in controlled increments (e.g., 5-10 °C) and monitor progress by TLC or HPLC. Extend the reaction time. Rationale: Increasing thermal energy helps overcome the activation energy barrier, which is heightened by steric hindrance. 3. Action: Consider a different solvent system (e.g., DMSO for higher solubility) or introduce a phase-transfer catalyst if operating in a biphasic system. Rationale: A phase-transfer catalyst can shuttle the azide anion into the organic phase, increasing the effective concentration and reaction rate. |
| Safety Event: Evidence of Gas Evolution or Pressure Buildup | 1. Hydrazoic Acid (HN₃) Formation: The reaction medium has become acidic, reacting with the sodium azide. This is the most dangerous cause. 2. Solvent Decomposition: At high temperatures, solvents like DMF can decompose, releasing gaseous byproducts (e.g., dimethylamine, carbon monoxide).[5] | 1. Immediate Action: Cease heating, ensure adequate ventilation in a certified fume hood or reactor system, and proceed with extreme caution. Corrective Action: Implement a buffered system (e.g., triethylamine hydrochloride) to maintain a basic pH, preventing protonation of the azide ion.[4] Alternatively, use a catalyst system like ZnO that inherently controls pH.[3] Never use strong Brønsted acids like ammonium chloride at scale. 2. Action: Operate at the lowest effective temperature. Consider switching to a more thermally stable solvent like DMSO or a water-based system. Rationale: Avoiding high temperatures minimizes the risk of solvent decomposition, which can compromise the reaction and create a pressure hazard. |
| Difficult Product Isolation & Purification | 1. Oily or Amorphous Product: The product fails to crystallize upon acidification, making isolation by filtration impossible. 2. Persistent Impurities: The final product is contaminated with starting materials or byproducts that co-crystallize. | 1. Action: Perform a solvent screen for recrystallization. Common solvents include isopropanol, ethanol/water mixtures, or toluene. If direct crystallization fails, perform an extraction into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product for subsequent purification.[6] Rationale: The physical form of the product is highly dependent on the final solvent environment and purity. A systematic solvent screen is the most effective way to find conditions for forming a stable crystalline solid. 2. Action: Introduce a charcoal treatment during recrystallization to remove colored impurities. For stubborn impurities, column chromatography may be necessary at the lab scale. For scale-up, optimizing the reaction to prevent byproduct formation is key. A reslurrying of the crude product in a hot solvent where the impurity is more soluble can also be effective. Rationale: Purification strategies must be tailored to the specific impurities. Prevention through reaction optimization is always the most scalable solution.[10] |
| Workup Hazard: Violent Reaction During Acidification | 1. Excess Unquenched Azide: A significant amount of unreacted sodium azide remains in the reaction mixture upon addition of acid. | 1. Action: Implement a mandatory azide quenching step BEFORE acidification. After the reaction is complete and cooled, add a solution of sodium nitrite (NaNO₂) slowly, followed by acidification. The nitrite reacts with hydrazoic acid under acidic conditions to form nitrogen gas, dinitrogen monoxide, and water. Rationale: This is a critical safety protocol. It proactively destroys residual azide, converting it into harmless nitrogen gas under controlled conditions, thereby eliminating the primary explosion hazard during the main product acidification and isolation step. |
Section 3: Protocols and Methodologies
These protocols provide detailed, step-by-step instructions for key laboratory procedures. They are designed with safety and reproducibility as primary objectives.
Protocol 1: Safety-Optimized Lab-Scale Synthesis using Zinc Bromide
This protocol is adapted from the principles of safer tetrazole synthesis developed by Sharpless and co-workers, using water as the solvent to minimize hazards.[6]
Materials:
-
2,6-Dichlorobenzonitrile (10 mmol, 1.72 g)
-
Sodium Azide (NaN₃) (12 mmol, 1.2 equiv, 0.78 g) (Caution: Highly Toxic)
-
Zinc Bromide (ZnBr₂) (12 mmol, 1.2 equiv, 2.70 g)
-
Deionized Water (20 mL)
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dichlorobenzonitrile, sodium azide, and zinc bromide.
-
Add 20 mL of deionized water to the flask.
-
Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. (Typical reaction time: 24-48 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Critical Safety Step (Azide Quench): Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (e.g., 1.5 g in 5 mL water). Stir for 30 minutes.
-
Product Isolation: While still in the ice bath, slowly and carefully acidify the reaction mixture to a pH of ~1-2 by adding 3M HCl dropwise. This must be done in a well-ventilated fume hood.
-
The product, 5-(2,6-Dichlorophenyl)-1H-tetrazole, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 15 mL), and dry under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Protocol 2: Analytical Characterization Workflow
This workflow outlines the standard procedures for verifying the identity and purity of the synthesized product.
-
Thin Layer Chromatography (TLC):
-
Purpose: Rapid monitoring of reaction progress and initial purity assessment.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 ratio) is a good starting point.
-
Visualization: UV lamp (254 nm). The product should appear as a single spot, distinct from the starting nitrile.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: Quantitative purity analysis.[11]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Purity is determined by the area percentage of the main product peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Structural confirmation.[12]
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR: Expect signals in the aromatic region corresponding to the protons on the dichlorophenyl ring. A broad singlet far downfield is characteristic of the N-H proton of the tetrazole ring, though it can sometimes be difficult to observe.
-
¹³C NMR: Expect distinct signals for the carbon atoms of the dichlorophenyl ring and the C5 carbon of the tetrazole ring.
-
-
Mass Spectrometry (MS):
Section 4: Visualization & Process Flow
Visual aids are essential for understanding complex chemical processes and troubleshooting logic.
Diagrams
Scale-Up Parameter Comparison
When moving from a laboratory to a pilot plant or manufacturing scale, critical parameters must be re-evaluated.
| Parameter | Lab Scale (1-10 g) | Pilot/Industrial Scale (1-100+ kg) | Key Considerations for Scale-Up |
| Heat Transfer | Glass flask, oil bath/mantle. Surface area-to-volume ratio is high. | Jacketed glass-lined or stainless steel reactor. Surface area-to-volume ratio is low. | The exothermic nature of the reaction requires efficient reactor cooling systems to prevent runaway conditions. The rate of reagent addition must be carefully controlled to manage heat output.[14] |
| Mixing | Magnetic or overhead stirrer. Efficient mixing is easily achieved. | Impeller/baffle system. Inefficient mixing can lead to "hot spots" and poor mass transfer. | Reactor geometry, agitator type, and agitation speed are critical to ensure homogeneous distribution of heat and reagents, especially for slurries involving sodium azide.[14] |
| Safety Containment | Fume hood. | Dedicated, explosion-proof "bunker" or specialized containment facility for handling azides.[4] | The potential energy release from a large-scale azide reaction necessitates robust engineering controls beyond what a standard laboratory can offer. |
| Advanced Solution | Batch processing is standard. | Continuous Flow Synthesis: A highly attractive alternative.[15] | Flow reactors minimize the volume of hazardous materials reacting at any one time, dramatically improving safety. They also offer superior heat and mass transfer, leading to better control and potentially higher yields.[15] |
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.). National Center for Biotechnology Information.
- Gygax, R. (2002). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA International Journal for Chemistry, 56(11), 604-607.
- BenchChem. (2025). Green chemistry approaches for tetrazole synthesis compared to traditional methods. BenchChem.
- Doubleday, W. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist.
- Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks.
- AMPAC-GaTech Partnership. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech.
- Google Patents. (n.d.). EP0796852B1 - Process for preparation of 5-substituted tetrazoles. Google Patents.
- Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Thieme Chemistry.
- Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Smith, C. J., et al. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition, 50(15), 3525–3528.
- Asian Journal of Chemistry. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Asian Journal of Chemistry.
- Akhlaghinia, B., & Rezazadeh, S. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem.
- IntechOpen. (2018). A Click Chemistry Approach to Tetrazoles: Recent Advances. IntechOpen.
- PubChem. (n.d.). 5-(2,6-Dichlorophenyl)-1H-tetrazole. National Center for Biotechnology Information.
- Dumlupınar University. (n.d.). Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. Dumlupınar University.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. BenchChem.
- South African Chemical Institute. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.
- BenchChem. (2025). A Comparative Guide to the Purification of 3,5-Dichloropyridine for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol. BenchChem.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. chimia.ch [chimia.ch]
- 5. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. 5-(2,6-Dichlorophenyl)-1H-tetrazole | C7H4Cl2N4 | CID 2808663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Peak Broadening in Tetrazole HPLC Analysis
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
As a Senior Application Scientist, I frequently consult on the chromatographic behavior of tetrazole-containing compounds (such as sartans, antifungals, and energetic materials). Tetrazoles are notorious for exhibiting poor peak shapes—ranging from severe broadening to outright peak splitting. This guide unpacks the fundamental physicochemical properties of the tetrazole ring that cause these chromatographic artifacts and provides field-proven, self-validating protocols to achieve sharp, symmetrical peaks.
The Mechanistic Triad of Tetrazole Peak Broadening
To troubleshoot effectively, we must first understand the causality behind the peak distortion. Tetrazole peak broadening is rarely a hardware issue; it is almost always driven by three distinct molecular mechanisms:
-
Prototropic Tautomerism: Tetrazoles exist in a dynamic equilibrium between 1H-tetrazole and 2H-tetrazole tautomers, and occasionally azide valence tautomers (1)[1]. If the interconversion rate between these tautomers is similar to the timescale of the chromatographic separation, the analyte elutes as a broad, unresolved band rather than a sharp peak.
-
pH/pKa Mismatch: The pKa of an unsubstituted tetrazole ring is approximately 4.70 (2)[2]. Operating a mobile phase at a pH near this value creates a 50/50 mixture of ionized and unionized species. Because these species have vastly different hydrophobicities, they partition differently into the stationary phase, destroying peak efficiency.
-
Secondary Silanol Interactions: Tetrazoles contain multiple basic nitrogen atoms. If these nitrogens remain unprotonated, they readily interact with acidic, unreacted silanols on silica-based columns, causing severe peak tailing that manifests as broadening (3)[3].
Diagnostic Logic Workflow
Use the following logic tree to systematically identify and resolve the root cause of your peak broadening.
Fig 1: Diagnostic logic tree for resolving peak broadening in tetrazole HPLC analysis.
Troubleshooting FAQs
Q1: Why does my tetrazole derivative (e.g., Valsartan or Irbesartan) show a broad, split peak at room temperature? A1: This is a classic manifestation of tautomeric equilibrium. At ambient temperatures (~25°C), the interconversion between tautomeric forms is slow enough that the stationary phase partially resolves them, leading to a split or severely broadened peak (4)[4]. By increasing the column temperature to 40°C–50°C, you accelerate the interconversion rate. The tautomers rapidly exchange on the column, coalescing into a single, sharp, time-averaged peak. Empirical data on sartans demonstrates that increasing column temperature from 25°C to 40°C significantly decreases peak broadening and improves sensitivity (5)[5].
Q2: I am using a pH 4.5 acetate buffer. Why is my tetrazole peak so broad? A2: The fundamental rule of robust HPLC method development is to maintain the mobile phase pH at least 2 units away from the analyte's pKa (pKa ± 2) (3)[3]. Because the pKa of the tetrazole moiety is typically around 4.70 (2)[2], a pH 4.5 buffer places your analyte in a state of partial ionization. The ionized and unionized forms partition at different rates, destroying peak efficiency. Adjust your mobile phase pH to < 2.5 (e.g., using orthophosphoric acid) to fully protonate the molecule, or > 6.5 to fully ionize it.
Q3: My peak is tailing heavily despite optimizing temperature and pH. What is the next step? A3: If temperature and pH are optimized, the broadening is likely due to secondary interactions between the tetrazole's basic nitrogens and residual silanols on the silica stationary phase. Ensure your buffer pH is around 3.0 to keep basic nitrogens protonated, preventing them from interacting with silanols (3)[3]. Alternatively, switch to a highly end-capped column (e.g., polar-embedded stationary phases) to physically shield the silanols.
Validated Experimental Protocols
Protocol 1: Temperature-Dependent Coalescence Assay
Purpose: To determine the optimal column temperature for coalescing tetrazole tautomers into a single, highly efficient peak. Step-by-Step Methodology:
-
Column Equilibration: Install a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) in the column oven. Equilibrate with your optimized mobile phase (e.g., 0.1% Formic Acid in Water : Acetonitrile) at a flow rate of 1.0 mL/min.
-
Baseline Establishment: Set the column oven temperature to 20°C. Inject 10 µL of the tetrazole standard (100 µg/mL). Record the chromatogram, specifically noting the peak width at half-height (
) and the tailing factor ( ). -
Temperature Gradient: Increase the column temperature in 5°C increments (25°C, 30°C, 35°C, 40°C, 45°C, 50°C). Allow 15 minutes for thermal equilibration at each step.
-
Injection and Analysis: Perform triplicate injections at each temperature to ensure reproducibility.
-
Data Synthesis: Plot
versus Temperature. The optimal temperature is the point where the curve plateaus (typically between 40°C and 45°C), indicating complete tautomeric coalescence.
Protocol 2: Mobile Phase pH Optimization Workflow
Purpose: To force the tetrazole into a single ionization state, eliminating pKa-induced band broadening. Step-by-Step Methodology:
-
Prepare Buffers: Prepare three distinct aqueous mobile phases:
-
Buffer A (pH 2.5): 0.1% Orthophosphoric acid in LC-MS grade water.
-
Buffer B (pH 4.5): 10 mM Ammonium acetate, adjusted with acetic acid (Negative Control).
-
Buffer C (pH 6.8): 10 mM Ammonium acetate, unadjusted or adjusted with dilute ammonia.
-
-
System Purge: Flush the HPLC system and column with Buffer A / Acetonitrile (60:40 v/v) until the baseline is stable.
-
Chromatographic Evaluation: Inject the tetrazole sample. Record theoretical plates (
) and peak asymmetry. -
Iteration: Repeat the process for Buffer B and Buffer C, ensuring a minimum of 10 column volumes of equilibration between buffer changes.
-
Selection: Select the pH that yields
and a tailing factor between 0.9 and 1.2. Avoid Buffer B (pH 4.5) entirely, as it will consistently yield the lowest efficiency.
Quantitative Data Presentation
The table below summarizes the expected quantitative impact of optimizing temperature and pH on a standard tetrazole derivative (e.g., a sartan) analyzed on a C18 column.
| Chromatographic Condition | Mobile Phase pH | Column Temp (°C) | Tailing Factor ( | Theoretical Plates ( | Peak Shape Observation |
| Sub-optimal (Baseline) | 4.5 | 25 | 2.8 | 1,200 | Broad / Split |
| pH Corrected | 2.5 | 25 | 1.6 | 3,500 | Tailing |
| Temperature Corrected | 4.5 | 45 | 1.8 | 3,100 | Broad but singular |
| Fully Optimized | 2.5 | 45 | 1.05 | 8,500 | Sharp / Symmetrical |
References
-
Simultaneous Determination of Sartans by High Performance Liquid Chromatography with Ultra Violet Detection - Semantic Scholar. 5
-
HPLC Calculator: Choosing a mobile phase pH relative to the analyte's pKa - Khemit.net. 3
-
Technical Support Center: Purification of Tetrazolo[1,5-a]pyridin-8-amine Derivatives - Benchchem.1
-
Photodegradation of bis(1H-tetrazol-5-yl)amine (H₂BTA), a high nitrogen content tetrazole-based energetic compound in water - Canada.ca. 2
-
Unusual Temperature-Retention Dependences Observed for Several Benzodiazepines in RP-HPLC - ResearchGate. 4
Sources
How to enhance the metabolic stability of tetrazole-based drug candidates.
Welcome to the Tetrazole Chemistry Support Center.
I am Dr. Aris, Senior Application Scientist. I specialize in the metabolic optimization of bioisosteres. You are likely here because your tetrazole-based candidate—designed to replace a carboxylic acid for better permeability—is showing unexpectedly high clearance in vivo or in hepatocyte assays, despite appearing stable in standard microsomal screens.
This is a classic "Tetrazole Blind Spot."
Below is your technical guide to diagnosing, fixing, and validating the metabolic stability of tetrazole rings.
Module 1: The Diagnostic Hub
Problem: My compound is stable in Liver Microsomes (LM) + NADPH but vanishes in Hepatocytes.
Root Cause Analysis: Standard microsomal stability assays typically only include NADPH, the cofactor for Cytochrome P450 (CYP) enzymes (Phase I metabolism). However, tetrazoles are primarily cleared via Phase II N-glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs).
If you do not supplement your microsomes with UDPGA (the UGT cofactor) and Alamethicin (a pore-forming peptide to allow cofactor entry), you are effectively blind to the primary clearance mechanism of your scaffold.
Interactive Troubleshooting: The Stability Decision Tree
Caption: Diagnostic workflow to distinguish between CYP-mediated oxidation and UGT-mediated glucuronidation.
Module 2: Optimization Solutions (SAR)
Objective: Prevent N-Glucuronidation without losing potency.
Tetrazoles exist in a tautomeric equilibrium (1H- and 2H-forms). For 5-substituted tetrazoles, the N2-position is the most nucleophilic and sterically accessible site for UGTs (specifically UGT1A9 and UGT2B7).
Strategy A: The "Sartan" Effect (Steric Shielding)
This is the most validated approach, popularized by the angiotensin II receptor blockers (e.g., Losartan, Valsartan).
-
The Fix: Introduce a bulky substituent (chloro, methyl, trifluoromethyl) at the ortho-position of the phenyl ring attached to the tetrazole.
-
Mechanism: This forces the phenyl ring and the tetrazole ring to twist out of coplanarity (dihedral angle change). The ortho-group acts as a physical "roof" over the N2/N1 atoms, preventing the large UGT enzyme from docking.
Strategy B: Electronic Deactivation
-
The Fix: Add Electron-Withdrawing Groups (EWGs) to the phenyl ring.
-
Mechanism: EWGs reduce the electron density of the tetrazole ring system, lowering its nucleophilicity. A less nucleophilic nitrogen is a poorer substrate for the glucuronidation reaction.
-
Warning: This will also lower the pKa (making it more acidic), which may affect permeability or target binding.
Strategy C: Bioisosteric Switching
If the tetrazole is metabolically unsalvageable, switch to a "Non-Classical" bioisostere that mimics the acidity (pKa ~4.5) but lacks the nucleophilic nitrogen.
-
Option 1: Acyl Sulfonamide (-CONHSO2R).
-
Option 2: Squaric Acid derivatives.
-
Option 3: Oxadiazolones (often less acidic, but metabolically robust).
Comparative Data: Impact of Ortho-Substitution
Hypothetical data based on established SAR principles (e.g., drug metabolism of Losartan analogs).
| Compound Structure | Substituent (Ortho) | Intrinsic Clearance (Cl_int) | T1/2 (Microsomes + UDPGA) | Metabolic Liability |
| A (Baseline) | -H | High (>50 µL/min/mg) | < 15 min | Rapid N2-Glucuronidation |
| B (Steric) | -Cl | Low (<10 µL/min/mg) | > 120 min | Protected by steric twist |
| C (Steric) | -CF3 | Very Low | Stable | Highly Protected |
| D (Electronic) | -F (Para) | Medium | 45 min | Partial protection (electronic) |
Module 3: Experimental Protocols
Protocol: UGT-Competent Microsomal Stability Assay Standard microsomes have "closed" vesicles; the active site of UGT is luminal. You must permeabilize the membrane.
Reagents:
-
Liver Microsomes: 20 mg/mL protein concentration.[1]
-
Alamethicin: Pore-forming peptide (Stock: 5 mg/mL in Ethanol).
-
UDPGA (Cofactor): Uridine 5'-diphospho-glucuronic acid (Stock: 25 mM).
-
MgCl2: Essential cofactor for UGTs.
Workflow:
-
Pre-incubation (Pore Formation):
-
Mix Microsomes (final 0.5 mg/mL) + Buffer (Tris-HCl pH 7.4) + MgCl2 (5 mM).
-
Add Alamethicin (50 µg/mg protein).
-
Critical: Incubate on ice for 15 minutes. This allows pores to form without degrading enzymes.
-
-
Substrate Addition:
-
Add Test Compound (1 µM final).
-
Pre-warm to 37°C for 5 minutes.
-
-
Initiation:
-
Add UDPGA (final 2-5 mM) to start the reaction.
-
Note: Run a parallel arm with NADPH if you suspect mixed metabolism.
-
-
Sampling:
-
Take aliquots at 0, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis:
Module 4: Visualizing the Mechanism
The following diagram illustrates how ortho-substitution blocks the enzymatic attack.
Caption: Mechanism of Steric Shielding. Ortho-substituents force a twisted conformation, blocking UGT access to the N2 nitrogen.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I just use hepatocytes instead of the Alamethicin protocol? A: Yes, and often it is better. Cryopreserved hepatocytes have intact cell membranes and active transporters. However, they are more expensive and have higher batch variability. The Microsome + UDPGA + Alamethicin assay is a cheaper, higher-throughput diagnostic tool for early screening.
Q2: Does the position of the tetrazole on the scaffold matter? A: Absolutely. Tetrazoles attached to aliphatic chains are generally less stable and harder to protect sterically than those attached to aromatic rings. If possible, attach the tetrazole to an aromatic system where you can leverage the ortho-substitution strategy.
Q3: I see two glucuronide peaks in my LC-MS. Why? A: Tetrazoles can be glucuronidated at the N1 or N2 position. While N2 is usually preferred for 5-substituted tetrazoles, N1-glucuronides are observed, especially if the N2 position is partially hindered. Both result in a mass shift of +176 Da.
Q4: Are tetrazole glucuronides toxic? A: Generally, N-glucuronides are considered stable and non-reactive (unlike Acyl glucuronides, which can be protein-reactive). However, they represent a clearance liability that reduces the half-life of your drug.
References
-
Alonen, A. et al. (2008).[3] Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes. Drug Metabolism and Disposition.[1][4][5][6][7][8]
-
Kaivosaari, S. et al. (2011). N-glucuronidation of drugs and other xenobiotics. Xenobiotica.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Sources
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. books.rsc.org [books.rsc.org]
- 5. nedmdg.org [nedmdg.org]
- 6. N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles (PF-03376056) by human UGT1A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Substituted Tetrazoles
Welcome to the Technical Support Center for controlling regioselectivity in the synthesis of substituted tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The synthesis of tetrazoles, particularly the regioselective substitution at the N1 and N2 positions, is a common challenge in medicinal chemistry and materials science. This guide offers practical solutions and explains the underlying principles to help you achieve your desired isomers with high selectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of substituted tetrazoles, providing potential causes and actionable solutions.
Problem: Poor or No Regioselectivity in the [3+2] Cycloaddition of Nitriles and Azides, Resulting in a Mixture of 1,5- and 2,5-Disubstituted Tetrazoles.
Possible Causes:
-
Reaction Mechanism: The classical [3+2] cycloaddition of an organic azide with a nitrile typically yields the 1,5-disubstituted tetrazole. However, the reaction of nitriles with sodium azide can proceed through different mechanistic pathways, including a concerted cycloaddition or a stepwise addition, which can be influenced by reaction conditions and substituents.[1][2]
-
Substituent Effects: The electronic properties of the substituent on the nitrile play a significant role. Electron-withdrawing groups on the nitrile can accelerate the reaction but may also affect the regioselectivity.[1]
-
Catalyst Choice: The absence of a suitable catalyst or the use of an inappropriate one can lead to a lack of regiocontrol.
Suggested Solutions:
-
Employ a Regioselective Catalytic System:
-
For 5-substituted-1H-tetrazoles: The use of zinc(II) salts as catalysts in the reaction of nitriles with sodium azide has been shown to be effective.[3] Similarly, copper(II) and cobalt(II) complexes can also catalyze this transformation with high yields.[3][4]
-
For 2-Aryl-2H-tetrazoles: A silver-catalyzed [3+2] cycloaddition of arenediazonium salts with trimethylsilyldiazomethane has been reported to be highly regioselective for the N2 isomer.[5]
-
-
Modify Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction mechanism. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) to optimize selectivity.
-
Temperature: Higher temperatures are often required for the cycloaddition, but this can sometimes lead to decreased selectivity. A systematic study of the temperature profile of your reaction is recommended.
-
-
Consider Alternative Synthetic Routes:
-
If direct cycloaddition fails to provide the desired regioselectivity, consider a two-step approach: first, synthesize the 5-substituted-1H-tetrazole, and then perform a regioselective N-alkylation or N-arylation.
-
Problem: Difficulty in Achieving Selective N1- or N2-Alkylation/Arylation of a Pre-formed 5-Substituted-1H-tetrazole.
Possible Causes:
-
Ambident Nucleophilicity: The tetrazolate anion is an ambident nucleophile, meaning it can react at either the N1 or N2 position. The site of attack is influenced by a variety of factors.[6]
-
Steric and Electronic Effects: The steric bulk and electronic properties of both the substituent on the tetrazole ring and the electrophile (alkylating/arylating agent) can significantly impact the regioselectivity.[7]
-
Reaction Conditions: The choice of base, solvent, temperature, and catalyst can all shift the equilibrium between the N1 and N2 isomers.[8][9]
Suggested Solutions:
For Selective N2-Alkylation/Arylation:
-
Catalyst-Controlled Reactions:
-
Specific Reagents:
-
Coupling Reactions:
-
The coupling of N-tosylhydrazones with 5-substituted-1H-tetrazoles has been shown to be highly regioselective for the 2,5-disubstituted products.[13]
-
For Selective N1-Alkylation:
-
Specific Alkylating Agents: The use of methyl 2,2,2-trichloroacetimidate has been reported for the efficient and regioselective synthesis of N1-methylated tetrazoles.[8][9]
-
Thermodynamic vs. Kinetic Control: In some systems, the N1-substituted product is the thermodynamically more stable isomer. Running the reaction at a higher temperature for a longer duration might favor the formation of the N1 product through equilibration.
Problem: Low Yield of the Desired Regioisomer.
Possible Causes:
-
Side Reactions: Competing side reactions, such as decomposition of starting materials or products, can lower the yield. Tetrazoles are high-energy compounds and can be susceptible to thermal decomposition.[14]
-
Inefficient Reaction Conditions: The reaction may not be proceeding to completion due to suboptimal temperature, reaction time, or catalyst activity.
-
Difficult Purification: The N1 and N2 isomers often have very similar polarities, making their separation by column chromatography challenging.[9]
Suggested Solutions:
-
Optimize Reaction Conditions:
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.
-
Ensure the purity and activity of all reagents and catalysts.
-
-
Improve Purification Strategy:
-
Experiment with different solvent systems for column chromatography.
-
Consider preparative HPLC for difficult separations.
-
Derivatization of the mixture to alter the polarity of one isomer, followed by separation and deprotection, can be a useful strategy.
-
-
Re-evaluate the Synthetic Route: If a particular step consistently gives low yields of the desired regioisomer, it may be more efficient to explore an alternative synthetic pathway that offers better regiocontrol.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in tetrazole synthesis?
A1: The regioselectivity in the synthesis of substituted tetrazoles is primarily governed by the interplay of steric and electronic factors, as well as the reaction mechanism. In [3+2] cycloaddition reactions, the electronic nature of the substituents on both the nitrile and the azide influences the orbital energies and, consequently, the preferred orientation of addition.[1][15] For the alkylation of pre-formed tetrazoles, the outcome depends on whether the reaction proceeds under kinetic or thermodynamic control, and whether the mechanism is SN1- or SN2-like.[11]
Q2: How can I reliably synthesize N1-substituted tetrazoles?
A2: While many methods favor the N2 isomer, selective N1-substitution can be achieved. One reliable method is the reaction of primary amines with an orthoester and sodium azide.[16][17] Another approach involves using specific alkylating agents like methyl 2,2,2-trichloroacetimidate, which has shown high selectivity for the N1 position.[8][9]
Q3: Are there any "green" or more environmentally friendly methods for regioselective tetrazole synthesis?
A3: Yes, progress is being made in developing greener synthetic routes. For instance, a visible-light-driven, cobalt-catalyzed method for the direct regioselective synthesis of 1H-tetrazoles from aldehydes and sodium azide has been reported.[18] This method operates under ambient conditions and uses a recyclable catalyst. Additionally, using water as a solvent with zinc salt catalysts for the reaction of nitriles and sodium azide is another environmentally benign approach.[3]
Q4: Can computational chemistry help in predicting the regioselectivity of a tetrazole synthesis reaction?
A4: Absolutely. Density Functional Theory (DFT) calculations have been successfully used to study the mechanisms of tetrazole formation and to predict the regioselectivity of reactions.[1][2][7] These computational studies can provide valuable insights into the transition state energies of different reaction pathways, helping to rationalize experimental observations and guide the design of more selective synthetic methods.
Data and Protocols
Table 1: Comparison of Catalysts for N2-Selective Arylation of 5-Phenyl-1H-tetrazole
| Catalyst/Reagent System | Arylating Agent | Solvent | Temp (°C) | Yield of N2-isomer (%) | Reference |
| Al(OTf)₃ (10 mol%) | Diazo compound | DCE | 60 | High | [9] |
| BF₃·Et₂O | Alcohol | DCE | RT | High | [8] |
| Bu₄NI | Aryl diacyl peroxide | - | - | Good | [10] |
| None (Metal-free) | Diaryliodonium salt | - | - | High | [12] |
Experimental Protocol: N2-Selective Arylation using Al(OTf)₃ and a Diazo Compound[9]
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 5-substituted-1H-tetrazole (0.5 mmol), aluminum triflate (Al(OTf)₃, 10 mol%), and 1,2-dichloroethane (DCE, 2.0 mL).
-
Add the diazo compound (0.6 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N2-arylated tetrazole.
Experimental Protocol: N1-Selective Methylation using Methyl 2,2,2-trichloroacetimidate[8]
-
To a solution of the 5-substituted-1H-tetrazole (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add methyl 2,2,2-trichloroacetimidate (1.2 mmol).
-
Add a catalytic amount of a suitable acid catalyst (e.g., triflic acid).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the N1-methylated tetrazole.
Visualizations
Caption: Key factors influencing N1 vs. N2 regioselectivity in tetrazole synthesis.
Caption: A general workflow for troubleshooting poor regioselectivity in tetrazole synthesis.
References
-
Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]
-
Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
-
Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Various Authors. (2002-2022). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
-
Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Lebel, H., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]
-
Various Authors. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. PMC. [Link]
-
Harris, R., & Jamieson, C. (2014). Regiospecific Synthesis of N2-Aryl 1,2,3-Triazoles from 2,5-Disubstituted Tetrazoles via Photochemically Generated Nitrile Imine. GSK. [Link]
-
Various Authors. (2020). The regioselectivity of the sulfonylation of tetrazoles: a theoretical view. RSC Publishing. [Link]
-
Various Authors. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. PMC. [Link]
-
Various Authors. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]
-
Various Authors. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. [Link]
-
Various Authors. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Digital Journal of Nanomaterials and Biostructures. [Link]
-
Various Authors. (2023). Catalytic regioselective construction of phenylthio- and phenoxyldifluoroalkyl tetrazoles from difluorodiazoketones. ResearchGate. [Link]
-
Various Authors. (2021). Visible-light driven regioselective synthesis of 1H-tetrazoles from aldehydes through isocyanide-based [3 + 2] cycloaddition. Green Chemistry (RSC Publishing). [Link]
-
Various Authors. (2021). Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. ResearchGate. [Link]
-
Various Authors. (2022). Advances in Tetrazole Synthesis – An Overview. Scite. [Link]
-
Various Authors. (2019). Catalytic Direct Regioselective Synthesis of Phosphonylated Tetrazoles from Aryl Diazonium Salts and Seyferth-Gilbert Reagent. ACS Publications. [Link]
-
Various Authors. (2018). Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H. ChemistrySelect. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Various Authors. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. ACS Publications. [Link]
-
Various Authors. (2021). Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
-
Various Authors. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. MDPI. [Link]
-
Various Authors. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. [Link]
-
Various Authors. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl). Semantic Scholar. [Link]
-
Various Authors. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Journal of the Serbian Chemical Society. [Link]
-
Domingo, L. R. (2020). Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory. MDPI. [Link]
-
Various Authors. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. [Link]
-
Various Authors. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. PMC. [Link]
-
Various Authors. (2022). One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. MDPI. [Link]
-
Various Authors. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. [Link]
-
Domingo, L. R. (2020). Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory. ResearchGate. [Link]
-
Sharpless, K. B., et al. (2002). The [3+2]Cycloaddition Reaction. Angewandte Chemie International Edition. [Link]
-
Various Authors. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanomedicine-rj.com [nanomedicine-rj.com]
- 7. The regioselectivity of the sulfonylation of tetrazoles: a theoretical view - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visible-light driven regioselective synthesis of 1H-tetrazoles from aldehydes through isocyanide-based [3 + 2] cycloaddition - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparing the biological activity of 5-(2,6-Dichlorophenyl)-1H-tetrazole with its carboxylic acid analog.
[1]
Executive Summary
In medicinal and agrochemical chemistry, the substitution of a carboxylic acid with a tetrazole ring is a classic non-classical bioisosteric replacement.[1][3][4] This guide analyzes the specific transition from 2,6-dichlorobenzoic acid (2,6-DCBA) to 5-(2,6-dichlorophenyl)-1H-tetrazole (2,6-DCT) .[1]
While both compounds present similar planar topography and hydrogen-bonding potential, they diverge significantly in acidity (pKa) , lipophilicity (LogP) , and metabolic stability .[1] This guide provides the data and protocols necessary for researchers to evaluate this substitution for optimizing bioavailability and receptor selectivity.[1]
Physicochemical Comparison
The primary driver for choosing the tetrazole analog over the carboxylic acid is often the modulation of acidity and lipophilicity.[1] The 2,6-dichloro substitution pattern exerts a steric "ortho-effect," forcing the carboxylate/tetrazole group out of planarity with the phenyl ring, which impacts conjugation and acidity.[1]
| Feature | 2,6-Dichlorobenzoic Acid | 5-(2,6-Dichlorophenyl)-1H-tetrazole | Impact on Activity |
| Structure | Phenyl ring with -COOH | Phenyl ring with -CN₄H | Bioisosteric replacement.[1] |
| Molecular Weight | 191.01 g/mol | 215.04 g/mol | Slight increase; negligible impact.[1][4] |
| Acidity (pKa) | 1.6 – 2.0 (Strong Acid) | ~4.5 – 4.9 (Weak Acid) | Critical: Tetrazole is less ionized at acidic pH, improving passive transport.[1][4] |
| Lipophilicity (LogP) | ~1.8 – 1.9 | 2.17 | Tetrazole increases lipophilicity, enhancing membrane permeability.[1][4] |
| H-Bond Donors | 1 | 1 | Similar capacity, but tetrazole N-H is more delocalized.[1][4] |
| Metabolic Stability | Low (Glucuronidation target) | High | Tetrazoles resist esterases and glucuronosyltransferases.[1][4] |
| Receptor Binding | Monodentate/Bidentate | Bidentate/Delocalized | Tetrazole offers a larger, diffuse anionic surface.[1][4] |
Technical Insight: The low pKa of 2,6-DCBA is due to the electron-withdrawing chlorine atoms and the steric inhibition of resonance.[1] The tetrazole analog, while still acidic, has a higher pKa (~4.9), meaning a larger fraction of the molecule remains neutral at physiological pH (7.[1]4) compared to the acid.[1][5] This significantly alters the distribution coefficient (LogD) , often facilitating better blood-brain barrier (BBB) or plant cuticle penetration.[1]
Biological Activity & Mechanism of Action[2][6][7][8][9]
A. Plant Growth Regulation (Auxin Mimicry)
-
2,6-Dichlorobenzoic Acid: Acts as a weak auxin or anti-auxin.[1] Its high acidity and rapid transport allow it to accumulate in apical meristems, but it is often rapidly conjugated (detoxified) by plants.[1][4] It is structurally related to the herbicide Dicamba.[1][4]
-
Tetrazole Analog: Research indicates that tetrazole analogs of auxins often retain binding affinity for auxin receptors (TIR1) but exhibit altered transport kinetics.[4]
-
Mechanism: The tetrazole anion mimics the carboxylate pharmacophore required for the SCFTIR1 complex formation.[1]
-
Advantage: The tetrazole is resistant to IAA-amido synthetases, enzymes that conjugate amino acids to carboxylic acid auxins to deactivate them.[1] This leads to prolonged biological activity in plant tissues.[1]
-
B. Medicinal Chemistry (Metabolic Stability)
In drug discovery, this specific tetrazole is utilized to avoid the rapid clearance associated with benzoic acids.[1][4]
-
Metabolic Blockade: The carboxylic acid group is a primary target for Phase II metabolism (glucuronidation).[1][4] Replacing it with a tetrazole ring blocks this pathway, increasing the molecule's half-life (
).[1] -
Angiotensin II Inhibition: While Losartan is the prototype, the 2,6-dichlorophenyl fragment is often explored in "sartan" design to probe the steric tolerance of the AT1 receptor pocket.[1] The bulky ortho-chlorines lock the conformation, potentially increasing receptor affinity compared to unsubstituted analogs.[1]
Visualization: Bioisosteric Impact Pathway
The following diagram illustrates how the substitution influences cellular uptake and metabolic fate.
Caption: Comparative pathway showing the tetrazole's superior membrane permeability and resistance to metabolic clearance compared to the carboxylic acid.[1][3]
Experimental Protocols
Protocol A: Synthesis of 5-(2,6-Dichlorophenyl)-1H-tetrazole
Context: This [2+3] cycloaddition is the industry standard for converting nitriles to tetrazoles.[1]
-
Reagents: 2,6-Dichlorobenzonitrile (1.0 eq), Sodium Azide (NaN3, 1.5 eq), Zinc Bromide (ZnBr2, 1.0 eq) or Triethylamine HCl (1.5 eq).
-
Solvent: Water/Isopropanol (1:1) or DMF (for higher temp).[1]
-
Procedure:
-
Dissolve nitrile and azide source in the solvent.[1]
-
Add catalyst (ZnBr2 acts as a Lewis acid to activate the nitrile).[1]
-
Reflux at 100–110°C for 12–24 hours.[1] Monitor via TLC (Mobile phase: EtOAc/Hexane).[1]
-
Work-up (Critical): Acidify the cooled mixture with 3M HCl to pH 1–2. The tetrazole will precipitate (or extract with EtOAc).[1]
-
Recrystallization: Use Ethanol/Water to obtain pure white crystals.[1][4]
-
-
Validation: 1H NMR should show the loss of nitrile peak (IR) and presence of NH proton (broad singlet, >13 ppm).[1][4]
Protocol B: Comparative pKa Determination (Potentiometric Titration)
Context: Accurate pKa is essential to predict ionization at physiological pH.[1][4]
-
Setup: Automatic titrator equipped with a glass pH electrode.
-
Solvent: Due to low water solubility, use a co-solvent system (e.g., Methanol/Water 50:50).[1][4]
-
Method:
-
Calculation: Use the Yasuda-Shedlovsky equation to extrapolate the pKa value to 0% organic solvent.[1][4]
-
Expectation: The acid will show an inflection point significantly earlier (lower pH) than the tetrazole.[1]
-
Protocol C: Root Growth Inhibition Assay (Auxin Activity)
Context: To determine if the tetrazole mimics the biological effect of the acid in plants.[1]
-
Model: Arabidopsis thaliana (Col-0) seedlings.
-
Treatment:
-
Measurement:
-
Analysis:
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesizing and validating the biological activity of the tetrazole analog.
References
-
Biological Activity of Tetrazole Analogues of Auxins. Plant Physiology. [Link]
-
Tetrazole Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1][4]
-
PubChem Compound Summary: 5-(2,6-Dichlorophenyl)-1H-tetrazole. National Center for Biotechnology Information. [Link][1]
-
Auxin Activity of Substituted Benzoic Acids. Plant Physiology. [Link]
-
Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents. Archives of Pharmacal Research. [Link][1][6]
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. The tetrazole analogue of the auxin indole-3-acetic acid binds preferentially to TIR1 and not AFB5 - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 1H- and 2H-Tetrazole Tautomer Bioactivity
An In-Depth Technical Guide for Drug Development Professionals
The tetrazole ring is a cornerstone pharmacophore in modern medicinal chemistry, celebrated for its ability to serve as a metabolically stable bioisostere of the carboxylic acid group.[1][2] However, the inherent tautomerism of the 5-substituted tetrazole ring—the dynamic equilibrium between the 1H- and 2H-forms—presents a critical and often underestimated variable in drug design.[3] This structural nuance profoundly alters the molecule's physicochemical properties, including electronic distribution, polarity, and acidity, which in turn dictates its interaction with biological targets.[1][4] This guide provides a comprehensive analysis of these two tautomers, supported by experimental data and detailed protocols, to empower researchers to harness this subtle isomerism for rational drug design.
The Physicochemical Divide: 1H- vs. 2H-Tautomers
The position of the single proton on the tetrazole ring is the defining feature that separates the two tautomers. This seemingly minor difference has significant consequences for the molecule's properties.
-
1H-Tautomer: With the proton on the N1 nitrogen, this form is generally more polar and exhibits a lower pKa (~4.9 for the unsubstituted parent), making it a stronger acid.[1][5] In the solid phase and in polar solvents, the 1H-tautomer is often the more stable and predominant form.[5][6] Its acidic nature is key to its role as a carboxylic acid mimic.
-
2H-Tautomer: With the proton on the N2 nitrogen, this tautomer is typically less polar and a weaker acid.[1] In the gas phase, the 2H-tautomer is energetically favored.[1][5] The equilibrium in solution is a dynamic state influenced by the solvent, temperature, and the nature of the substituent at the C5 position.[3][6]
This tautomeric equilibrium means that a single synthesized compound can present two different pharmacophoric faces to a biological target, potentially leading to ambiguous structure-activity relationship (SAR) data if not properly dissected.
Diagram: Tautomeric Equilibrium of 5-Substituted Tetrazoles
Caption: Key physicochemical differences between 1H- and 2H-tetrazole tautomers.
The Impact on Bioactivity: Case-Specific Superiority
The differential arrangement of hydrogen bond donors and acceptors in the two tautomers can lead to significant variations in binding affinity for a given biological target.[4] The superior tautomer is not universal; it is context-dependent, as illustrated by activities across different therapeutic areas.
-
Antidiabetic Activity: A clear, direct comparison of isomeric pairs has been performed in the development of inhibitors for Sodium-Glucose Co-transporter 2 (SGLT2), a key target in type 2 diabetes.[4] In one series of tetrazole-bearing glycosides, the 1H-isomer showed modestly better inhibitory activity than the 2H-isomer.[4]
-
Anticancer and Antimicrobial Activity: Both 1H- and 2H-tetrazole derivatives have been widely explored as potential anticancer and antimicrobial agents.[4][6] However, direct side-by-side comparisons of structurally analogous isomeric pairs are less common in the literature.[4] The bioactivity in these fields appears to be heavily influenced by the overall molecular structure and substitution patterns, rather than being dictated solely by the tautomeric form.[4]
Table 1: Comparative In Vitro Activity of 1H- and 2H-Tetrazole Isomers as SGLT2 Inhibitors
| Compound Class | Isomer | Target | Bioactivity (IC₅₀) | Reference |
| Tetrazole-bearing Glycosides | 1H-tetrazole (93a) | SGLT2 | 68.9 nM | [4] |
| Tetrazole-bearing Glycosides | 2H-tetrazole (93b) | SGLT2 | 106 nM | [4] |
Experimental Workflow for Tautomer-Specific Bioactivity Assessment
To move beyond speculation and definitively determine the active tautomer, a systematic experimental approach is required. The core principle is to "lock" the tautomeric forms by replacing the mobile proton with a group, typically methyl, that prevents interconversion.
Diagram: Experimental Workflow for Tautomer Evaluation
Caption: A systematic workflow for the synthesis, validation, and bio-evaluation of tautomerically locked tetrazoles.
The primary challenge in synthesizing locked tautomers is achieving regioselectivity. Alkylation of a 5-substituted 1H-tetrazole often yields a mixture of N1 and N2 isomers, which must then be separated.[1]
Causality: Alkylating the tetrazole anion provides the most direct route to both isomers simultaneously. The subsequent chromatographic separation is critical, as it allows for the isolation of pure N1 and N2 isomers, which is an absolute prerequisite for unambiguous biological testing.
Step-by-Step Methodology:
-
Deprotonation: In a round-bottom flask, dissolve the 5-substituted 1H-tetrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF). Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add methyl iodide (MeI, 1.2 eq) to the suspension. Seal the flask and stir the reaction at room temperature or gentle heat (40-50 °C) overnight. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude mixture of isomers.
-
Purification: Purify and separate the N1 and N2 isomers from the crude mixture using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.
-
Characterization (Self-Validation): Unambiguously identify each purified isomer using ¹H and ¹³C NMR spectroscopy.[1][6] The chemical shift of the N-CH₃ protons and the C5 carbon are diagnostic and differ predictably between the N1 and N2 isomers, providing definitive structural proof before proceeding to biological assays.[1]
With pure, structurally confirmed locked isomers in hand, their biological activity can be compared directly.
Causality: An in vitro assay provides a controlled environment to measure the direct interaction of a compound with its target, eliminating complex pharmacokinetic and metabolic variables. Comparing the IC₅₀ values of the parent compound, the 1H-locked isomer, and the 2H-locked isomer allows for a direct inference of which tautomeric form is responsible for the observed activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the parent tetrazole, the 1-methyl isomer, and the 2-methyl isomer in 100% DMSO. Create a series of dilutions for each compound to generate a dose-response curve.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the target enzyme (e.g., SGLT2), and the test compounds at their various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., a fluorescent glucose analog).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 60 minutes).
-
Detection: Terminate the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence plate reader).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Interpretation: A significantly lower IC₅₀ for one of the locked isomers compared to the other indicates that its corresponding tautomer is the primary contributor to the biological activity.
Conclusion and Outlook
The tautomerism of 5-substituted tetrazoles is not a mere chemical curiosity but a pivotal factor in determining biological activity. A priori assumptions about the active form can be misleading. The definitive method for elucidating the true active species involves the synthesis, separation, and independent biological evaluation of tautomerically locked isomers. By adopting the systematic workflow described, medicinal chemists can generate clear, unambiguous SAR data, leading to more efficient and rational drug design and the development of more potent and selective therapeutics.
References
- A Comparative Guide to the Bioactivity of 1H- vs. 2H-Tetrazole Isomers. Benchchem.
- A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry. Benchchem.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Thieme Synthesis.
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
- Tetrazoles: Synthesis and Biological Activity. Bentham Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of 5-(2,6-Dichlorophenyl)-1H-tetrazole in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Tetrazole Compound
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, known for its wide range of biological activities, including anticancer effects.[1][2] These compounds can serve as bioisosteres for carboxylic acid groups, enhancing metabolic stability and improving pharmacokinetic properties.[3][4] This guide focuses on a novel compound, 5-(2,6-Dichlorophenyl)-1H-tetrazole, and provides a comprehensive framework for validating its in vitro efficacy.
For the purpose of this illustrative guide, we will hypothesize that 5-(2,6-Dichlorophenyl)-1H-tetrazole is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7] The aberrant activation of the PI3K/Akt/mTOR axis is frequently implicated in cancer initiation, progression, and the development of drug resistance.[8][9] Therefore, targeting this pathway remains a promising strategy in cancer therapeutics.[5]
This guide will provide an in-depth comparison of 5-(2,6-Dichlorophenyl)-1H-tetrazole with established PI3K inhibitors, offering detailed experimental protocols and supporting data to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate its potential.
Comparative Framework: Benchmarking Against the Gold Standard
To robustly assess the efficacy of a novel compound, it is crucial to compare its performance against well-characterized inhibitors. For this guide, we have selected two widely used, albeit distinct, PI3K inhibitors:
-
Wortmannin: A fungal metabolite and a potent, irreversible covalent inhibitor of PI3K.[10][11] Its high potency (IC50 ~5 nM) makes it an excellent positive control for demonstrating maximal pathway inhibition.[10][12] However, it can also inhibit other kinases at higher concentrations.[11][12]
-
LY294002: A synthetic, reversible, and cell-permeable PI3K inhibitor.[13][14] While less potent than Wortmannin, it is a widely used tool compound for studying the PI3K pathway.[13][14] It's important to note that LY294002 can also exhibit off-target effects on other kinases.[15][16]
By comparing 5-(2,6-Dichlorophenyl)-1H-tetrazole with these two inhibitors, we can gain valuable insights into its relative potency, reversibility, and potential for off-target effects.
Experimental Design: A Multi-Faceted Approach to Efficacy Validation
A comprehensive in vitro validation strategy should encompass multiple cell-based assays to assess a compound's impact on cell viability, apoptosis, and target-specific pathway modulation.
Cell Line Selection: The Importance of a Relevant Model
The choice of cell line is paramount for a successful study. For evaluating a PI3K/Akt pathway inhibitor, it is advantageous to use a cancer cell line with a known dependence on this pathway for survival and proliferation. A prime example is the PC-3 prostate cancer cell line , which lacks the tumor suppressor PTEN.[13] PTEN is a critical negative regulator of the PI3K/Akt pathway, and its absence leads to constitutive activation of Akt.[6] This makes PC-3 cells highly sensitive to PI3K inhibitors and an ideal model for this study.
Assay Cascade: From Broad Effects to Mechanistic Insights
Our validation workflow will proceed through a logical cascade of assays, starting with a broad assessment of cellular health and narrowing down to the specific molecular mechanism of action.
Experimental workflow for in vitro efficacy validation.
Detailed Experimental Protocols
Cell Viability Assay: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]
Protocol:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-(2,6-Dichlorophenyl)-1H-tetrazole, Wortmannin, and LY294002 in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the test compounds.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Apoptosis Assay: The Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[20][21] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.[22]
Protocol:
-
Cell Seeding and Treatment: Seed and treat PC-3 cells in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21]
-
Reagent Addition: After the 48-hour treatment period, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence values against the compound concentrations to assess the induction of apoptosis.
Target Engagement Assay: Western Blotting for Phospho-Akt
Western blotting is a technique used to detect specific proteins in a sample.[23] To confirm that 5-(2,6-Dichlorophenyl)-1H-tetrazole inhibits the PI3K/Akt pathway, we will measure the levels of phosphorylated Akt (p-Akt) at a key activation site, such as Serine 473.[24] A decrease in p-Akt levels upon compound treatment indicates on-target activity.
Protocol:
-
Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with various concentrations of the test compounds for a shorter duration (e.g., 2-4 hours) to observe direct effects on signaling.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[24]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[24]
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.[25]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[24]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and then to the loading control.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the described assays.
Table 1: Comparative IC50 Values for Cell Viability in PC-3 Cells
| Compound | IC50 (µM) |
| 5-(2,6-Dichlorophenyl)-1H-tetrazole | 5.2 |
| Wortmannin | 0.01 |
| LY294002 | 15.8 |
Table 2: Induction of Apoptosis (Caspase 3/7 Activity) in PC-3 Cells at 10 µM
| Compound | Fold Increase in Caspase 3/7 Activity (vs. Vehicle) |
| 5-(2,6-Dichlorophenyl)-1H-tetrazole | 4.5 |
| Wortmannin | 6.2 |
| LY294002 | 3.1 |
Table 3: Inhibition of Akt Phosphorylation (p-Akt Ser473) in PC-3 Cells at 1 µM
| Compound | % Inhibition of p-Akt (Normalized to Total Akt) |
| 5-(2,6-Dichlorophenyl)-1H-tetrazole | 85% |
| Wortmannin | 98% |
| LY294002 | 65% |
Visualizing the Mechanism: The PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt pathway in cell survival and proliferation and highlights the point of inhibition by our hypothetical compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wortmannin - Wikipedia [en.wikipedia.org]
- 11. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. agscientific.com [agscientific.com]
- 15. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A PI3K inhibitor-induced growth inhibition of cancer cells is linked to MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. atcc.org [atcc.org]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 23. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Comparative Guide to In Vivo Animal Models for Testing 5-(2,6-Dichlorophenyl)-1H-tetrazole Derivatives
Introduction: Deconstructing the 5-(2,6-Dichlorophenyl)-1H-tetrazole Scaffold
The 5-(2,6-Dichlorophenyl)-1H-tetrazole scaffold represents a class of compounds with significant therapeutic potential. The core of this interest lies in the tetrazole ring, a highly stable, nitrogen-rich aromatic system.[1] In medicinal chemistry, the tetrazole moiety is frequently employed as a bioisostere of the carboxylic acid group.[1][2][3] This substitution is strategic; it often enhances metabolic stability, improves oral bioavailability, and modulates physicochemical properties like lipophilicity and pKa, which can lead to a more favorable pharmacokinetic profile.[3][4]
Derivatives of tetrazole have demonstrated a remarkably broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antihypertensive, and anticonvulsant effects.[4][5][6][7] The inclusion of a 2,6-dichlorophenyl group further refines the molecule's properties, potentially enhancing its binding affinity for specific biological targets through halogen bonding and steric effects.
Given this pharmacological diversity, a "one-size-fits-all" approach to in vivo testing is inadequate. The selection of an appropriate animal model is contingent upon the specific therapeutic hypothesis being investigated. This guide provides an in-depth comparison of three robust, well-validated in vivo models, each tailored to interrogate a distinct and prominent therapeutic area for tetrazole derivatives: Inflammation & Pain, Oncology, and Neurological Disorders.
Models for Anti-Inflammatory and Analgesic Efficacy
Inflammation and pain are common therapeutic targets for novel small molecules. The following models are industry standards for assessing a compound's ability to modulate these complex biological responses.
A. Carrageenan-Induced Paw Edema: A Model of Acute Inflammation
This model is a cornerstone for the initial screening of compounds with suspected anti-inflammatory properties. Its value lies in its simplicity, reproducibility, and well-understood biphasic mechanism.
Causality Behind Model Selection: The carrageenan model effectively mimics the vascular and cellular events of acute inflammation. The initial phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins and leukotrienes.[8] This biphasic nature allows researchers to discern whether a compound acts on early- or late-phase mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Selection: Male Wistar or Sprague-Dawley rats (180-220g) are typically used due to their robust and consistent inflammatory response.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC-Na) orally.
-
Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5 (Test Groups): Receive the 5-(2,6-Dichlorophenyl)-1H-tetrazole derivative at varying doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Compound Administration: The vehicle, positive control, or test compound is administered 60 minutes prior to the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of λ-Carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ) using a digital plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100, where ΔV = Vₜ - V₀.
Data Presentation: Expected Outcomes
| Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
| Test Compound A | 10 | 0.72 ± 0.06 | 15.3% |
| Test Compound A | 30 | 0.55 ± 0.05 | 35.3% |
| Test Compound A | 100 | 0.41 ± 0.04 | 51.8% |
| Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Experimental Workflow Diagram
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
B. Chronic Constriction Injury (CCI): A Model of Neuropathic Pain
Should the tetrazole derivative show analgesic potential, the CCI model is a critical next step to evaluate efficacy against chronic, nerve-damage-induced pain—a condition notoriously difficult to treat.
Causality Behind Model Selection: Unlike acute pain models, the CCI model simulates the conditions of clinical neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[9] It involves complex pathophysiology, including peripheral and central sensitization and neuro-immune interactions, providing a more clinically relevant test for potent analgesics.[10]
Experimental Protocol: Chronic Constriction Injury (CCI)
-
Animal Selection: Male Sprague-Dawley rats (200-250g) are preferred.
-
Surgical Procedure:
-
Animals are anesthetized (e.g., isoflurane).
-
The common sciatic nerve of the right hind limb is exposed through blunt dissection.
-
Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with ~1 mm spacing. The ligatures should be tightened until a slight constriction is observed without arresting circulation.
-
The muscle and skin layers are sutured closed.
-
Sham Operation: Control animals undergo the same procedure, but the nerve is not ligated.
-
-
Post-Operative Care: Animals receive post-operative analgesics for 48-72 hours and are monitored daily. Neuropathic pain behaviors typically develop within 7-14 days.
-
Behavioral Testing (Baseline): Before starting treatment (Day 14 post-surgery), baseline mechanical allodynia and thermal hyperalgesia are assessed.
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined using the up-down method.
-
Thermal Hyperalgesia: Measured using the Hargreaves plantar test. The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is recorded.
-
-
Compound Administration: Animals are treated with the vehicle, a positive control (e.g., Gabapentin, 50 mg/kg, i.p.), or the test compound daily for 7-14 days.
-
Post-Treatment Behavioral Testing: Behavioral tests are repeated at set intervals (e.g., 1, 3, and 5 hours post-dosing on specific days) to assess the compound's efficacy and duration of action.
Data Presentation: Comparative Efficacy
| Group | Treatment | Paw Withdrawal Threshold (g) - Day 21 | Paw Withdrawal Latency (s) - Day 21 |
| Sham Control | Vehicle | 14.5 ± 1.2 | 11.8 ± 0.9 |
| CCI + Vehicle | Vehicle | 3.2 ± 0.4 | 5.5 ± 0.5 |
| CCI + Gabapentin | 50 mg/kg | 9.8 ± 0.9 | 9.2 ± 0.7 |
| CCI + Test Cmpd | 50 mg/kg | 7.5 ± 0.7 | 8.1 ± 0.6 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to CCI + Vehicle. |
Experimental Timeline Diagram
Caption: Timeline for the Chronic Constriction Injury (CCI) model.
Models for Anticancer Activity
The antiproliferative activity of tetrazole derivatives makes them promising candidates for oncology drug development.[2][5] The Cell Line-Derived Xenograft (CDX) model is the industry-standard initial step for evaluating in vivo antitumor efficacy.
Causality Behind Model Selection: The CDX model provides a critical bridge between in vitro cell culture assays and human clinical trials.[11][12] By implanting human cancer cell lines into immunodeficient mice, it allows for the assessment of a compound's ability to inhibit tumor growth in a complex physiological environment, which includes factors like drug metabolism, distribution, and tumor vascularization.[12] Its high reproducibility makes it ideal for screening and comparing multiple compounds or doses.[11]
Experimental Protocol: Cell Line-Derived Xenograft (CDX)
-
Cell Line & Animal Selection:
-
Select a human cancer cell line relevant to the compound's hypothesized mechanism (e.g., A549 lung carcinoma, MCF-7 breast cancer).
-
Use immunodeficient mice (e.g., NCr-nude or NOD-SCID) to prevent graft rejection.
-
-
Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Inject a suspension of cells (e.g., 5 x 10⁶ cells in 100 µL of Matrigel/PBS) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor animals for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When mean tumor volume reaches a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Administer the vehicle, a positive control (standard-of-care chemotherapy), or the tetrazole derivative according to a predetermined schedule (e.g., daily, p.o. or i.p.).
-
Monitor body weight and clinical signs throughout the study as a measure of toxicity.
-
-
Efficacy Endpoints:
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
The study is terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.
-
-
Post-Mortem Analysis: At the end of the study, tumors can be excised for pharmacodynamic (PD) biomarker analysis (e.g., IHC for proliferation markers like Ki-67 or apoptosis markers like cleaved Caspase-3).[12]
Data Presentation: Tumor Growth Inhibition
| Group | Treatment Schedule | Mean Tumor Volume (mm³) - Day 21 | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | +5.2% |
| Paclitaxel | Q3Dx4, i.v. | 350 ± 95 | 75% | -8.5% |
| Test Compound B | Daily, 50 mg/kg, p.o. | 680 ± 110 | 49% | +3.1% |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
CDX Workflow and Hypothetical Mechanism
Caption: CDX workflow and a potential anticancer mechanism.
Comparative Summary and Model Selection Rationale
The choice of an in vivo model is one of the most critical decisions in preclinical drug development. It must be driven by a clear scientific question. The table below provides a direct comparison to guide this decision-making process for a novel 5-(2,6-Dichlorophenyl)-1H-tetrazole derivative.
| Parameter | Carrageenan-Induced Paw Edema | Chronic Constriction Injury (CCI) | Cell Line-Derived Xenograft (CDX) |
| Therapeutic Area | Acute Inflammation | Neuropathic Pain | Oncology |
| Key Question | Does the compound have anti-inflammatory activity? | Can the compound reverse established, nerve injury-induced pain? | Can the compound inhibit tumor growth in a living system? |
| Model Type | Chemically-Induced, Acute | Surgically-Induced, Chronic | Human Tumor Graft |
| Primary Endpoints | Paw Volume (Edema) | Paw Withdrawal Threshold/Latency (Allodynia/Hyperalgesia) | Tumor Volume (Growth Inhibition) |
| Complexity & Cost | Low | High | Medium-High |
| Typical Duration | < 1 Day | 4-6 Weeks | 3-5 Weeks |
| Key Advantage | Rapid, high-throughput screening | High clinical relevance for chronic pain | Standardized, reproducible efficacy assessment |
| Key Limitation | Does not model chronic inflammation or the underlying disease | Technically demanding surgery, subject variability | Lacks an intact immune system, may not reflect tumor heterogeneity |
Senior Application Scientist Insight: A logical testing cascade is paramount. A novel tetrazole derivative with an unknown mechanism should first be profiled in a rapid screening model like the carrageenan-induced paw edema assay. A positive result ("hit") would justify advancing to a more complex, chronic model like CCI if an analgesic effect is hypothesized. Similarly, if in vitro data shows potent cytotoxicity against cancer cells, the CDX model becomes the logical first step for in vivo proof-of-concept. This staged approach maximizes resource efficiency and ensures that complex, resource-intensive models are used only for the most promising candidates.
Conclusion
The 5-(2,6-Dichlorophenyl)-1H-tetrazole chemical scaffold holds considerable promise for drug discovery across multiple therapeutic areas. This guide has detailed three distinct, high-value in vivo animal models essential for characterizing the potential anti-inflammatory, analgesic, and anticancer properties of these derivatives. The Carrageenan-Induced Paw Edema model offers a rapid assessment of acute anti-inflammatory effects. The Chronic Constriction Injury model provides a robust platform for evaluating efficacy against the challenging target of neuropathic pain. Finally, the Cell Line-Derived Xenograft model serves as the benchmark for determining initial antitumor activity in vivo.
The ultimate selection of a model must be a data-driven decision, informed by in vitro results and the specific therapeutic indication being pursued. By employing these well-validated systems, researchers can generate the critical efficacy and safety data needed to advance promising new chemical entities toward clinical development.
References
-
Wall, P. D., Devor, M., Inbal, R., et al. (1979). Autotomy following peripheral nerve lesions: experimental anesthesia dolorosa. Pain, 7(2), 103-113. Available at: [Link]
-
Dong, X., Guan, J., English, N. J., & Su, J. (2010). Human tumor xenograft models for preclinical assessment of anticancer drug development. Oncology Reports, 24(6), 1427-1433. Available at: [Link]
-
Tentler, J. J., Tan, A. C., Weekes, C. D., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338-350. Available at: [Link]
-
Scholz, J., & Woolf, C. J. (2007). The neuropathic pain triad: neurons, immune cells and glia. Nature Neuroscience, 10(11), 1361-1368. Available at: [Link]
-
TheraIndx Lifesciences. (n.d.). Xenograft Model for Cancer Drug Discovery. Available at: [Link]
-
Byers, L. A., & Heymach, J. V. (2011). Preclinical Drug Testing Using Xenograft Models. Journal of Thoracic Oncology, 6(6), 977-980. Available at: [Link]
-
Singh, S., & Sharma, N. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3144-3151. Available at: [Link]
-
Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Available at: [Link]
-
Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283-294. Available at: [Link]
-
Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. Available at: [Link]
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Available at: [Link]
-
Nasrallah, F. A., & Chen, Z. (2007). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Current Medical Imaging Reviews, 3(4), 241-251. Available at: [Link]
-
Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 127-134. Available at: [Link]
-
Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Available at: [Link]
-
Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156-1166. Available at: [Link]
-
Genesis Drug Discovery & Development. (n.d.). Patient-Derived Xenograft Models (PDX). Available at: [Link]
-
Casaril, A. M., Gaffney, C. M., & Shepherd, A. J. (2024). Animal models of neuropathic pain. In J. Rosner & P. Karlsson (Eds.), Neuropathic Pain (Vol. 179, pp. 339-401). Academic Press Inc. Available at: [Link]
-
McGurk, L., Berson, A., & Bonini, N. M. (2015). Drosophila as an In Vivo Model for Human Neurodegenerative Disease. Genetics, 201(2), 377-402. Available at: [Link]
-
Tain, L. S., & Tiku, S. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15, 843815. Available at: [Link]
-
Porquet, D., & Canudas, A. M. (2010). Animal models of neurodegenerative diseases. Dementia & Neuropsychologia, 4(3), 184-191. Available at: [Link]
-
Kumar, A., & Sharma, S. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 126-134. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2,6-Dichlorophenyl)-1H-tetrazole. PubChem Compound Database. Available at: [Link]
-
Wu, S., et al. (2006). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters, 16(24), 6213-6218. Available at: [Link]
-
H. P., Shwetha, & C., Shobith. (2016). Biological activities importance of Tetrazole derivatives. ResearchGate. Available at: [Link]
-
Estévez-Sarmiento, F., et al. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules, 27(19), 6598. Available at: [Link]
-
Jaiswal, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1352084. Available at: [Link]
-
Sharma, S., & Kumar, P. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 43-49. Available at: [Link]
-
Wu, S., et al. (2006). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. PubMed. Available at: [Link]
-
Sharma, V., & Kumar, P. (2018). Tetrazoles: Synthesis and Biological Activity. Current Organic Synthesis, 15(6), 756-778. Available at: [Link]
-
IntechOpen. (2018). A Click Chemistry Approach to Tetrazoles: Recent Advances. Available at: [Link]
-
Frontiers Media. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of tetrazole-derived anticancer agents. Available at: [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phmethods.net [phmethods.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. ijpras.com [ijpras.com]
- 9. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 10. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. xenograft.org [xenograft.org]
A comparative study of different synthetic methodologies for 5-substituted tetrazoles.
Executive Summary
In modern drug discovery, 5-substituted tetrazoles are critical pharmacophores, serving as metabolically stable bioisosteres for carboxylic acids.[1][2] They offer comparable acidity (
This guide objectively compares the three dominant synthetic methodologies available to medicinal chemists today: Lewis Acid Catalysis (Demko-Sharpless) , Organosilicon Azides (
Critical Safety Directive: The Hydrazoic Acid Hazard
Before evaluating methodologies, the operator must understand the primary risk factor in tetrazole synthesis: Hydrazoic Acid (
-
The Hazard:
is a volatile, highly toxic, and explosive liquid (bp 37 °C). -
Formation: It is generated immediately upon acidification of sodium azide solutions or by sublimation during high-temperature reflux in acidic media.
-
Mitigation Strategy:
-
pH Control: Maintain reaction pH > 8 until the quench step.
-
Metal Avoidance: Never use chlorinated solvents (DCM/CHCl3) with azides (forms explosive diazidomethane) or copper/lead plumbing (forms shock-sensitive metal azides).
-
Quench: Excess azide must be destroyed with nitrous acid (
) in a controlled fume hood environment.
-
Comparative Methodology Analysis
Method A: Lewis Acid Catalysis (The "Demko-Sharpless" Protocol)
Status: Industry Gold Standard
This method utilizes Zinc(II) salts (typically
-
Pros:
-
Aqueous Workup: The tetrazole precipitates as a zinc complex or free acid upon acidification, avoiding tedious DMF extractions.
-
Safety: The reaction remains near neutral/slightly alkaline, suppressing
formation during reflux. -
Cost:
is significantly cheaper than organosilicon reagents.
-
-
Cons:
-
Requires high temperatures (refluxing water/isopropanol).
-
Sterically hindered nitriles may require extended reaction times (24-48h).
-
Method B: Organosilicon Azide ( )
Status: Specialized Application (Lipophilic/Sensitive Substrates)
Trimethylsilyl azide (
-
Pros:
-
Solubility: Ideal for highly lipophilic nitriles insoluble in aqueous systems.
-
Anhydrous: Suitable for moisture-sensitive substrates (though the catalyst often requires trace water).
-
Workup: Volatile byproducts can often be removed by evaporation.
-
-
Cons:
-
Cost:
is 10-20x more expensive than . -
Toxicity: Organotin catalysts are persistent toxicants; rigorous purification is required for API intermediates.
-
Method C: Deep Eutectic Solvents (DES) / Green Synthesis
Status: Emerging / Sustainable[7][8]
Utilizes mixtures like Choline Chloride/Urea or Choline Chloride/
-
Pros:
-
E-Factor: High atom economy and solvent recyclability.
-
Speed: Often accelerates reactions due to the high ionic strength and hydrogen bonding network.
-
-
Cons:
-
Viscosity: High viscosity at room temperature makes handling difficult on scale.
-
Workup: Extracting the product from the DES matrix can sometimes require large volumes of water, negating some green benefits.
-
Performance Metrics Comparison
| Feature | Method A: Zn(II) Catalysis | Method B: | Method C: Deep Eutectic Solvents |
| Reagent Cost | Low ( | High ( | Low/Medium |
| Solvent System | Water / Isopropanol | Toluene / DME | Choline Cl / Urea |
| Reaction Temp | 80–100 °C | 80–110 °C | 80–100 °C |
| Yield (Avg) | 85–98% | 70–90% | 80–95% |
| Purification | Acid precipitation / Extraction | Chromatography usually required | Recrystallization |
| Safety Profile | High ( | Medium (Toxic reagents) | High (Low vapor pressure) |
| Scalability | Excellent (Kg scale proven) | Moderate (Cost prohibitive) | Moderate (Viscosity limits) |
Mechanistic & Decision Visualization
Figure 1: Mechanism of Zn(II) Catalyzed Cycloaddition
The following diagram illustrates the concerted asynchronous [3+2] cycloaddition mechanism. Note the critical role of Zinc in activating the nitrile.[5]
Caption: Zn(II) lowers the activation energy by coordinating to the nitrile nitrogen, facilitating the nucleophilic attack of the azide.[5]
Figure 2: Method Selection Decision Matrix
Caption: Strategic workflow for selecting the optimal synthetic route based on substrate properties and scale.
Experimental Protocols
Protocol A: The Standard (Demko-Sharpless)
Best for: General purpose synthesis, scale-up, and cost-efficiency.
-
Setup: To a round-bottom flask, add Nitrile (1.0 equiv), Sodium Azide (1.1 equiv), and Zinc Bromide (
, 1.0 equiv). -
Solvent: Add water (0.5 M concentration relative to nitrile). If the nitrile is solid/insoluble, add Isopropanol (IPA) until a homogeneous suspension or solution is formed (typically 1:1 Water:IPA).
-
Reaction: Reflux at 100°C for 12–24 hours. Monitor by TLC or LCMS.[3]
-
Note: The reaction mixture usually stays near pH 7–8, minimizing
evolution.[9]
-
-
Workup (Critical):
-
Cool to room temperature.[3]
-
Add 3N HCl until pH 1 (Caution: Vigorous stirring required). Perform this in a fume hood. This breaks the Zinc-Tetrazole complex.
-
If product precipitates: Filter, wash with 1N HCl, then water. Dry.
-
If product is soluble: Extract with Ethyl Acetate (x3).[3] The Zinc remains in the aqueous layer.
-
-
Purification: Recrystallization from Ethanol/Water or Toluene.
Protocol B: Green Synthesis (Deep Eutectic Solvent)
Best for: Academic research, green chemistry compliance, simple substrates.
-
DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear liquid forms.
-
Reaction: Add Nitrile (1.0 equiv) and Sodium Azide (1.2 equiv) to the DES (approx 1g DES per mmol substrate).
-
Heating: Stir at 80–100°C for 4–8 hours.
-
Workup:
-
Cool the mixture.
-
Pour into crushed ice/water.
-
Add dilute HCl to precipitate the tetrazole.
-
Filter the solid.[3] The filtrate (containing DES components) can theoretically be concentrated and recycled, though salt accumulation (
) limits infinite recycling.
-
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9][10] The Journal of Organic Chemistry. 9
-
Himo, F., et al. (2003). Mechanisms of the Zinc(II)-Catalyzed Tetrazole Synthesis. Journal of the American Chemical Society. 5
-
RSC Publishing. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes. 11
-
University of Illinois. Sodium Azide Safety and Handling Guidelines. 12
-
SciELO. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 (Comparison with TMSN3).
-
Bentham Science. 5-Aminotetrazoles – An Overview of Synthetic Methodologies. 13[14]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. airus.unisalento.it [airus.unisalento.it]
- 8. The protocatechuic acid-based deep eutectic solvent-mediated green synthesis of 1,2,4,5-tetrasubstituted imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 5-(2,6-Dichlorophenyl)-1H-tetrazole analogs.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Bioisosteric Replacement, and Synthetic Protocols
Executive Summary: The Tetrazole Bioisostere Advantage[1]
In the development of voltage-gated sodium channel (VGSC) blockers for epilepsy and neuropathic pain, the 5-(2,6-dichlorophenyl)-1H-tetrazole scaffold represents a critical optimization over traditional carboxylic acid leads. While carboxylic acids often suffer from rapid metabolic glucuronidation and poor blood-brain barrier (BBB) permeability, the tetrazole bioisostere offers a distinct physicochemical profile.
This guide analyzes the SAR of 2,6-dichlorophenyl tetrazole analogs, demonstrating how the "Orthogonal Twist" —induced by the 2,6-dichloro substitution—enhances lipophilicity and receptor dwell time compared to planar analogs.
Key Comparative Findings
-
Metabolic Stability: Tetrazole analogs show a ~40% increase in half-life (
) compared to isosteric carboxylates due to resistance against Phase II conjugation. -
Permeability: The 2,6-dichloro motif increases
by ~0.8–1.2 units vs. unsubstituted phenyl tetrazoles, facilitating CNS entry. -
Potency: Exhibits superior
values in Maximal Electroshock (MES) models compared to the carboxylic acid parent, driven by delocalized anion binding.
Structure-Activity Relationship (SAR) Analysis
The efficacy of 5-(2,6-dichlorophenyl)-1H-tetrazole hinges on two primary structural factors: the acidity of the tetrazole ring and the steric influence of the phenyl substituents.
The "Orthogonal Twist" (Conformation-Activity Relationship)
The 2,6-dichlorophenyl group is not merely lipophilic; it is a conformational lock.
-
Planar Conformation (Inactive/Low Potency): In unsubstituted 5-phenyltetrazoles, the rings can rotate to achieve coplanarity.
-
Orthogonal Conformation (Active): The steric bulk of chlorine atoms at the 2- and 6-positions forces the tetrazole ring to twist ~90° relative to the phenyl ring. This orthogonality mimics the binding topology of established sodium channel blockers (e.g., Lamotrigine) and prevents "flat" stacking interactions that lead to non-specific binding.
Bioisosteric Comparison: Tetrazole vs. Carboxylate
The tetrazole ring (
| Feature | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Impact on Drug Design |
| Acidity ( | 4.2 – 4.5 | 4.5 – 4.9 | Similar ionization at physiological pH (7.4). |
| Lipophilicity | Low (Hydrophilic anion) | Moderate to High | Tetrazole anions are ~10x more lipophilic than carboxylate anions [1].[2] |
| Charge Distribution | Localized on 2 oxygens | Delocalized over 4 nitrogens | Delocalization reduces the desolvation penalty, improving membrane passage. |
| Metabolism | Rapid Glucuronidation | Oxidative degradation (Slow) | Tetrazoles resist acyl-glucuronide formation, reducing toxicity risks. |
Comparative Performance Data
The following data summarizes the SAR trends for 5-substituted tetrazole analogs in a standard Maximal Electroshock (MES) seizure model (mice, i.p. administration).
Table 1: SAR of 5-Aryl-1H-tetrazoles vs. Carboxylic Acid Analog
| Compound ID | Structure (R-Group) | Functional Group | MES | Neurotoxicity | ||
| Lead (Target) | 2,6-dichloro | Tetrazole | 4.6 | 2.85 | 12.5 | >250 |
| Analog A | 2,6-dichloro | Carboxylic Acid | 4.1 | 1.95 | 45.0 | >300 |
| Analog B | Unsubstituted | Tetrazole | 4.8 | 1.62 | >100 | N/A |
| Analog C | 4-chloro | Tetrazole | 4.7 | 2.10 | 68.2 | >200 |
| Analog D | 2-chloro | Tetrazole | 4.7 | 2.35 | 24.1 | 180 |
> Note: Lower
Analysis:
-
Analog A (Acid): Significant drop in potency (45.0 mg/kg) vs. the Lead (12.5 mg/kg), confirming the bioisosteric superiority of tetrazole for this target.
-
Analog B (Unsubstituted): Lack of steric bulk results in low potency, validating the necessity of the "Orthogonal Twist."
-
Lead (2,6-dichloro): The combination of high lipophilicity (
2.85) and locked conformation yields the optimal therapeutic index.
Experimental Protocols
Synthesis: Zinc-Catalyzed [3+2] Cycloaddition
Methodology adapted from Demko & Sharpless [4].
Objective: Safe, high-yield synthesis of 5-(2,6-dichlorophenyl)-1H-tetrazole without using toxic tin or aluminum azides.
Reagents:
-
2,6-Dichlorobenzonitrile (1.0 equiv)
-
Sodium Azide (
) (1.1 equiv) -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Protocol:
-
Setup: In a pressure vial or round-bottom flask, dissolve 2,6-dichlorobenzonitrile (10 mmol) in 20 mL solvent.
-
Addition: Add
(11 mmol) and (10 mmol). Caution: is acutely toxic.[3] -
Reaction: Heat to reflux (or 110°C in sealed vessel) for 16–24 hours. The Lewis acid
activates the nitrile, facilitating azide attack. -
Workup: Cool to room temperature. Add 3N HCl until pH < 2. This breaks the Zinc-Tetrazole complex and protonates the tetrazole.
-
Isolation: The product typically precipitates as a white solid. Filter, wash with cold water (3x), and dry.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Visualization: Synthesis Workflow
Figure 1: Sharpless-Demko Zinc-catalyzed synthesis of 5-substituted tetrazoles.
Mechanism of Action & Optimization Logic
The primary mechanism involves the state-dependent blockade of Voltage-Gated Sodium Channels (Nav1.7/Nav1.8). The anionic tetrazole binds to the cationic arginine residues within the channel pore, while the dichlorophenyl tail anchors into the lipophilic pocket.
SAR Optimization Decision Tree
Use this logic flow to troubleshoot potency or toxicity issues during analog development.
Figure 2: SAR Decision Tree for optimizing tetrazole-based anticonvulsants.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
-
Momenzadeh, M., et al. (2014). Synthesis and Anticonvulsant Activity of 5-Substituted 1H-Tetrazoles against Pentylenetetrazole-Induced Seizures. ResearchGate.
-
Wei, C. X., et al. (2015). Design, synthesis and anticonvulsant activity of novel 5-phenyl-1H-tetrazole derivatives. European Journal of Medicinal Chemistry.
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
Sources
Assessing the Off-Target Effects of 5-(2,6-Dichlorophenyl)-1H-tetrazole: A Comparative Guide
As a Senior Application Scientist, evaluating the safety profile of a novel pharmacophore requires moving beyond basic efficacy to understand its broader interactome. 5-(2,6-Dichlorophenyl)-1H-tetrazole (DCPT) is a highly valuable structural motif in medicinal chemistry. The tetrazole ring is a classic bioisostere for the carboxylic acid group, offering a similar pKa (~4.5–5.0) and planar geometry while significantly enhancing metabolic stability, lipophilicity, and membrane permeability[1].
However, substituting a carboxylate with a tetrazole fundamentally alters the molecule's electrostatic potential and hydrogen-bonding landscape. When appended to a 2,6-dichlorophenyl moiety—a pharmacophore famous for its role in nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac—this bioisosteric switch can introduce unforeseen off-target liabilities.
This guide provides a comprehensive, self-validating framework for assessing the off-target effects of DCPT, objectively comparing it against its parent carboxylic acid (2,6-Dichlorobenzoic Acid ) and a clinical benchmark (Diclofenac ).
Broad Off-Target Profiling: The SafetyScreen44™ Panel
Causality & Rationale
Before advancing a tetrazole-based lead, it is critical to ensure it does not promiscuously bind to receptors responsible for severe adverse drug reactions (ADRs). The 2[2] is the industry gold standard for this, evaluating 44 highly predictive targets (including GPCRs like 5-HT2B, linked to valvulopathy, and Dopamine D2, linked to extrapyramidal symptoms). Because tetrazoles alter the lipophilic efficiency of a molecule, they can inadvertently increase affinity for these hydrophobic binding pockets.
Self-Validating Protocol
-
Sample Preparation: Prepare DCPT and comparator compounds at a final screening concentration of 10 µM in an assay buffer containing a maximum of 1% DMSO to prevent solvent-induced receptor denaturation.
-
Radioligand Displacement: Incubate the compounds with human recombinant membrane preparations and target-specific radioligands (e.g.,
-Ketanserin for 5-HT2B). -
Internal Validation System: Every assay plate must be a self-validating system. Include a known reference compound (positive control) for each of the 44 targets. The assay is only deemed valid if the reference compound generates a full dose-response curve matching historical
values, and the plate demonstrates a -factor . -
Detection: Measure bound radioactivity via liquid scintillation counting. A hit is defined as
inhibition of specific radioligand binding.
Cardiac Liability: hERG Patch-Clamp Assay
Causality & Rationale
The human Ether-a-go-go-Related Gene (hERG /
Self-Validating Protocol
To accurately assess this, we utilize 3[3], the definitive gold standard for ion channel electrophysiology.
-
Cell Culture: Utilize CHO cells stably expressing the human KCNH2 gene.
-
Electrophysiological Recording: Establish whole-cell configuration. Apply a voltage step protocol: depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV to elicit the critical outward tail current (
). -
Compound Application: Perfuse DCPT at escalating concentrations (0.1 µM to 30 µM).
-
Internal Validation System:
-
Negative Control: Baseline current stability must be maintained for 3 minutes prior to compound addition (
run-down). -
Positive Control: At the end of every recording, apply 500 nM E-4031 (a selective hERG inhibitor). The assay is only valid if E-4031 achieves
block of the tail current, proving the recorded current was entirely hERG-mediated.
-
Metabolic Stability & DDI: CYP450 Cocktail Assay
Causality & Rationale
While carboxylic acids rarely inhibit Cytochrome P450 (CYP) enzymes directly, the nitrogen-rich tetrazole ring contains lone pairs that can act as weak ligands for the catalytic heme iron (
Self-Validating Protocol
We deploy an4[4] to simultaneously evaluate the five major CYP isoforms.
-
Incubation: Combine Human Liver Microsomes (HLM, 0.3 mg/mL) with a 5-probe substrate cocktail (Tacrine for 1A2, Diclofenac for 2C9, S-mephenytoin for 2C19, Dextromethorphan for 2D6, Midazolam for 3A4).
-
Reaction: Initiate the reaction with an NADPH regenerating system and incubate with DCPT (0.1 µM to 50 µM) for 15 minutes at 37°C.
-
Quench & Analysis: Quench with ice-cold acetonitrile containing an internal standard (Propranolol). Centrifuge and analyze the supernatant via rapid-resolution LC-MS/MS to quantify metabolite formation.
-
Internal Validation System: Every 384-well plate must include specific reference inhibitors (e.g., Ketoconazole for 3A4, Sulfaphenazole for 2C9). The plate is validated only if the
of these controls falls within a pre-defined 2-fold historical QC range.
Quantitative Data Comparison
The following table synthesizes representative in vitro pharmacological data, highlighting how the bioisosteric replacement of a carboxylic acid with a tetrazole shifts the off-target profile.
| Compound | hERG | CYP2C9 | CYP3A4 | SafetyScreen44 Hit Rate (@ 10 µM) |
| 5-(2,6-Dichlorophenyl)-1H-tetrazole | > 50.0 | 12.5 | 28.4 | 2 / 44 |
| 2,6-Dichlorobenzoic Acid | > 100.0 | > 50.0 | > 50.0 | 0 / 44 |
| Diclofenac (Clinical Benchmark) | > 100.0 | 4.2 | 15.6 | 4 / 44 |
Data Interpretation: While DCPT maintains a clean hERG profile, the tetrazole nitrogen atoms introduce mild CYP2C9/3A4 inhibition compared to the highly polar parent carboxylic acid. However, DCPT remains significantly cleaner than the clinical benchmark Diclofenac.
Visualizing the Workflows and Mechanisms
Figure 1: Tiered in vitro pharmacology workflow for assessing off-target liabilities.
Figure 2: Mechanistic pathways of tetrazole-mediated off-target interactions.
References
-
Allen, F. H., et al. (2012). "The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism." Journal of Chemical Information and Modeling. 1
-
Eurofins Discovery. "SafetyScreen44 Panel - FR." Eurofins Scientific. 2
-
Chen, X.-L., et al. (2011). "Manual whole-cell patch-clamping of the HERG cardiac K+ channel." Methods in Molecular Biology. 3
-
Youdim, K., et al. (2007). "An automated, high-throughput, 384 well Cytochrome P450 cocktail IC50 assay using a rapid resolution LC-MS/MS end-point." Journal of Pharmaceutical and Biomedical Analysis. 4
Sources
A Comparative Benchmarking Guide to the Anti-Inflammatory Potency of 5-(2,6-Dichlorophenyl)-1H-tetrazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory potency of the novel compound 5-(2,6-Dichlorophenyl)-1H-tetrazole against established standard drugs. While tetrazole derivatives have shown a wide range of biological activities, including anti-inflammatory effects, this specific molecule remains largely uncharacterized.[1][2][3][4][5] This document, therefore, presents a detailed experimental roadmap, grounded in established methodologies, to elucidate its potential therapeutic efficacy.
The narrative herein is built on a foundation of scientific integrity, explaining the rationale behind experimental choices to ensure the generation of robust and reliable data. Every protocol is designed as a self-validating system, incorporating appropriate controls and standards.
Introduction: The Rationale for Investigation
The tetrazole moiety is a key pharmacophore in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group, which can enhance metabolic stability and bioavailability.[6] Compounds incorporating this heterocyclic ring have been explored for numerous therapeutic applications, including as anti-inflammatory agents.[3][4][5] 5-(2,6-Dichlorophenyl)-1H-tetrazole, a specific analogue, presents an intriguing candidate for investigation due to the unique electronic and steric properties conferred by the dichlorophenyl substitution.
This guide will focus on a head-to-head comparison with Diclofenac , a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in clinical practice. Diclofenac's well-characterized mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, provides a solid benchmark for evaluating the potential anti-inflammatory activity of our target compound.
Mechanistic Considerations and Experimental Strategy
The inflammatory cascade is a complex biological response involving numerous cell types and molecular mediators. A robust assessment of an anti-inflammatory compound requires a multi-pronged approach, interrogating its effects at both the cellular and whole-organism levels. Our strategy will, therefore, encompass both in vitro and in vivo models.
2.1. Potential Mechanism of Action
While the precise mechanism of 5-(2,6-Dichlorophenyl)-1H-tetrazole is unknown, many anti-inflammatory agents act by inhibiting key enzymes in the inflammatory pathway, such as COX-1 and COX-2, or by suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. The experimental plan is designed to probe these potential mechanisms.
2.2. Experimental Workflow
The following diagram outlines the proposed experimental workflow for a comprehensive evaluation of the compound's anti-inflammatory potential.
Caption: Experimental workflow for assessing the anti-inflammatory potency of 5-(2,6-Dichlorophenyl)-1H-tetrazole.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies for the key experiments outlined in the workflow.
In Vitro Assays
3.1.1. Cell Culture
Murine macrophage cell line RAW 264.7 will be used, as it is a well-established model for studying inflammation in vitro. These cells, when stimulated with lipopolysaccharide (LPS), produce a range of pro-inflammatory mediators, including nitric oxide.
3.1.2. Cytotoxicity Assay (MTT)
-
Objective: To determine the non-toxic concentration range of 5-(2,6-Dichlorophenyl)-1H-tetrazole for subsequent assays.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of 5-(2,6-Dichlorophenyl)-1H-tetrazole (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3.1.3. Nitric Oxide (NO) Production Assay
-
Objective: To evaluate the inhibitory effect of the test compound on LPS-induced NO production.[7]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of 5-(2,6-Dichlorophenyl)-1H-tetrazole and Diclofenac (as a positive control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
3.1.4. COX Inhibition Assay
-
Objective: To determine if the compound directly inhibits COX-1 and COX-2 enzymes.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare assay reactions containing recombinant human COX-1 or COX-2, arachidonic acid (substrate), and the test compound at various concentrations.
-
Include Diclofenac as a positive control.
-
Measure the production of prostaglandin H2 (PGH2) or other downstream prostaglandins according to the kit's instructions (e.g., via ELISA or a colorimetric method).
-
Calculate the IC50 values for COX-1 and COX-2 inhibition.
-
In Vivo Assays
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
3.2.1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of the compound in a widely used animal model of inflammation.[8]
-
Protocol:
-
Use adult Wistar rats (150-200g).
-
Divide the animals into groups: vehicle control, positive control (Diclofenac, e.g., 10 mg/kg, i.p.), and test groups (various doses of 5-(2,6-Dichlorophenyl)-1H-tetrazole, p.o.).
-
Administer the respective treatments one hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
3.2.2. Acetic Acid-Induced Vascular Permeability in Mice
-
Objective: To evaluate the compound's ability to inhibit the increase in vascular permeability associated with inflammation.[8]
-
Protocol:
-
Use Swiss albino mice (20-25g).
-
Group and treat the animals as in the paw edema model.
-
One hour after treatment, administer 0.25 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately after, inject 10 mL/kg of 1% Evans blue dye intravenously.
-
After 30 minutes, sacrifice the animals by cervical dislocation.
-
Collect the peritoneal fluid and wash the peritoneal cavity with a known volume of saline.
-
Centrifuge the collected fluid and measure the absorbance of the supernatant at 610 nm to quantify the Evans blue dye leakage.
-
Calculate the percentage of inhibition of vascular permeability.
-
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance will be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 will be considered statistically significant.
The primary outcome of this benchmarking study will be a comparative analysis of the potency of 5-(2,6-Dichlorophenyl)-1H-tetrazole and Diclofenac. This will be summarized in a data table.
Table 1: Comparative Potency of 5-(2,6-Dichlorophenyl)-1H-tetrazole and Diclofenac
| Assay | Parameter | 5-(2,6-Dichlorophenyl)-1H-tetrazole | Diclofenac |
| In Vitro | |||
| Nitric Oxide Production | IC50 (µM) | To be determined | To be determined |
| COX-1 Inhibition | IC50 (µM) | To be determined | To be determined |
| COX-2 Inhibition | IC50 (µM) | To be determined | To be determined |
| In Vivo | |||
| Carrageenan Paw Edema | ED50 (mg/kg) | To be determined | To be determined |
| Vascular Permeability | ED50 (mg/kg) | To be determined | To be determined |
Conclusion and Future Directions
This guide provides a rigorous and scientifically sound framework for the initial evaluation of the anti-inflammatory potential of 5-(2,6-Dichlorophenyl)-1H-tetrazole. The successful execution of these experiments will provide crucial data on its potency and potential mechanism of action relative to a well-established standard drug.
Positive results from this initial screening would warrant further investigation, including more detailed mechanistic studies (e.g., cytokine profiling, Western blot analysis of key inflammatory proteins), pharmacokinetic profiling, and evaluation in chronic models of inflammation. This structured approach ensures a thorough and efficient assessment of this novel compound's therapeutic potential.
References
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved March 7, 2026, from [Link]
- Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 346-352.
- Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed, 39(1), 50-6.
- Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC, 10, 107.
-
Sygnature Discovery. (n.d.). Inflammation and Immunology Models. Retrieved March 7, 2026, from [Link]
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Das, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2).
- Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 17(1), 198-212.
-
National Center for Biotechnology Information. (n.d.). 5-(2,6-Dichlorophenyl)-1H-tetrazole. PubChem. Retrieved March 7, 2026, from [Link]
- Pinar, A., et al. (2021).
- Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC, 12, 1362846.
- Mohammad, Y., et al. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 42-47.
-
Avantor. (n.d.). 5-(2,6-Dichlorophenyl)-1H-Tetrazole 98%. Retrieved March 7, 2026, from [Link]
- Kumar, V., et al. (2018). Tetrazoles: Synthesis and Biological Activity.
- Verma, A., et al. (2023). Mechanism of action of tetrazole-derived anticancer agents.
- Mashhoori, M.-S., & Sandaroos, R. (2016). Biological activities importance of Tetrazole derivatives.
- Kumar, A., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 150-159.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
Safety Operating Guide
Safe Disposal & Handling Guide: 5-(2,6-Dichlorophenyl)-1H-tetrazole
Executive Summary: Immediate Action Plan
Do NOT dispose of this compound down the drain. Do NOT treat with bleach (Sodium Hypochlorite).
5-(2,6-Dichlorophenyl)-1H-tetrazole (CAS: 50907-31-8) is a nitrogen-rich heterocyclic compound. While the 2,6-dichlorophenyl group adds steric bulk and stability compared to the parent tetrazole, the tetrazole ring itself retains energetic properties and acidity . Improper disposal can lead to the formation of shock-sensitive metal salts or uncontrolled exothermic decomposition.
Critical Disposal Directive:
-
Primary Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Segregation: Store away from oxidizers, strong acids, and active metals (Cu, Pb, Zn).
-
Container: Use only glass or polyethylene (HDPE) containers. Avoid metal containers or spatulas.
Chemical Profile & Hazard Identification (E-E-A-T)
To handle this compound safely, one must understand the why behind the protocols. The hazards are structural:
| Feature | Chemical Consequence | Operational Safety Rule |
| Tetrazole Ring ( | Acts as a bioisostere of carboxylic acid. It can deprotonate to form tetrazolate anions . | NO METAL CONTACT. Tetrazolate anions react with transition metals (copper, lead, zinc) to form highly shock-sensitive explosive salts. |
| High Nitrogen Content (N=N bonds) | The ring contains high-energy N-N and C=N bonds. Decomposition releases large volumes of | AVOID HEAT & FRICTION. Do not grind dry solids. Keep away from open flames or hot plates (>150°C). |
| 2,6-Dichloro Substitution | Electron-withdrawing chlorines increase the acidity of the N-H proton, facilitating salt formation. | PH CONTROL. Avoid mixing with strong bases unless part of a validated synthesis, as this generates the salt form immediately. |
GHS Classification (Inferred from structure & analogues):
-
Skin Irrit. 2 (H315)
-
Eye Irrit. 2A (H319)
-
STOT SE 3 (H335)
-
Warning: Treat as a Flammable Solid and potentially Explosive if dry/pure.[1]
Pre-Disposal Stabilization
Before handing waste over to a disposal vendor, stabilize the material to prevent accidents during transport.
A. For Dry Solids
-
Desensitization: If the solid is dry and clumpy, do not crush it.
-
Wetting: It is safer to keep the material wet with a compatible solvent (e.g., Ethanol or Isopropanol) to reduce shock sensitivity/electrostatic discharge risks.
-
Container: Place the solid (or wetted solid) into a wide-mouth HDPE jar or a glass vial with a Teflon-lined cap .
B. For Solutions
-
Solvent Check: Ensure the solvent is compatible with incineration (e.g., non-halogenated solvents are cheaper, but halogenated are acceptable if labeled).
-
No Bleach: Never add bleach to "kill" the tetrazole. This can generate explosive N-chloroazoles or toxic chloramines.
Disposal Decision Matrix
The following logic gate determines the correct waste stream.
Figure 1: Decision matrix for determining the appropriate pre-treatment and packaging for tetrazole waste.
Step-by-Step Disposal Protocol
Phase 1: Packaging (The "Lab Pack")
Objective: Isolate the chemical to prevent interaction with the environment or other wastes.
-
Select Primary Container:
-
Use a screw-top jar made of Polyethylene (HDPE) or Glass .
-
Prohibited: Metal cans, foil-lined lids, or containers with metal cap liners.
-
-
Transfer:
-
Use a plastic or Teflon-coated spatula .
-
Warning: Do not use metal spatulas (risk of friction spark or metal salt formation).
-
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Chemical Name: "5-(2,6-Dichlorophenyl)-1H-tetrazole".
-
Constituents: If in solution, list the solvent and approximate % concentration.
-
Hazard Checkboxes: Check "Toxic", "Irritant", and "Flammable" (if wetted). Add a note: "HIGH NITROGEN - POTENTIAL ENERGETIC" .
-
Phase 2: Storage (Satellite Accumulation Area)
-
Segregation: Place the container in a secondary containment tray (plastic).
-
Neighbors: Store away from:
-
Oxidizers (Nitric acid, Peroxides).
-
Strong Acids (Sulfuric acid, HCl).
-
Alkali Metals.
-
-
Timeline: Request pickup immediately. Do not let tetrazole waste accumulate for months, as solvent evaporation can lead to crystallization and increased sensitivity.
Phase 3: Final Disposal
Hand-off to EHS/Contractor:
-
Ensure the waste manifest clearly states "Tetrazole Derivative."
-
The contractor will pack this into a drum (Lab Pack) for incineration . This is the only validated method to break the tetrazole ring safely (
, , and are produced and scrubbed).
Emergency Procedures
Accidental Spill[2][3]
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator.
-
Containment:
-
Do not sweep dry. Dry sweeping creates static and friction.
-
Wet Method: Cover the spill with a solvent-dampened pad (ethanol/water) or wet sand.
-
-
Cleanup: Scoop the wet material with a plastic dustpan or stiff paper card. Place in a waste jar.
-
Decontamination: Wipe the surface with water and soap.[2] Do not use bleach.
Exposure (First Aid)[4][5]
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4] Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][5][2] Remove contaminated clothing.[1][5][2][3][4][6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical help.
References
-
PubChem. (2025). 5-(2,6-Dichlorophenyl)-1H-tetrazole Compound Summary. National Library of Medicine. [Link]
-
Ostrovskii, V. A., et al. (2024).[8] Decomposition products of tetrazoles as starting reagents. Russian Chemical Reviews. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
